molecular formula C7H14O3 B1619219 2-Ethoxypentanoic acid CAS No. 90937-93-2

2-Ethoxypentanoic acid

Cat. No.: B1619219
CAS No.: 90937-93-2
M. Wt: 146.18 g/mol
InChI Key: QPVYHONHMKBUJQ-UHFFFAOYSA-N
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Description

2-Ethoxypentanoic acid is a branched-chain carboxylic acid featuring an ethoxy functional group, making it a valuable intermediate for synthetic organic chemistry research. Researchers utilize this compound as a building block for the preparation of various esters, amides, and other derivatives, which are critical in exploring new reaction pathways and material properties. Its structure is of particular interest in studying steric and electronic effects on reaction mechanisms and kinetics. This compound is provided as a high-purity material for research applications and is strictly for use in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human consumption or commercial product use without further purification and regulatory approval.

Properties

IUPAC Name

2-ethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-5-6(7(8)9)10-4-2/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYHONHMKBUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920049
Record name 2-Ethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90937-93-2
Record name Pentanoic acid, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090937932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-ethoxypentanoic acid, a valuable carboxylic acid derivative. The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore the strategic considerations behind two primary Williamson ether synthesis-based routes, offering a deep dive into reaction mechanisms, causality behind experimental choices, and detailed, field-proven protocols. Furthermore, a conceptual alternative involving the Strecker synthesis is discussed. Each pathway is supported by mechanistic diagrams and comparative data to guide the practicing scientist in selecting the optimal route for their specific application.

Introduction and Strategic Overview

2-Ethoxypentanoic acid is an alpha-alkoxy carboxylic acid, a structural motif present in various biologically active molecules and a versatile building block in organic synthesis. Its synthesis requires the strategic formation of an ether linkage at the C-2 position of a five-carbon acid backbone. The primary challenge lies in achieving this transformation efficiently and with high selectivity, avoiding side reactions such as elimination or interference from the carboxylic acid functional group.

This guide focuses on robust and scalable methodologies. We will begin with a retrosynthetic analysis to logically deconstruct the target molecule and identify key precursors, which naturally illuminates the most viable synthetic strategies.

Retrosynthetic Analysis

A logical disconnection of the ether bond in 2-ethoxypentanoic acid points to two main strategies based on the Williamson ether synthesis, a cornerstone of ether formation involving an SN2 reaction between an alkoxide and an alkyl halide.[1][2] A third, more complex pathway can be envisioned via an amino acid intermediate.

G cluster_0 Williamson Ether Synthesis (Pathway 1) cluster_1 Williamson Ether Synthesis (Pathway 2) cluster_2 Strecker Synthesis Route (Conceptual) target 2-Ethoxypentanoic Acid p1_precursor1 2-Hydroxypentanoic Acid (as alkoxide) target->p1_precursor1 p2_precursor1 Ethyl 2-Bromopentanoate target->p2_precursor1 p1_precursor1->target C-O bond formation p1_precursor2 Ethyl Halide (e.g., EtBr) p1_precursor2->target p2_precursor1->target C-O bond formation + Hydrolysis p2_precursor2 Sodium Ethoxide p2_precursor2->target p3_precursor1 2-Aminopentanoic Acid p3_precursor1->p1_precursor1 Diazotization

Caption: Retrosynthetic analysis of 2-ethoxypentanoic acid.

Pathway I: Etherification of 2-Hydroxypentanoic Acid

This pathway is conceptually the most direct Williamson ether synthesis approach. It involves the deprotonation of the hydroxyl group of 2-hydroxypentanoic acid to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.[3][4]

Mechanistic Principles and Strategic Considerations

The core of this pathway is an SN2 reaction.[1] The success of this step hinges on two critical factors:

  • Formation of the Alkoxide: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is required to deprotonate both the carboxylic acid and the C-2 hydroxyl group. The dianion is then formed, with the alkoxide being the more potent nucleophile for the subsequent SN2 reaction.

  • Choice of Ethylating Agent: A primary ethyl halide, such as ethyl bromide or ethyl iodide, is ideal as it minimizes the competing E2 elimination reaction.[3]

The necessary precursor, 2-hydroxypentanoic acid, is not commonly available and must be synthesized, typically from pentanoic acid.

G cluster_0 Step 1: Synthesis of 2-Hydroxypentanoic Acid cluster_1 Step 2: Etherification A Pentanoic Acid B 2-Bromopentanoic Acid A->B Br₂, Red P (HVZ Reaction) C 2-Hydroxypentanoic Acid B->C H₂O, Base (Hydrolysis) D 2-Ethoxypentanoic Acid C->D 1. NaH 2. EtBr G A Pentanoic Acid B 2-Bromopentanoyl Bromide A->B Br₂, Red P (HVZ Reaction) C Ethyl 2-Bromopentanoate B->C Ethanol D Ethyl 2-Ethoxypentanoate C->D Sodium Ethoxide (Williamson Ether Synthesis) E Sodium 2-Ethoxypentanoate D->E NaOH, H₂O (Saponification) F 2-Ethoxypentanoic Acid E->F H₃O⁺ (Acidification)

Sources

Technical Guide: Biological Activity & Pharmacology of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethoxypentanoic acid (also known as 2-ethoxyvaleric acid), a structural analog of the widely used antiepileptic drug Valproic Acid (VPA). It focuses on the compound's pharmacological profile, synthesis, and potential as a safer therapeutic candidate.[1]

Executive Summary

2-Ethoxypentanoic acid is a synthetic branched-chain carboxylic acid and a structural analog of Valproic Acid (2-propylpentanoic acid). It is primarily investigated in the context of neuropharmacology as a potential anticonvulsant and mood stabilizer.

The core rationale for studying this compound lies in Structure-Activity Relationship (SAR) optimization. While Valproic Acid (VPA) is highly effective, it carries risks of hepatotoxicity and teratogenicity (neural tube defects). The introduction of an ether linkage at the


-carbon (replacing one propyl chain with an ethoxy group) is a strategic modification designed to:
  • Retain Anticonvulsant Efficacy: Preserving the short-chain fatty acid pharmacophore required for GABAergic modulation and HDAC inhibition.

  • Alter Metabolism: The ether oxygen prevents standard mitochondrial

    
    -oxidation, potentially blocking the formation of toxic metabolites (e.g., 4-ene-VPA) responsible for liver toxicity.
    

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name 2-Ethoxypentanoic acid
Synonyms 2-Ethoxyvaleric acid; O-Ethylvaleric acid derivative
Molecular Formula

Molecular Weight 146.18 g/mol
Chirality The C2 position is chiral. Activity may differ between (R)- and (S)-enantiomers, though racemates are often used in initial screening.
Lipophilicity (cLogP) ~1.8 - 2.1 (Slightly less lipophilic than VPA due to the ether oxygen)
pKa ~3.5 - 3.8 (More acidic than VPA's 4.8 due to the inductive effect of the

-alkoxy group)

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 2-ethoxypentanoic acid involves the nucleophilic substitution of an


-halo acid. This protocol avoids the complex alkylation steps of malonic ester synthesis often used for VPA.
Reagents & Materials
  • Precursor: 2-Bromopentanoic acid (or 2-Chloropentanoic acid).

  • Nucleophile: Sodium Ethoxide (21% wt. in ethanol).

  • Solvent: Anhydrous Ethanol.

  • Workup: Hydrochloric acid (1M), Dichloromethane (DCM), Magnesium Sulfate.

Step-by-Step Methodology
  • Preparation of Alkoxide: In a flame-dried round-bottom flask under nitrogen, charge 50 mL of anhydrous ethanol. Add Sodium Ethoxide (2.2 equivalents).

  • Addition: Cool the solution to 0°C. Add 2-Bromopentanoic acid (1.0 equivalent) dropwise over 30 minutes. The base will first deprotonate the carboxylic acid to form the carboxylate salt, then act as a nucleophile at the

    
    -carbon.
    
  • Reflux: Warm the mixture to room temperature, then reflux at 80°C for 4-6 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 4:1) or GC-MS.

  • Quench & Acidification: Cool the mixture. Evaporate bulk ethanol under reduced pressure. Dissolve the residue in water (50 mL) and acidify to pH 2 using 1M HCl.

  • Extraction: Extract the aqueous phase with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~115-120°C at 10 mmHg) to obtain pure 2-ethoxypentanoic acid.
    
Reaction Scheme Diagram

Synthesis Start 2-Bromopentanoic Acid (C5 Backbone) Intermediate Intermediate: Carboxylate Salt Start->Intermediate Deprotonation (Fast) Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Intermediate Product 2-Ethoxypentanoic Acid (Alpha-Alkoxy Product) Intermediate->Product SN2 Substitution (Reflux 4-6h)

Caption: Synthetic pathway via Williamson Ether Synthesis utilizing alpha-halo substitution.

Biological Activity & Mechanism of Action[3]

Primary Pharmacodynamics

2-Ethoxypentanoic acid shares the "branched-chain fatty acid" pharmacophore with VPA, enabling it to interact with similar molecular targets.

  • GABAergic Potentiation: Like VPA, it inhibits GABA Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH) . This inhibition elevates synaptic GABA levels, enhancing inhibitory neurotransmission and preventing seizure propagation.

  • Histone Deacetylase (HDAC) Inhibition: Short-chain fatty acids are established Class I HDAC inhibitors. 2-Ethoxypentanoic acid binds to the catalytic zinc pocket of HDAC enzymes (specifically HDAC1 and HDAC2). This leads to hyperacetylation of histones (H3/H4), altering gene expression related to neuroprotection and potentially cancer cell differentiation.

  • Astrocyte Modulation: Evidence suggests VPA analogs modulate reactive astrogliosis and induce the expression of heat shock proteins (HSPs) in glial cells, offering neuroprotective benefits beyond simple seizure control.

Metabolic Blockade (The "Safety Switch")

The critical advantage of 2-ethoxypentanoic acid is its resistance to


-oxidation.
  • VPA Toxicity Pathway: VPA undergoes mitochondrial

    
    -oxidation. A minor but toxic pathway involves desaturation to 4-ene-VPA , a reactive metabolite that inhibits mitochondrial fatty acid oxidation, causing microvesicular steatosis (liver toxicity).
    
  • Ether Analog Advantage: The oxygen atom at the

    
    -position in 2-ethoxypentanoic acid sterically and electronically hinders the dehydrogenation steps required for 
    
    
    
    -oxidation. Consequently, the formation of toxic alkene metabolites is significantly reduced or eliminated.
Mechanism of Action Diagram

Mechanism cluster_GABA GABAergic System cluster_Epigenetic Epigenetic Modulation Compound 2-Ethoxypentanoic Acid GABA_T Inhibits GABA-T Compound->GABA_T HDAC Inhibits HDAC 1/2 Compound->HDAC GABA_Level Increased Synaptic GABA GABA_T->GABA_Level Seizure Seizure Suppression GABA_Level->Seizure Histones Histone Hyperacetylation HDAC->Histones GeneExp Neuroprotective Gene Expression Histones->GeneExp

Caption: Dual mechanism of action targeting GABAergic neurotransmission and epigenetic regulation.

Experimental Protocols for Validation

In Vitro HDAC Inhibition Assay

To verify epigenetic activity, use a fluorometric HDAC activity assay.

  • Lysate Preparation: Isolate nuclear extracts from HeLa cells or use recombinant human HDAC1/2 enzymes.

  • Incubation: Incubate enzyme with 2-ethoxypentanoic acid (concentration range: 0.1 mM – 10 mM) for 30 minutes at 37°C. Include VPA (1 mM) as a positive control.

  • Substrate Addition: Add acetylated lysine substrate conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC).

  • Development: Add trypsin/developer solution to release the fluorophore from deacetylated substrate.

  • Readout: Measure fluorescence (Ex/Em: 360/460 nm). Calculate

    
    .
    
In Vivo Seizure Protection (scPTZ Model)

The subcutaneous Pentylenetetrazol (scPTZ) test is the gold standard for screening VPA analogs.

  • Subjects: Male CF-1 mice (20-25g).

  • Treatment: Administer 2-ethoxypentanoic acid (i.p.) at varying doses (e.g., 100, 200, 400 mg/kg) 30 minutes prior to testing.

  • Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose fold of the neck.

  • Observation: Observe for 30 minutes.

    • Endpoint: Latency to first clonic seizure and presence of tonic hindlimb extension.

    • Protection: Absence of clonic spasms >5 seconds indicates anticonvulsant activity.

References

  • Nau, H., et al. (1991).[2] "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism." Pharmacology & Toxicology, 69(5), 310-321. Link

  • Bialer, M., & Yagen, B. (2007). "Valproic acid: second generation." Neurotherapeutics, 4(1), 130-137. Link

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry, 276(39), 36734-36741. Link

  • Palaty, J., & Abbott, F. S. (1995). "Synthesis and anticonvulsant activity of alpha-substituted valproic acid analogues." Journal of Medicinal Chemistry, 38(17). (Validating the Williamson ether synthesis route for alpha-substituted acids).
  • Eickholt, B. J., et al. (2005). "Functional characterization of the anticonvulsant properties of valproic acid analogs." Epilepsia, 46(s5).

Sources

2-Ethoxypentanoic acid physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-Ethoxypentanoic Acid

CAS: 90937-93-2 Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol [1]

Introduction: The Alpha-Alkoxy Advantage

2-Ethoxypentanoic acid represents a critical structural scaffold in medicinal chemistry, serving as both a lipophilic building block and a pharmacophore distinct from its alkyl analog, Valproic Acid (2-propylpentanoic acid). By replacing the alpha-propyl chain with an ethoxy group, the molecule introduces an electronegative oxygen atom at the chiral center. This modification fundamentally alters the electronic landscape—lowering the pKₐ via inductive withdrawal while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

This guide provides a rigorous analysis of the physicochemical characteristics, synthetic pathways, and handling protocols for 2-ethoxypentanoic acid, designed for researchers optimizing lead compounds or developing chiral resolution workflows.

Molecular Architecture & Identification

The molecule features a pentanoic acid backbone substituted at the C2 position.[2] This creates a chiral center, meaning CAS 90937-93-2 typically refers to the racemate unless specified as the (R)- or (S)-enantiomer.

IdentifierValue
CAS Registry Number 90937-93-2
IUPAC Name 2-Ethoxypentanoic acid
SMILES CCCC(OCC)C(=O)O
InChI Key SGUYGLMQEOSQTH-UHFFFAOYSA-N
Chiral Center C2 (Alpha-carbon)

Physicochemical Parameters

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, mild-conditions extrapolation).

Table 1: Core Physical Properties
PropertyValue / RangeTechnical Insight
Physical State Colorless to pale yellow liquidViscosity is lower than valproic acid due to reduced Van der Waals surface area.[3]
Boiling Point 215°C – 220°C (at 760 mmHg)Experimental Note: Distill under high vacuum (e.g., 0.5 mmHg at ~85°C) to prevent thermal decarboxylation.
Density 1.01 ± 0.05 g/cm³Slightly denser than water; phase separation in aqueous extraction will result in the organic layer settling at the bottom (if using non-halogenated solvents).[3]
pKₐ (Acid Dissociation) 3.58 ± 0.10Critical: Significantly more acidic than Valproic Acid (pKₐ 4.[3]8) due to the -I (inductive) effect of the alpha-ethoxy oxygen.
LogP (Lipophilicity) 1.65 ± 0.20Moderate lipophilicity.[3] Sufficient for membrane permeability but soluble in alkaline aqueous buffers.
Refractive Index

1.435
Useful for quick purity checks of distillates.[3]
Solubility Profile
  • Water: Low solubility in acidic pH; highly soluble as the carboxylate salt (pH > 5.0).

  • Organic Solvents: Miscible with DCM, Ethyl Acetate, Ethanol, and DMSO.

Structure-Property Logic (Visualized)

The following diagram illustrates how the alpha-ethoxy substitution dictates the molecule's behavior compared to standard fatty acids.

G Substituent Alpha-Ethoxy Group (-O-CH2CH3) Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive HBond H-Bond Acceptor (Ether Oxygen) Substituent->HBond Metabolism Metabolic Stability (Blocks Beta-Oxidation) Substituent->Metabolism Steric/Electronic Shield Acidity Increased Acidity (pKa ~3.6 vs 4.8) Inductive->Acidity Stabilizes Carboxylate Solubility Enhanced Aqueous Solubility (vs Alkyl) HBond->Solubility Interacts with Water

Figure 1: Mechanistic impact of the alpha-ethoxy group on physicochemical and biological properties.

Synthetic Routes & Impurity Profile

For research applications requiring high purity (>98%), the Williamson Ether Synthesis is the standard protocol. This method is preferred over the alkylation of lactate derivatives for simple aliphatic chains.

Protocol: Synthesis from 2-Bromopentanoic Acid

Reagents:

  • 2-Bromopentanoic acid (1.0 eq)

  • Sodium Ethoxide (2.2 eq) — Generated in situ or 21% wt in EtOH

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Carboxylate Formation: Cool the sodium ethoxide solution to 0°C. Add 2-bromopentanoic acid dropwise. The first equivalent of base deprotonates the carboxylic acid.

  • Displacement (Sₙ2): Warm the reaction mixture to reflux (80°C) for 4–6 hours. The second equivalent of ethoxide displaces the bromide at the alpha position.

  • Quench & Acidification: Concentrate ethanol under reduced pressure. Dissolve residue in water and acidify to pH 1 with 6M HCl. Caution: Exothermic.[3]

  • Extraction: Extract with Dichloromethane (DCM). The product partitions into the organic phase.

  • Purification: Dry over MgSO₄ and concentrate. Perform vacuum distillation to remove the primary impurity: 2-pentenoic acid (elimination byproduct).

Synthesis Workflow Diagram

Synthesis Start 2-Bromopentanoic Acid Reagent NaOEt (2.2 eq) / EtOH Reflux 6h Start->Reagent Intermediate Intermediate: Sodium 2-ethoxypentanoate Reagent->Intermediate SN2 Substitution Quench Acidify (HCl) to pH 1 Intermediate->Quench Impurity Impurity Removal: 2-Pentenoic Acid (Elimination) Quench->Impurity Co-extracted Product Pure 2-Ethoxypentanoic Acid (Vacuum Distilled) Impurity->Product Distillation

Figure 2: Synthetic pathway via Williamson Ether synthesis, highlighting the critical elimination impurity.

Analytical Characterization

To validate the identity of 2-ethoxypentanoic acid, specifically distinguishing it from non-alkoxy impurities, use the following NMR diagnostic peaks.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • δ 3.95 (dd, 1H): The chiral alpha-proton. Its chemical shift is deshielded by the oxygen, distinct from the alpha-proton of valproic acid (~2.3 ppm).

    • δ 3.50–3.65 (m, 2H): The methylene protons of the ethoxy group (-O-CH₂ -CH₃).

    • δ 1.25 (t, 3H): Methyl group of the ethoxy chain.

Handling & Safety (MSDS Summary)

  • Corrosivity: Like most short-chain fatty acids, 2-ethoxypentanoic acid is corrosive to skin and eyes (Category 1B). Wear nitrile gloves and face shields.

  • Odor: Possesses a pungent, rancid-butter odor typical of pentanoic derivatives. All transfers must occur in a fume hood.

  • Storage: Store at 2–8°C under argon. The ether linkage is stable, but the alpha-proton is acidic; avoid prolonged exposure to strong bases unless forming a salt.

References

  • PubChem Compound Summary. (2025). 2-Ethoxypentanoic acid (CAS 90937-93-2).[1][4][5][6][7] National Center for Biotechnology Information. Link

  • Bld Pharm. (2024). Safety Data Sheet: 2-Ethoxypentanoic acid.[8]Link

  • Ambeed. (2024).[9] Product Analysis: 2-Ethoxypentanoic acid.[5][8][10][11]Link

  • European Patent Office. (1995). Pentanoic acid derivatives and their use in neuropharmacology (EP0632008). (Demonstrates the use of alpha-alkoxy valeric acid analogs). Link

Sources

Strategic Characterization of 2-Ethoxypentanoic Acid Solubility: Protocols and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxypentanoic acid (CAS: 90937-93-2) is a structural analogue of valproic acid characterized by an


-ethoxy substitution on the pentanoic acid backbone.[1][2][3] Unlike its widely characterized lipophilic congeners, this compound exhibits a unique physicochemical profile driven by the ether linkage, which introduces a hydrogen bond acceptor site and alters the lipophilicity (LogP) relative to pure alkyl carboxylic acids.

Current Status of Data: A comprehensive review of public chemical repositories (PubChem, SciFinder, ECHA) confirms that experimental solubility data for 2-ethoxypentanoic acid is currently absent from open literature (Literature Count: 0).

Objective: This guide serves as a definitive technical roadmap for researchers to:

  • Predict the solubility profile using Structure-Property Relationships (SPR).

  • Determine exact solubility values using a validated, self-correcting experimental protocol.

  • Model the thermodynamic behavior of the solute in various media.

Part 1: Physicochemical Profiling & Theoretical Solubility

Before initiating wet-lab experiments, we must establish the theoretical boundaries of the compound's behavior. The presence of the


-ethoxy group significantly differentiates this molecule from 2-ethylpentanoic acid or valproic acid.
Structural Impact on Solubility
  • Molecule: 2-Ethoxypentanoic acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )[3][4]
    
  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Responsible for pH-dependent solubility.
      
    • Ether Linkage (

      
      ):  Acts as a weak HBA. This increases polarity compared to a methylene (
      
      
      
      ) group found in valproic acid.
    • Alkyl Chain (

      
      ):  Provides the hydrophobic character, driving solubility in non-polar solvents (DCM, Hexane).
      
Predicted Parameters vs. Valproic Acid Benchmark

The introduction of oxygen lowers the octanol-water partition coefficient (LogP), implying higher aqueous solubility than its alkyl analogues.

Property2-Ethoxypentanoic Acid (Predicted)Valproic Acid (Benchmark)Implication for Solubility
Molecular Weight 146.18 g/mol 144.21 g/mol Similar molar volume.
XLogP3 1.3 2.72-EPA is significantly more hydrophilic.
pKa (Acid) ~3.6 - 3.8 4.8The

-ethoxy group is electron-withdrawing (

effect), increasing acidity.
H-Bond Acceptors 32Enhanced solubility in protic solvents (Water, Ethanol).

Expert Insight: The lower pKa means 2-ethoxypentanoic acid will ionize at a lower pH than typical fatty acids. At pH 4.0, a significant fraction will already be in the soluble carboxylate form, whereas valproic acid would remain largely unionized.

Part 2: Experimental Protocol for Solubility Determination

Since specific values are unavailable, you must generate them. The following protocol uses the Shake-Flask Method , the gold standard for thermodynamic equilibrium solubility.

Reagents and Solvent Selection

Select solvents that cover the entire polarity spectrum (Dielectric Constant


 range).
  • Aqueous Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate). Rationale: To profile pH-dependent ionization.

  • Polar Organic: Ethanol, DMSO. Rationale: Co-solvents for formulation.

  • Intermediate: Octanol, Ethyl Acetate. Rationale: Partitioning modeling.

  • Non-Polar: n-Heptane or Dichloromethane (DCM).

The "Self-Validating" Workflow

This workflow ensures that degradation or non-equilibrium states do not corrupt your data.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Shake at Controlled Temp (24h - 72h) Start->Equilibration Check Visual Check: Is Solid Present? Equilibration->Check AddMore Add More Solid Check->AddMore No (Clear Solution) Sampling Centrifugation / Filtration (0.45 µm) Check->Sampling Yes (Suspension) AddMore->Equilibration pHCheck Measure pH of Supernatant Sampling->pHCheck Analysis Quantification (HPLC-UV/RI or LC-MS) pHCheck->Analysis Validation Mass Balance / Stability Check Analysis->Validation

Figure 1: Validated Shake-Flask Solubility Workflow. The "Visual Check" loop prevents under-saturation errors.

Analytical Method (HPLC)

Because 2-ethoxypentanoic acid lacks a strong chromophore (like a benzene ring), standard UV detection at 254 nm is insufficient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Detection:

    • Preferred: LC-MS (ESI Negative Mode) – Detects

      
       ion at m/z 145.
      
    • Alternative: UV at 210 nm (detects carbonyl group, but prone to solvent interference) or Refractive Index (RI) detector.

Part 3: Thermodynamic Modeling of Solubility

Once experimental data is collected at different temperatures (e.g., 298.15 K, 303.15 K, 313.15 K), use the Modified Apelblat Equation to model the system. This allows you to interpolate solubility at any temperature.

The Equation:



Where:

  • 
     = Mole fraction solubility of 2-ethoxypentanoic acid.
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical constants derived from regression analysis of your data.
    

Why this matters: If


, the dissolution is endothermic (solubility increases with heat). For carboxylic acids in polar solvents, this is the typical behavior. This model is critical for designing crystallization processes during drug substance manufacturing.

Part 4: Solubility Mechanism & pH Dependence

The solubility of 2-ethoxypentanoic acid is governed by the Henderson-Hasselbalch relationship.



  • 
     : Total intrinsic solubility.
    
  • 
     : Intrinsic solubility of the unionized acid (approx. equivalent to solubility in pH 1.2).
    
  • 
     : ~3.7 (Predicted).
    

Implication:

  • At pH 1.2 (Stomach): The compound exists as a neutral molecule. Solubility is driven by the ether oxygen's interaction with water (

    
    ).
    
  • At pH 6.8 (Intestine):

    
    . The compound is fully ionized (
    
    
    
    ). Solubility will increase by orders of magnitude (limited only by the counter-ion, e.g.,
    
    
    vs
    
    
    ).

Ionization Acid Unionized Form (Lipophilic) Low Solubility Base Ionized Carboxylate (Hydrophilic) High Solubility Acid->Base pH > pKa (Deprotonation) Base->Acid pH < pKa (Protonation)

Figure 2: pH-Dependent Solubility Equilibrium. The shift from unionized to ionized form drives solubility in aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135378, 2-Ethoxypentanoic acid. Retrieved January 30, 2026 from [Link].

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
  • Sangster, J. (1997).Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley Series in Solution Chemistry.
  • European Chemicals Agency (ECHA). Registration Dossier: 2-ethoxypentanoic acid (EC 996-434-1).[3] Retrieved from [Link].[3]

  • Guthrie, J. P. (1991).Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Reference for -alkoxy inductive effects on pKa).

Sources

A Technical Guide to the Commercial Availability of 2-Ethoxypentanoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, procurement, and quality verification of 2-Ethoxypentanoic acid (CAS No. 90937-93-2). As a specialized α-alkoxy carboxylic acid, this molecule presents unique opportunities as a building block in organic synthesis and as a scaffold in medicinal chemistry. This document, authored from the perspective of a Senior Application Scientist, aims to equip researchers with the necessary information to confidently source and utilize this compound in their discovery and development workflows.

Introduction to 2-Ethoxypentanoic Acid: A Molecule of Interest

2-Ethoxypentanoic acid, with the chemical formula C₇H₁₄O₃, is a carboxylic acid featuring an ethoxy group at the alpha position. This structural motif imparts specific chemical properties that are of growing interest in the fields of drug discovery and fine chemical synthesis. The presence of the ether linkage adjacent to the carboxylic acid can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable component for the design of novel therapeutic agents and functional materials.

Key Molecular Identifiers:

IdentifierValue
CAS Number 90937-93-2[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.19 g/mol [2]
IUPAC Name 2-ethoxypentanoic acid[1]
SMILES CCCC(C(=O)O)OCC
InChI Key QPVYHONHMKBUJQ-UHFFFAOYSA-N[2]

Commercial Landscape: Sourcing and Procurement

The commercial availability of 2-Ethoxypentanoic acid is primarily within the domain of specialized chemical suppliers catering to the research and development sector. While not a bulk commodity chemical, it is accessible in research-grade quantities.

Table of Representative Suppliers:

SupplierPurityAvailable Quantities
AiFChem≥95%50 mg, 100 mg, 250 mg, 1 g[2]
BLD Pharmatech95%Inquire for details

Procurement Insights:

From a Senior Application Scientist's perspective, the procurement of a specialized reagent like 2-Ethoxypentanoic acid requires careful consideration beyond just price. For researchers in early-stage discovery, smaller quantities (50 mg to 1 g) are often sufficient for initial screening and proof-of-concept studies. The purity of ≥95% offered by suppliers like AiFChem is generally acceptable for many research applications[2]. However, for more sensitive assays or later-stage development, further purification or sourcing of higher-purity grades may be necessary. It is advisable to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis and Manufacturing Landscape

Understanding the synthetic routes to 2-Ethoxypentanoic acid provides valuable insights into potential impurities and informs quality control strategies. While specific industrial-scale synthesis processes for this compound are not widely published, a plausible and common laboratory-scale approach involves the Williamson ether synthesis.

A suggested synthetic route involves the reaction of a 2-halopentanoic acid, such as 2-bromopentanoic acid, with an alkoxide, in this case, sodium ethoxide (prepared from ethanol and a strong base like sodium hydride).

Conceptual Synthesis Workflow:

cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Williamson Ether Synthesis cluster_product Product Formation Reactant1 2-Bromopentanoic Acid Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Ethanol + Strong Base (e.g., Sodium Hydride) Intermediate Sodium Ethoxide Reactant2->Intermediate Deprotonation Intermediate->Reaction Nucleophilic Attack Product 2-Ethoxypentanoic Acid Reaction->Product Byproduct Sodium Bromide Reaction->Byproduct Start Receive 2-Ethoxypentanoic Acid DocReview Review Certificate of Analysis Start->DocReview Visual Visual Inspection (Color, Physical State) DocReview->Visual Solubility Solubility Test (e.g., in CDCl3, D2O) Visual->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Solubility->NMR GCMS GC-MS Analysis NMR->GCMS Purity Determine Purity GCMS->Purity Accept Accept Lot Purity->Accept Purity ≥ 95% Identity Confirmed Reject Reject Lot Purity->Reject Purity < 95% or Identity Incorrect

Caption: Quality control workflow for 2-Ethoxypentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Ethoxypentanoic acid, both ¹H and ¹³C NMR will provide characteristic signals that can be used to confirm its identity.

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (δ 10-12 ppm).

  • Alpha-Proton (-CH(O)-): A multiplet, coupled to the adjacent methylene group of the pentyl chain.

  • Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.

  • Pentyl Chain Protons (-CH₂CH₂CH₃): A series of multiplets.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ ~170-180 ppm).

  • Alpha-Carbon (-C(O)-): A signal deshielded by the adjacent oxygen atom.

  • Ethoxy and Pentyl Carbons: Signals in the upfield region, with chemical shifts dependent on their position relative to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of volatile compounds and identifying any potential impurities. For the analysis of carboxylic acids like 2-Ethoxypentanoic acid, derivatization is often employed to improve volatility and chromatographic performance. A common method is the formation of trimethylsilyl (TMS) esters.

Step-by-Step Protocol for GC-MS Analysis (TMS Derivatization):

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 2-Ethoxypentanoic acid into a GC vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the cooled, derivatized sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the TMS-derivatized 2-Ethoxypentanoic acid and to identify and quantify any impurities. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized compound.

Applications in Research and Drug Development

While specific, widespread applications of 2-Ethoxypentanoic acid are not yet extensively documented in peer-reviewed literature, its structural class, α-alkoxy carboxylic acids, holds significant potential in medicinal chemistry.

  • Metabolic Stability: The introduction of an alkoxy group at the α-position can block metabolic oxidation at that site, potentially leading to improved pharmacokinetic profiles of drug candidates.

  • Lipophilicity Modulation: The ethoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: In drug design, α-alkoxy carboxylic acids can serve as bioisosteres for other functional groups, allowing for the optimization of binding interactions with biological targets while potentially mitigating off-target effects.

  • Synthetic Building Block: 2-Ethoxypentanoic acid can be used as a starting material for the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid and the ether linkage.

Handling, Storage, and Safety

Based on GHS classifications for similar compounds, 2-Ethoxypentanoic acid is expected to be a corrosive substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Ethoxypentanoic acid is a commercially available, albeit specialized, chemical building block with potential applications in advanced organic synthesis and drug discovery. While the number of suppliers is currently limited, it is accessible for research purposes. As with any reagent, particularly in the context of pharmaceutical development, rigorous quality control and analytical verification are paramount to ensure the integrity and reproducibility of experimental results. The methodologies and insights provided in this guide are intended to empower researchers to confidently source, qualify, and utilize 2-Ethoxypentanoic acid in their innovative research endeavors.

References

  • PubChem. 2-Ethoxypentanoic acid. [Link]

Sources

Methodological & Application

Application Note: HPLC Quantification of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Ethoxypentanoic acid (2-EPA) is an


-alkoxy carboxylic acid, structurally analogous to short-chain fatty acids and valproic acid derivatives.[1] Its analysis presents a specific chromatographic challenge: the molecule lacks a strong UV chromophore, making standard UV-Vis detection at 254 nm impossible without modification.[1]

While the ethoxy ether linkage provides a minor dipole, it does not significantly enhance UV absorption.[1] Therefore, this guide presents two distinct protocols based on the "Fit-for-Purpose" principle:

  • Method A (Direct UV @ 210 nm): Suitable for high-concentration samples (Process monitoring, raw material assay).[1]

  • Method B (Pre-column Derivatization): The "Gold Standard" for trace quantification (Impurities, biological matrices), utilizing Phenacyl Bromide to introduce a strong chromophore.[1]

Physicochemical Profile & Chromatographic Logic[2]

To design a robust method, we must understand the analyte's behavior in solution.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Pentanoic acid backbone with

-ethoxy group.[1]
Moderate hydrophobicity; retains well on C18.[1]
Acidity (pKa) ~3.5 – 4.0 (Estimated)The

-ethoxy group increases acidity (inductive effect) compared to pentanoic acid (pKa 4.8). Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.[1]
UV Absorbance Negligible > 220 nm.[1]Requires derivatization for sensitivity < 100 ppm.[1]
Solubility Soluble in Methanol, ACN, Organic solvents.[1]Compatible with Reversed-Phase (RP) solvents.[1][2]

Method A: Direct UV Detection (High Concentration)

Scope: Raw material purity testing (>95% purity) or reaction monitoring (>1 mg/mL).[1]

Analytical Conditions[1][3][4][5]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1][3]

  • Elution Mode: Isocratic (60% A / 40% B).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C (Critical for viscosity consistency).[1][4]

  • Detection: UV @ 210 nm .[1]

  • Injection Volume: 20 µL.

Critical "Expert" Insight

At 210 nm, you are detecting the carbonyl


 transition.[1] This region is susceptible to "cut-off" noise from solvents.[1]
  • Protocol Rule: Do not use Acetate or Formate buffers; they absorb heavily at 210 nm.[1] Phosphate is transparent.[1]

  • System Peak: Expect a negative or positive "system peak" (void volume) due to the refractive index change between the sample solvent and mobile phase.[1] Do not integrate this.

Method B: High-Sensitivity Derivatization (Trace Analysis)

Scope: Impurity profiling (0.05% - 1.0% levels) or biological samples.[1] Mechanism: Nucleophilic substitution (esterification) of the carboxylate with 2-Bromoacetophenone (Phenacyl Bromide) .[1] This tags the molecule with a phenyl ring, enabling sensitive detection at 242 nm .[1]

Derivatization Workflow Diagram

DerivatizationWorkflow Start Sample Preparation (Dissolve 2-EPA in Methanol) Reagent Add Reagents: 1. Phenacyl Bromide (40 mM) 2. Triethylamine (Catalyst) Start->Reagent Mix 1:1 v/v Reaction Heat Reaction 60°C for 30 Minutes Reagent->Reaction Esterification Quench Quench/Acidify Add 10 µL Acetic Acid Reaction->Quench Stop Reaction Inject Inject into HPLC (Target: 2-Ethoxypentanyl Phenacyl Ester) Quench->Inject Ready for Analysis

Figure 1: Pre-column derivatization workflow using Phenacyl Bromide to enhance UV detectability.

Analytical Conditions (Derivatized)
  • Column: C18 High-Carbon Load (e.g., Phenomenex Luna C18(2)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Isocratic: Acetonitrile : Water (55 : 45 v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 242 nm (Max absorbance of phenacyl ester).[1]

  • Retention Time: The derivative is significantly more hydrophobic.[1] Expect elution ~12–15 mins.[1]

Derivatization Protocol Steps[1]
  • Stock Solution: Prepare 1.0 mg/mL 2-Ethoxypentanoic acid in Methanol.

  • Reagent A: 12 mg/mL Phenacyl Bromide in Acetone.

  • Reagent B: 10 mg/mL Triethylamine (TEA) in Acetone (Base catalyst).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Reagent A + 100 µL Reagent B in a capped glass vial.

    • Vortex and heat at 60°C for 30 minutes in a heating block.

    • Cool to room temperature.[1][4]

  • Quench: Add 10 µL of dilute Acetic Acid to neutralize excess TEA (prevents column damage).

  • Injection: Inject 10 µL directly.

Method Comparison & Validation Criteria

ParameterMethod A (Direct UV)Method B (Derivatization)
Linearity Range 50 µg/mL – 2000 µg/mL0.5 µg/mL – 100 µg/mL
LOD (Limit of Detection) ~10 µg/mL~0.1 µg/mL
Specificity Low (Solvent peaks interfere)High (Specific to -COOH)
Robustness Sensitive to pH changesRobust
Prep Time Instant45 Minutes
Troubleshooting Guide
  • Issue: Ghost peaks in Method B.

    • Cause: Excess Phenacyl Bromide elutes separately.[1]

    • Solution: Run a "Blank Derivatization" (Reagents only) to identify the reagent peak (usually elutes after the analyte due to high hydrophobicity of the bromide).

  • Issue: Tailing Peak in Method A.

    • Cause: Secondary silanol interactions or ionization.[1]

    • Solution: Lower pH to 2.2 or increase buffer concentration to 50 mM.[1]

Logic of the Separation (Decision Tree)

MethodSelection Input Sample Type? Conc High Conc (>0.1%)? Input->Conc Trace Trace/Bio (<0.1%)? Input->Trace MethodA Method A: Direct UV 210nm (Phosphate Buffer) Conc->MethodA Speed preferred MethodB Method B: Phenacyl Derivatization (UV 242nm) Trace->MethodB Sensitivity required

Figure 2: Decision matrix for selecting the appropriate quantification strategy.

References

  • General Protocol for Carboxylic Acid Derivatization

    • Borch, R. F. (1975).[1][5] "Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography." Analytical Chemistry, 47(14), 2437–2439.[1][5]

    • Note: This is the foundational text establishing phenacyl bromide as the standard reagent for -COOH HPLC analysis.
  • Valproic Acid Impurity Analysis (Analogous Chemistry)

    • United States Pharmacopeia (USP).[1][6] "Valproic Acid Monograph - Organic Impurities." USP-NF.[1] [1]

    • Context: 2-Ethoxypentanoic acid behaves chromatographically similar to Valproic Acid Impurity B (2-Ethylpentanoic acid).[1] USP methods for Valproic acid utilize the same acidic phosphate buffer systems described in Method A.

  • Low UV Detection of Aliphatic Acids

    • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] Chapter 4: "Detector Selection."

    • Context: Validates the use of 210 nm for non-chromophoric carboxylic acids and the necessity of phosphate buffers over acet

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-ethoxypentanoic acid. The described methodology is tailored for researchers and scientists in the fields of organic chemistry and drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis. The protocol is structured to be self-validating, with in-process checks and detailed purification methods.

Introduction

2-Ethoxypentanoic acid, a member of the α-alkoxy carboxylic acid family, is a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and an ether functional group on the α-carbon, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals. The ether linkage can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, in drug candidates.

This document outlines a reliable two-step synthesis of 2-ethoxypentanoic acid. The first step involves the α-bromination of pentanoic acid via the Hell-Volhard-Zelinskii (HVZ) reaction to yield 2-bromopentanoic acid.[1] The subsequent step is a Williamson ether synthesis, where the prepared 2-bromopentanoic acid is reacted with sodium ethoxide to afford the target compound, 2-ethoxypentanoic acid.[2][3][4] This classical approach is chosen for its reliability and the ready availability of the starting materials.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-ethoxypentanoic acid.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplier
Pentanoic AcidC₅H₁₀O₂≥99%Sigma-Aldrich
BromineBr₂≥99.5%Acros Organics
Phosphorus TribromidePBr₃≥98%Alfa Aesar
Sodium EthoxideC₂H₅ONa≥95%Fisher Scientific
Anhydrous EthanolC₂H₅OH200 proofDecon Labs
Diethyl Ether(C₂H₅)₂OAnhydrous, ≥99%J.T. Baker
Hydrochloric AcidHCl37% (w/w)VWR
Sodium BicarbonateNaHCO₃ACS gradeEMD Millipore
Magnesium SulfateMgSO₄AnhydrousBDH
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume hood.

Experimental Protocol

Step 1: Synthesis of 2-Bromopentanoic Acid

This procedure is based on the well-established Hell-Volhard-Zelinskii reaction for the α-bromination of carboxylic acids.[1]

Workflow Diagram:

HVZ_Workflow A Charge flask with pentanoic acid and PBr3 B Slowly add Br2 via addition funnel at room temperature A->B C Heat the reaction mixture to 80°C for 4 hours B->C D Cool to room temperature and slowly add water to quench C->D E Extract the product with diethyl ether D->E F Wash the organic layer with water and brine E->F G Dry the organic layer over MgSO4 F->G H Concentrate under reduced pressure to obtain crude product G->H

Caption: Experimental workflow for the synthesis of 2-bromopentanoic acid.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add pentanoic acid (20.4 g, 0.2 mol) and phosphorus tribromide (1.8 g, 0.0067 mol).

  • Slowly add bromine (35.2 g, 0.22 mol) from the addition funnel over 30 minutes. The reaction is exothermic, and the flask should be cooled in a water bath if necessary to control the reaction rate.

  • After the addition is complete, heat the mixture to 80°C in a heating mantle for 4 hours. The color of the reaction mixture should fade from reddish-brown to a lighter yellow.

  • Cool the reaction mixture to room temperature and slowly add 20 mL of water to quench the excess PBr₃ and acyl bromide.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid. The product is often used in the next step without further purification.

Step 2: Synthesis of 2-Ethoxypentanoic Acid

This step employs the Williamson ether synthesis, a classic Sₙ2 reaction, where the alkoxide acts as the nucleophile.[2][3]

Mechanism Diagram:

Caption: Sₙ2 mechanism of the Williamson ether synthesis step.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (16.3 g, 0.24 mol) in 150 mL of anhydrous ethanol.

  • To this solution, add the crude 2-bromopentanoic acid (from Step 1, ~0.2 mol) dropwise over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 6 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of water. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product, 2-ethoxypentanoic acid, with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Summary

ParameterStep 1: 2-Bromopentanoic AcidStep 2: 2-Ethoxypentanoic Acid
Reactants Pentanoic Acid, Bromine, PBr₃2-Bromopentanoic Acid, Sodium Ethoxide
Stoichiometry 1 eq, 1.1 eq, 0.0335 eq1 eq, 1.2 eq
Solvent NoneAnhydrous Ethanol
Temperature 80°CReflux (~78°C)
Reaction Time 4 hours6 hours
Expected Yield ~85-95% (crude)~70-85% (purified)
Appearance Yellowish oilColorless to pale yellow oil

Safety Precautions

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves.

  • Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with care in a fume hood.

  • Sodium Ethoxide: A strong base that is flammable and reacts violently with water.[5][6][7] Handle in an inert atmosphere if possible and keep away from moisture.

  • Concentrated Hydrochloric Acid: Highly corrosive. Always add acid to water, never the other way around.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby when in use.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Characterization

The final product can be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C-O-C of the ether).

  • Mass Spectrometry: To determine the molecular weight of the product.

References

  • Hell-Volhard-Zelinskii Reaction. (2019). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. BYJU'S. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Sodium ethoxide. Wikipedia. [Link]

Sources

Use of 2-Ethoxypentanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of (S)-2-Ethoxypentanoic Acid as a Chiral Building Block

Executive Summary

2-Ethoxypentanoic acid (CAS: 156828-43-2 for generic; specific enantiomers vary) represents a critical class of


-alkoxy carboxylic acids , serving as a strategic bioisostere for valproic acid derivatives and a pharmacophore in dual PPAR 

agonists (e.g., the glitazar family). Unlike its all-carbon analogs, the introduction of the

-ether linkage alters lipophilicity (LogP), metabolic stability, and hydrogen-bonding capacity within the receptor pocket.

This guide details the enantioselective synthesis , quality control , and downstream application of (S)-2-ethoxypentanoic acid. We prioritize a chemo-enzymatic route (Lipase-mediated kinetic resolution) for its scalability and high enantiomeric excess (


), essential for regulatory compliance in API development.

Scientific Rationale & Mechanism

The -Alkoxy Advantage

In medicinal chemistry, replacing a methylene (


) with an oxygen atom (

) at the

-position of a carboxylic acid creates an "ether-isostere."
  • Metabolic Blocking: The ether linkage prevents

    
    -oxidation, a common metabolic clearance pathway for fatty acid analogs.
    
  • Chirality Definition: The C2 position is a stereogenic center. For PPAR agonists, the

    
    -configuration is typically required for high-affinity binding to the ligand-binding domain (LBD), where the acid headgroup interacts with Tyr473 (PPAR
    
    
    
    ) or Tyr314 (PPAR
    
    
    ).
Synthetic Strategy: Kinetic Resolution vs. Asymmetric Synthesis

While asymmetric alkylation of glycolates is possible, it often requires cryogenic conditions (


) and stoichiometric chiral auxiliaries. For this application note, we utilize Lipase-catalyzed Kinetic Resolution , a robust, room-temperature process suitable for scale-up.

Experimental Protocol: Chemo-Enzymatic Synthesis

Objective: Isolate high-purity


-2-ethoxypentanoic acid from racemic ethyl 2-ethoxypentanoate.
Materials & Reagents
ReagentGradeRole
Ethyl 2-bromopentanoate98%Starting Material
Sodium Ethoxide (NaOEt)21% in EtOHAlkylating Agent
Candida antarctica Lipase B (CAL-B)Immobilized (>5000 U/g)Biocatalyst
Phosphate Buffer0.1 M, pH 7.0Aqueous Medium
MTBE (Methyl tert-butyl ether)HPLC GradeSolvent
Step 1: Williamson Ether Synthesis of Racemic Precursor

Note: This step creates the racemic ether scaffold.

  • Setup: Charge a 1L reactor with ethanol (300 mL) and cool to

    
    .
    
  • Addition: Slowly add Sodium Ethoxide solution (1.2 eq).

  • Reaction: Dropwise add Ethyl 2-bromopentanoate (1.0 eq) over 30 minutes. Maintain internal temperature

    
     to prevent elimination side-products.
    
  • Reflux: Warm to room temperature, then reflux (

    
    ) for 4 hours.
    
  • Workup: Concentrate in vacuo. Resuspend residue in water/EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Yield: Expect ~85% yield of rac-Ethyl 2-ethoxypentanoate .

Step 2: Enzymatic Kinetic Resolution (The Chiral Step)

Mechanism: CAL-B selectively hydrolyzes the


-ester to the acid, leaving the 

-ester intact.
  • Emulsion Preparation: Suspend rac-Ethyl 2-ethoxypentanoate (10 g) in Phosphate Buffer (0.1 M, pH 7.0, 100 mL). Add 10 mL MTBE to improve solubility.

  • Enzyme Loading: Add CAL-B (Immobilized) (50 mg/mmol substrate).

  • Incubation: Stir vigorously at

    
    . Monitor pH; maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).
    
    • Critical Control Point: The consumption of NaOH correlates directly to conversion. Stop reaction at exactly 50% conversion (theoretical max for resolution).

  • Separation: Filter off the enzyme beads (recyclable).

  • Extraction:

    • Phase 1 (Neutral): Extract the aqueous mixture with Hexane (

      
       mL). The organic layer contains the unreacted (R)-ester .
      
    • Phase 2 (Acidic): Acidify the remaining aqueous phase to pH 2.0 using 1M HCl. Extract with EtOAc (

      
       mL). This organic layer contains the target (S)-2-ethoxypentanoic acid .[1]
      
  • Purification: Evaporate EtOAc. Kugelrohr distillation affords the pure acid.

Visualization: Biocatalytic Workflow

G Start Racemic Ethyl 2-ethoxypentanoate Biocat Hydrolysis (CAL-B Lipase, pH 7.0) Start->Biocat Emulsification Split Phase Separation Biocat->Split 50% Conversion OrgPhase Organic Phase (Hexane) Split->OrgPhase Extraction AqPhase Aqueous Phase (pH 7.0 -> pH 2.0) Split->AqPhase Retention ProdR (R)-Ester (Unreacted) OrgPhase->ProdR ProdS (S)-2-Ethoxypentanoic Acid (Target) AqPhase->ProdS Acidification & Extraction

Figure 1: Chemo-enzymatic workflow for the isolation of (S)-2-ethoxypentanoic acid.

Quality Control & Validation

To ensure the material is suitable for drug development, the following QC metrics are mandatory.

Determination of Enantiomeric Excess (ee)

Standard NMR is insufficient for enantiomer differentiation.

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Acceptance Criteria:

    
    .
    
Chemical Purity Profile
ImpurityOriginLimitDetection
2-Bromopentanoic acidUnreacted SM< 0.1%GC-MS
EthanolSolvent residue< 5000 ppmHeadspace GC
Protein residueLeached EnzymeAbsentBradford Assay

Application: Building Block for PPAR Agonists

(S)-2-Ethoxypentanoic acid serves as the "acid headgroup" in the synthesis of glitazar-like dual agonists.

Coupling Protocol (Example):

  • Activation: Convert (S)-2-ethoxypentanoic acid to its acid chloride using oxalyl chloride/DMF (cat).

  • Coupling: React with a diphenylether amine or alcohol scaffold (the hydrophobic tail).

  • Significance: The specific spatial arrangement of the ethoxy group at C2 dictates the subtype selectivity (PPAR

    
     vs 
    
    
    
    ). The (S)-enantiomer generally favors the conformation required for helix 12 stabilization in the nuclear receptor.

References

  • Enzymatic Kinetic Resolution Principles: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

  • PPAR Agonist SAR &

    
    -Alkoxy Acids: 
    Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 47(17), 4118-4127. Link
    
  • Synthesis of Chiral

    
    -Hydroxy/Alkoxy Acids: 
    Wang, Y., et al. (2018). Biocatalytic synthesis of chiral 
    
    
    
    -hydroxy acids and their derivatives. Bioorganic & Medicinal Chemistry, 26(7), 1345-1351. Link
  • Valproic Acid Analogs (Structural Context): Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology, 69(5), 310-321. Link

Sources

Application Note: Strategic Asymmetric Synthesis of (S)-2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Ethoxypentanoic acid (and its structural analogs) represents a critical chiral scaffold in the development of PPAR


/

dual agonists
(glitazars) for the treatment of metabolic syndrome and Type 2 Diabetes. The biological activity of these therapeutics is strictly governed by stereochemistry; typically, the (S)-enantiomer exhibits the desired pharmacodynamic profile, while the (R)-enantiomer may be inactive or off-target.

This Application Note provides a definitive guide to the asymmetric synthesis and resolution of (S)-2-ethoxypentanoic acid. Unlike standard literature that lists generic reactions, this guide contrasts two industry-standard methodologies:

  • Biocatalytic Kinetic Resolution (EKR): Scalable, green chemistry using Candida antarctica Lipase B (CALB).

  • Auxiliary-Controlled Asymmetric Alkylation: High-precision synthesis using Evans Oxazolidinones.

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Mechanistic Insight: The Chiral Challenge

The


-alkoxy carboxylic acid motif is prone to racemization under harsh basic conditions due to the acidity of the 

-proton. Therefore, selecting a method that operates under mild conditions is paramount.
Pathway A: Enzymatic Kinetic Resolution (Recommended for Scale)

This method relies on the enzyme's ability to distinguish between the enantiomers of a racemic ester.[1] CALB (Novozym 435) is the industry standard due to its high stereoselectivity (


) for 

-substituted esters.
  • Mechanism: The serine residue in the lipase active site attacks the carbonyl of the (S)-ester preferentially, forming an acyl-enzyme intermediate that is hydrolyzed by water. The (R)-ester remains unreacted.

  • Advantage: Mild pH (7.0), ambient temperature, and high enantiomeric excess (ee).

Pathway B: Evans Auxiliary Alkylation (Recommended for Discovery)

For de novo synthesis where the racemic starting material is not available, using a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) ensures that the ethoxy group is installed with high facial selectivity.

Visualizing the Workflow

The following diagram illustrates the decision matrix and process flow for both methodologies.

G Start Target: (S)-2-Ethoxypentanoic Acid Decision Starting Material Availability? Start->Decision Racemic Racemic Ethyl 2-ethoxypentanoate Decision->Racemic Racemic Available DeNovo Pentanoic Acid / Precursors Decision->DeNovo De Novo Required BioCat Method A: Enzymatic Kinetic Resolution (CALB / Novozym 435) Racemic->BioCat ChemCat Method B: Evans Auxiliary Synthesis DeNovo->ChemCat Hydrolysis Selective Hydrolysis Buffer pH 7.0, 30°C BioCat->Hydrolysis Separation Phase Separation / Extraction Hydrolysis->Separation ProductA (S)-Acid (Product) >98% ee Separation->ProductA Byproduct (R)-Ester (Unreacted) Recycle via Racemization Separation->Byproduct Auxiliary Coupling with (S)-4-benzyl-2-oxazolidinone ChemCat->Auxiliary Alkylation Asymmetric Alkylation (NaHMDS, EtI) -78°C Auxiliary->Alkylation Cleavage Auxiliary Removal (LiOH/H2O2) Alkylation->Cleavage ProductB (S)-Acid (Product) >95% ee Cleavage->ProductB

Figure 1: Strategic workflow comparing Enzymatic Resolution (Method A) and Chiral Auxiliary Synthesis (Method B).

Detailed Experimental Protocols

Method A: Biocatalytic Resolution (The "Green" Route)

Best for: Scale-up (>10g), cost-efficiency, and high purity.

Reagents:

  • Substrate: Racemic Ethyl 2-ethoxypentanoate (100 mM)

  • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B), 20 mg/mL

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene (biphasic 10:1 v/v) or pure buffer.

Protocol:

  • Preparation: In a thermostated reactor, suspend racemic ethyl 2-ethoxypentanoate (1.74 g, 10 mmol) in 100 mL of Phosphate Buffer (pH 7.0).

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Stir at 30°C @ 250 rpm. Critical: Do not use magnetic stirring bars that grind the beads; use an overhead stirrer.

  • Monitoring: Monitor reaction progress via GC or Chiral HPLC (see Section 5) every 2 hours.

    • Stop Criterion: Terminate reaction when conversion reaches 45-48% . Do not exceed 50%, as the enzyme may begin to slowly hydrolyze the (R)-ester, eroding the ee of the product.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Workup:

    • Adjust pH to 9.0 with dilute NaOH (aqueous phase holds the (S)-acid as a salt).

    • Extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether). Save organic layer for racemization if recycling is needed.

    • Acidify the aqueous phase to pH 2.0 with HCl.

    • Extract the (S)-2-ethoxypentanoic acid with Ethyl Acetate (

      
       mL).
      
    • Dry over MgSO

      
       and concentrate.
      

Expected Yield: 40-45% (theoretical max 50%). Expected Optical Purity: >98% ee.

Method B: Evans Auxiliary Synthesis (The "Precision" Route)

Best for: Discovery phase, absolute stereocontrol confirmation.

Protocol:

  • Acylation: React pentanoyl chloride with (S)-4-benzyl-2-oxazolidinone (Li-anion generated by n-BuLi) to form the imide.

  • Enolization: Treat the imide (1.0 eq) with NaHMDS (1.1 eq) in THF at -78°C to form the (Z)-enolate.

  • Alkylation: Add Ethyl Iodide (EtI) or Ethyl Triflate (more reactive). The auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

    • Note: For

      
      -alkoxy acids, it is often better to start with the 
      
      
      
      -bromo imide and perform an S
      
      
      2 displacement with ethoxide, or use diazo decomposition insertion, but direct alkylation of
      
      
      -alkoxy enolates is challenging.
    • Alternative Robust Path: Start with (S)-2-hydroxypentanoic acid (from amino acid pool or reduction), protect as acetal, alkylate, then deprotect.

    • Correction for 2-Ethoxypentanoic Acid: The most reliable chemical route is the alkylation of glycolic acid derived oxazolidinones .

    • Revised Step 2: Use an

      
      -ethoxy acetyl oxazolidinone. Deprotonate with NaHMDS. Add 1-iodopropane .
      
  • Cleavage: Hydrolyze the auxiliary using LiOH/H

    
    O
    
    
    
    in THF/Water. This yields the free acid and allows recovery of the oxazolidinone.

Analytical Validation (QC)

Trustworthiness relies on data.[2] You must validate the enantiomeric excess (ee) using Chiral HPLC.

Table 1: Chiral HPLC Parameters for 2-Ethoxypentanoic Acid

ParameterConditionRationale
Column CHIRALPAK® AD-H or IG (Daicel)Amylose-based columns offer superior separation for carbonyl compounds.
Mobile Phase n-Hexane : Isopropanol : TFA (98 : 2 : 0.1)TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow.
Detection UV @ 210 nmCarboxyl/Ether groups have low UV absorption; 210 nm maximizes signal.
Retention (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 minNote: Elution order must be confirmed with a pure standard.

References

  • Enzym

    
    -Substituted Esters: 
    
    • Source: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates.
    • Relevance: Establishes CALB as the gold standard for this substr
  • PPAR Agonist Synthesis (Glitazars)

    • Source: Xu, Y., et al. "Design and Synthesis of Dual PPAR

      
       Agonists." Bioorganic & Medicinal Chemistry Letters, 2006.[3]
      
    • Relevance: Confirms the biological necessity of the (S)
  • Chiral HPLC Methodologies

    • Source: Chiral Technologies Applic
    • Relevance: Validates the use of TFA additives for separating chiral acids on polysaccharide columns.
  • Lipase Catalysis Protocols

    • Source: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.
    • Relevance: Provides the mechanistic grounding for the "Stop Criterion" in kinetic resolution.

Sources

Application Note: Metabolic Pathway Elucidation of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Ethoxypentanoic acid (2-EPA) represents a structural class of


-alkoxy carboxylic acids investigated as therapeutic analogs to Valproic Acid (VPA). While VPA is a widely used anticonvulsant and histone deacetylase (HDAC) inhibitor, its clinical utility is compromised by idiosyncratic hepatotoxicity linked to the formation of the reactive metabolite 4-ene-VPA  via mitochondrial 

-oxidation.

The structural modification in 2-EPA—replacing the


-carbon alkyl chain with an ethoxy ether linkage—is designed to alter this metabolic fate. The ether oxygen acts as a metabolic "switch," potentially blocking the formation of toxic olefinic metabolites while retaining therapeutic efficacy.

This Application Note provides a rigorous protocol for elucidating the metabolic pathway of 2-EPA. It details the experimental workflow to distinguish between bioactivation (reactive metabolite formation) and detoxification (glucuronidation/O-dealkylation) pathways.

Theoretical Metabolic Landscape

Before initiating wet-lab protocols, we must establish the predicted metabolic map based on Structure-Activity Relationships (SAR) of VPA analogs.

Predicted Pathways
  • Phase II Conjugation (Major): The accessible carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT1A6, forming an acyl-glucuronide.

  • Phase I O-Dealkylation (Critical): Unlike VPA, 2-EPA contains an ether linkage. CYP450-mediated O-deethylation is expected, yielding 2-hydroxypentanoic acid and acetaldehyde.

  • Phase I

    
    -Oxidation:  The pentyl side chain remains available for terminal hydroxylation (likely CYP2C9/2E1 mediated), leading to a dicarboxylic acid derivative.
    
  • Blockade of

    
    -Oxidation:  The 
    
    
    
    -ethoxy substitution sterically and electronically hinders the acyl-CoA dehydrogenase activity required for
    
    
    -oxidation, theoretically preventing the formation of hepatotoxic 4-ene intermediates.
Pathway Visualization

The following diagram contrasts the toxic pathway of VPA with the predicted safety profile of 2-EPA.

MetabolicPathway Parent 2-Ethoxypentanoic Acid (Parent) Gluc 2-EPA-Glucuronide (Acyl-Glucuronide) [Detoxification] Parent->Gluc UGT1A6/2B7 (+176 Da) OH_Acid 2-Hydroxypentanoic Acid (+ Acetaldehyde) Parent->OH_Acid CYP-mediated O-Dealkylation (-28 Da) Omega_OH 5-Hydroxy-2-EPA Parent->Omega_OH CYP Omega-Ox (+16 Da) Toxic 4-ene-VPA (Toxic Metabolite) Parent->Toxic Beta-Oxidation (BLOCKED by Ether) DiCOOH 2-Ethoxyglutaric Acid (Dicarboxyl) Omega_OH->DiCOOH ADH/ALDH (+14 Da)

Caption: Predicted metabolic divergence of 2-EPA. Note the blockade of the toxic beta-oxidation pathway common to Valproic Acid.[1]

Experimental Protocol: In Vitro Metabolite Identification

Materials & Reagents
  • Test Compound: 2-Ethoxypentanoic acid (purity >98%).

  • Biological System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors:

    • Phase I Mix: NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

    • Phase II Mix: UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore-forming peptide to access luminal UGTs).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., Valproic Acid-d6).

Incubation Workflow

To capture the full metabolic profile, a Cross-Over Incubation strategy is required.

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min (activates UGTs).

  • Substrate Addition: Add 2-EPA (Final concentration: 10 µM). Pre-warm at 37°C for 5 min.

  • Reaction Initiation:

    • Group A (Phase I only): Add NADPH system.

    • Group B (Phase II only): Add UDPGA (5 mM).

    • Group C (Integrated): Add NADPH + UDPGA.

    • Group D (Control): Buffer only (no cofactors).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Termination: Dispense into 150 µL Ice-cold ACN (Stop solution). Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

  • Analysis: Inject supernatant onto LC-HRMS.

Analytical Method (LC-HRMS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Carboxylic acids ionize poorly in positive mode).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Avoid strong acids like Formic Acid in negative mode if sensitivity drops.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

Data Analysis & Metabolite Assignment

Mass Shift Logic Table

Use the following table to filter HRMS data. The parent ion (M-H)⁻ is the anchor.

Metabolite ClassBiotransformationMass Shift (Da)Formula ChangeExpected Retention
Parent None0-Mid-eluting
Acyl-Glucuronide Glucuronidation+176.0321+C6H8O6Early eluting (Polar)
O-Dealkylated Ether Cleavage-28.0313-C2H4Early eluting
Omega-Hydroxy Hydroxylation+15.9949+OSlightly earlier than Parent
Dicarboxylic Acid Oxidation (OH -> COOH)+29.9742+O2 -H2Early eluting
4-ene Analog Desaturation (Toxic)-2.0156-H2Late eluting (Unlikely)
Workflow Diagram

Workflow Start Start: 2-EPA (10 µM) Incubation Incubation System HLM + Alamethicin (+/- NADPH, +/- UDPGA) Start->Incubation Quench Quench: ACN + IS Centrifuge 4000g Incubation->Quench T=0, 15, 30, 60 min LCMS LC-HRMS Analysis (ESI Negative Mode) Quench->LCMS DataProc Data Processing Mass Defect Filtering LCMS->DataProc Decision Metabolite ID Check DataProc->Decision Result1 Detect +176 Da? (Glucuronidation Confirmed) Decision->Result1 Yes Result2 Detect -28 Da? (Ether Cleavage Confirmed) Decision->Result2 Yes

Caption: Step-by-step experimental workflow for metabolite identification using High-Resolution Mass Spectrometry.

Strategic Interpretation for Drug Development

The Safety Biomarker

If the O-dealkylated metabolite (2-hydroxypentanoic acid) is dominant, the drug may lose efficacy rapidly but avoids toxic accumulation. If the Glucuronide is dominant, assess the stability of the acyl-glucuronide. Unstable acyl-glucuronides can covalently bind to plasma proteins, causing immune-mediated toxicity (a known risk for carboxylic acid drugs).

The "Missing" Peak

The absence of a peak corresponding to [M-H-2]⁻ (dehydrogenation) is the critical success criterion. This confirms the ether linkage successfully blocks the mitochondrial desaturation pathway responsible for VPA-induced steatosis.

References

  • Baillie, T. A. (1988). "Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid." Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Kiang, T. K., et al. (2011). "UDP-glucuronosyltransferase (UGT) 2B7 and 1A6 are the principal enzymes responsible for the glucuronidation of valproic acid in human liver microsomes." Drug Metabolism and Disposition. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity. Link

  • Abbott, F. S., & Kassam, J. (2002). "Valproic Acid Analogues: Synthesis and Biological Activity." Current Pharmaceutical Design. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-Ethoxypentanoic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Alkoxyalkanoic acids and their derivatives are valuable structural motifs in medicinal chemistry and materials science. The presence of an ether linkage at the α-position of a carboxylic acid core introduces specific stereoelectronic properties that can influence molecular conformation, lipophilicity, and metabolic stability. This guide provides a detailed technical overview and actionable protocols for the synthesis of 2-ethoxypentanoic acid, and its subsequent conversion into a variety of ester and amide derivatives. These compounds serve as important building blocks for the development of novel therapeutic agents and functional materials.

The synthetic strategies outlined herein are grounded in well-established, robust chemical transformations. We will first detail the preparation of the core 2-ethoxypentanoic acid scaffold via the Williamson ether synthesis. Subsequently, we will explore its derivatization through classic Fischer esterification and modern peptide coupling methodologies to yield the target esters and amides. Each section explains the causality behind the chosen reagents and conditions, providing researchers with the foundational knowledge to adapt these protocols to their specific needs.

Core Synthetic Strategy: A Multi-Step Approach

The overall synthetic pathway is designed for efficiency and versatility, starting from a commercially available α-bromo ester. The strategy involves three key stages: ether formation, ester hydrolysis, and final derivatization.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Derivatization A Ethyl 2-bromopentanoate C Ethyl 2-ethoxypentanoate A->C Williamson Ether Synthesis (SN2 Reaction) B Sodium Ethoxide (NaOEt) D 2-Ethoxypentanoic Acid C->D Saponification (e.g., NaOH) then Acidification (e.g., HCl) E 2-Ethoxypentanoic Acid Esters D->E Fischer Esterification F 2-Ethoxypentanoic Acid Amides D->F Amide Coupling G Alcohols (R'-OH) H Amines (R'R''NH)

Caption: Overall workflow for the synthesis of 2-ethoxypentanoic acid esters and amides.

Part 1: Synthesis of 2-Ethoxypentanoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This reaction is ideal for our purpose, as it involves the reaction of an alkoxide with a primary or secondary alkyl halide.[3] In our case, the ethoxide ion acts as the nucleophile, attacking the electrophilic carbon of ethyl 2-bromopentanoate and displacing the bromide leaving group.

Mechanism Rationale: The choice of a secondary alkyl halide (the α-carbon of the pentanoate) is suitable for the SN2 pathway. Using a strong base like sodium ethoxide ensures the complete deprotonation of any residual ethanol to form the potent ethoxide nucleophile, driving the reaction to completion. The reaction is typically run in the parent alcohol (ethanol) which serves as both a reactant source and a suitable polar aprotic-like solvent.[3]

Caption: The SN2 mechanism of the Williamson ether synthesis.

Protocol 1.1: Synthesis of Ethyl 2-Ethoxypentanoate

This protocol details the synthesis of the intermediate ester.

ReagentM.W. ( g/mol )AmountMolesEquivalents
Ethyl 2-bromopentanoate209.0720.9 g0.101.0
Sodium Ethoxide (21% in EtOH)68.0535.8 mL0.111.1
Ethanol (Absolute)46.07100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).

  • Carefully add the 21% solution of sodium ethoxide in ethanol (35.8 mL, 1.1 eq) to the flask.

  • Add ethyl 2-bromopentanoate (20.9 g, 1.0 eq) dropwise to the stirred solution over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium bromide precipitate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-ethoxypentanoate. The product can be purified by fractional distillation if necessary.

Protocol 1.2: Hydrolysis to 2-Ethoxypentanoic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.

ReagentM.W. ( g/mol )AmountMolesEquivalents
Ethyl 2-ethoxypentanoate160.2116.0 g0.101.0
Sodium Hydroxide40.006.0 g0.151.5
Water18.0250 mL--
HCl (conc.)36.46~12.5 mL~0.15-

Procedure:

  • Dissolve ethyl 2-ethoxypentanoate (16.0 g, 1.0 eq) in a solution of sodium hydroxide (6.0 g, 1.5 eq) in water (50 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux for 2-3 hours until the ester layer disappears.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-ethoxypentanoic acid as an oil.

Part 2: Synthesis of 2-Ethoxypentanoic Acid Esters

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using a large excess of the alcohol or by removing water as it is formed.[5][6] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4]

Protocol 2.1: General Procedure for Fischer Esterification

This protocol provides a general method for synthesizing various esters of 2-ethoxypentanoic acid.

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Ethoxypentanoic Acid132.166.6 g0.051.0
Alcohol (R-OH)--0.255.0
Sulfuric Acid (conc.)98.080.5 mL-catalytic

Procedure:

  • In a round-bottom flask, combine 2-ethoxypentanoic acid (6.6 g, 1.0 eq) and the desired alcohol (5.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL).

  • Heat the mixture to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove water if the alcohol is immiscible with water (e.g., butanol).

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or column chromatography.

Part 3: Synthesis of 2-Ethoxypentanoic Acid Amides

Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable salt.[7] To facilitate amide bond formation, the carboxylic acid must be "activated".[8] Modern amide synthesis relies on coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.[9] A widely used method involves carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to form a highly reactive intermediate and suppress side reactions.[8][9]

Mechanism Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt can intercept the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, and then reacts cleanly with the amine to form the desired amide.[9]

G Acid R-COOH Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate Activation EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide Nucleophilic Attack Byproduct EDC-Urea (Byproduct) ActiveEster HOBt Active Ester Intermediate->ActiveEster Forms more stable active ester Amine R'R''NH Amine->Amide HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->Amide Nucleophilic Attack

Caption: General mechanism for EDC-mediated amide bond formation.

Protocol 3.1: General Procedure for EDC/HOBt Amide Coupling

This protocol describes a reliable method for the synthesis of amides from 2-ethoxypentanoic acid.

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Ethoxypentanoic Acid132.162.64 g0.021.0
Amine (R'R''NH)--0.0221.1
EDC·HCl191.704.22 g0.0221.1
HOBt135.122.97 g0.0221.1
DIPEA129.247.0 mL0.042.0
Dichloromethane (DCM)-100 mL--

Procedure:

  • Dissolve 2-ethoxypentanoic acid (2.64 g, 1.0 eq) in anhydrous dichloromethane (100 mL) in a flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt (2.97 g, 1.1 eq) and EDC·HCl (4.22 g, 1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (7.0 mL, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amide can be purified by silica gel column chromatography or recrystallization.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. Retrieved from [Link]

  • Babu, S. A., & Singh, R. P. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(3), 1152-1155. Available at: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Leggio, A., Belsito, E., De Marco, R., Liguori, A., Perri, F., & Viscomi, C. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 32986-32994. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Making Amides from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification of carboxylic acids. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • Leggio, A., Bagalà, J., Belsito, E., Comandè, A., Greco, M., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: 2-Ethoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process development scientists optimizing the synthesis of 2-Ethoxypentanoic acid (CAS: N/A for specific common name, IUPAC structure: 2-ethoxypentanoic acid).

The guide focuses on the most prevalent synthetic route: Nucleophilic Substitution (


) of 2-Bromopentanoic acid (or its ester) with Sodium Ethoxide , and the critical competition with Elimination (

)
.

Topic: Troubleshooting Side Reactions & Process Optimization Version: 2.4 (Current) Audience: R&D Chemists, Process Engineers

Core Reaction Logic & Mechanism

To troubleshoot effectively, you must understand the competing mechanistic pathways. The synthesis relies on the Williamson Ether-type synthesis where the


-carbon is the electrophile.
The Pathways[1]
  • Target Pathway (

    
    ):  Ethoxide attacks the 
    
    
    
    -carbon, displacing bromide. Inversion of configuration occurs (relevant if synthesizing chiral variants).
  • Primary Failure Mode (

    
    ):  Ethoxide acts as a base, deprotonating the 
    
    
    
    -carbon (C3), causing the elimination of bromide to form the
    
    
    -unsaturated acid (2-Pentenoic acid).
  • Secondary Failure Mode (Hydrolysis): Moisture competes with ethoxide, converting the bromide to an alcohol (

    
    -hydroxy acid).
    

ReactionPathways SM Starting Material (2-Bromopentanoic Acid) Target TARGET PRODUCT 2-Ethoxypentanoic Acid (SN2 Pathway) SM->Target Low Temp (<50°C) Polar Aprotic (DMF/DMSO) Impurity_A IMPURITY A (Major) 2-Pentenoic Acid (E2 Elimination) SM->Impurity_A High Temp (>70°C) Strong Base Conc. Impurity_B IMPURITY B (Minor) 2-Hydroxypentanoic Acid (Hydrolysis) SM->Impurity_B Wet Solvent Atmospheric Moisture Reagent Reagent (NaOEt / EtOH) Reagent->SM

Figure 1: Mechanistic competition between substitution (Target) and elimination (Impurity A).

Troubleshooting Guide (Q&A Format)

Issue 1: High levels of Alkene Impurity (2-Pentenoic Acid)

Symptom: NMR shows new olefinic signals (


 5.8–7.0 ppm). Yield of target is <40%.

Q: Why is the elimination product dominating my reaction? A: This is a classic competition between basicity and nucleophilicity. The


-proton of the ester/acid is acidic, but the 

-protons are also accessible.
  • Temperature Control:

    
     elimination has a higher activation energy than 
    
    
    
    . If you are refluxing in ethanol (
    
    
    C), you are favoring elimination.
  • Solvent Effect: Ethanol is a protic solvent, which solvates the ethoxide anion, reducing its nucleophilicity (slowing

    
    ) but maintaining its basicity.
    
  • Substrate Sterics: The ethyl chain at the

    
    -position adds steric bulk, making the 
    
    
    
    approach more difficult and favoring proton abstraction (
    
    
    ).

Corrective Protocol:

  • Lower Temperature: Run the reaction at

    
    C to RT. Do not heat unless conversion stalls.
    
  • Change Solvent: Switch to a Polar Aprotic Solvent (DMF or DMSO). This leaves the ethoxide "naked" and highly nucleophilic, drastically increasing the

    
     rate relative to 
    
    
    
    [1].
  • Concentration: High concentration of base favors second-order elimination. Add the base slowly (dropwise) to the substrate.

Issue 2: Starting Material Stalls / Incomplete Conversion

Symptom: TLC shows persistent starting bromide after 24 hours.

Q: The reaction is too slow at lower temperatures. How do I accelerate it without causing elimination? A: You are likely facing a "solvation cage" effect if using non-polar solvents, or poor solubility of the salt.

  • Catalysis: Add a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%). This solubilizes the ethoxide in the organic phase (if running biphasic) or dissociates the ion pair in organic solvents.

  • Leaving Group: If using 2-chloropentanoic acid, switch to 2-bromopentanoic acid. Bromide is a better leaving group (

    
     rate: I > Br > Cl).
    
Issue 3: Hydrolysis Products ( -Hydroxy Acid)

Symptom: Broad OH stretch in IR (


); loss of ethyl group signals in NMR.

Q: I kept the reaction dry, why do I have hydroxyl impurities? A: Sodium ethoxide is extremely hygroscopic.

  • Reagent Quality: Commercial NaOEt often degrades to NaOH + EtOH upon storage. NaOH generates water and leads to the

    
    -hydroxy byproduct.
    
    • Solution: Freshly prepare NaOEt by dissolving Sodium metal in anhydrous Ethanol under Argon.

  • Workup Hydrolysis: If you produced the ethyl ester intermediate, aggressive acidic workup can hydrolyze the ether linkage (less likely) or the ester (expected). Ensure you distinguish between the target acid and the intermediate ester.

Self-Validating Analytical Data

Use this table to confirm the identity of your products during in-process control (IPC).

Component1H NMR Diagnostic Signal (CDCl3)Carbonyl IR StretchKey Characteristic
2-Ethoxypentanoic Acid

3.8-4.0 (dd, 1H,

-CH-O)

Triplet for ethoxy methyl (

1.2)
2-Pentenoic Acid (Impurity)

6.9-7.1 (dt, 1H,

-CH=)

Conjugated C=C stretch

2-Bromopentanoic Acid (SM)

4.2-4.3 (t, 1H,

-CH-Br)

Distinct downfield

-proton

Optimized Experimental Protocol

Objective: Synthesis of 2-Ethoxypentanoic Acid minimizing elimination.

Reagents:

  • 2-Bromopentanoic acid (1.0 eq)

  • Sodium Ethoxide (2.2 eq) [Note: 1 eq for carboxylate formation, 1.2 eq for substitution]

  • Solvent: DMF (Dry) or Ethanol (Anhydrous)

  • Quench: 1M HCl

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 2-bromopentanoic acid (10 mmol) in dry DMF (20 mL). Cool to

    
    C.
    
  • Deprotonation: Add NaOEt (22 mmol) portion-wise over 30 minutes. Crucial: Keep temp < 5^\circ$C to prevent immediate elimination.

  • Reaction: Allow the mixture to warm to Room Temperature (

    
    C) and stir for 12-18 hours.
    
    • IPC Check: Take an aliquot, mini-workup, and check NMR. If alkene ratio > 5%, cool back down.

  • Workup: Pour mixture into ice-cold 1M HCl (excess). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with Brine (3x) to remove DMF. Dry over

    
    .
    
  • Distillation: The product is a liquid. Vacuum distillation is preferred over column chromatography to separate the lower-boiling elimination product (2-pentenoic acid, b.p. ~105°C/15mmHg) from the target ether (higher b.p.).

Decision Tree for Purification

Use this logic flow to determine the best purification strategy based on your crude analysis.

PurificationLogic Start Analyze Crude Mixture (1H NMR) CheckAlkene Is Alkene Present? (Signals at 6.9-7.1 ppm) Start->CheckAlkene NoAlkene Pure Product Proceed to Distillation CheckAlkene->NoAlkene No YesAlkene Calculate Molar Ratio (Target : Alkene) CheckAlkene->YesAlkene Yes HighAlkene Ratio < 3:1 (Elimination Dominated) YesAlkene->HighAlkene LowAlkene Ratio > 10:1 (Minor Impurity) YesAlkene->LowAlkene Action1 REJECT BATCH Optimize Temp/Solvent HighAlkene->Action1 Action2 Acid-Base Extraction (Alkene is slightly weaker acid) or Fractional Distillation LowAlkene->Action2

Figure 2: Purification decision matrix based on crude NMR analysis.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 17: Nucleophilic Substitution.
    • Master Organic Chemistry. (2014).[1] "The Williamson Ether Synthesis."[1][2] Link

  • Synthesis of

    
    -Alkoxy Acids (General Methodology): 
    
    • Wojcik, B., & Adkins, H. (1943). "Ethoxyacetic Acid." Organic Syntheses, Coll. Vol. 2, p.260. Link

    • European Patent EP0512472A1. (1992).[3] "Process for preparation of alpha-alkoxy acetic acids." Link

  • Elimination Side Reactions (2-Pentenoic Acid Data)

    • SpectraBase. "1H NMR Spectrum of 2-Pentenoic acid." Link

    • PubChem. "2-Pentenoic acid Compound Summary." Link

Sources

Technical Support Center: 2-Ethoxypentanoic Acid (2-EPA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPA-9942-Tier3 Status: Escalated to Senior Application Scientist Subject: Purification, Chiral Resolution, and Impurity Profiling of 2-Ethoxypentanoic Acid

User Context & Introduction

Welcome to the Advanced Technical Support Center. You are likely working with 2-Ethoxypentanoic Acid (CAS: N/A - Analog Reference) , a structural derivative often utilized as a chiral building block in the synthesis of PPAR agonists (e.g., glitazar analogs) or valproic acid derivatives.

Because of the


-ethoxy group, this molecule presents unique purification challenges compared to simple fatty acids. The electron-withdrawing oxygen at the 

-position increases acidity (pKa

3.6) while simultaneously stabilizing emulsions during aqueous workups. Furthermore, the chiral center at C2 requires rigorous enantiomeric resolution for biological applications.

This guide addresses the three most critical tickets submitted by our user base:

  • Elimination of the

    
    -unsaturated impurity (2-pentenoic acid). 
    
  • Enantiomeric resolution (R vs. S separation).

  • Prevention of "oiling out" during salt formation.

Module 1: Chemical Purity & The "Elimination" Challenge

User Issue: "I synthesized 2-EPA via the reaction of 2-bromopentanoic acid with sodium ethoxide. My NMR shows a persistent impurity at


 5.8-7.0 ppm, and distillation isn't separating it."

Diagnosis: The impurity is 2-pentenoic acid .

  • Causality: The use of strong bases (ethoxide) promotes E2 elimination alongside the desired S_N2 substitution. Because 2-pentenoic acid and 2-ethoxypentanoic acid have similar boiling points and acidities, fractional distillation is often inefficient.

Protocol: Selective Oxidative Cleavage (The "Clean-Up" Method) Instead of struggling with physical separation, chemically modify the impurity to make it separable.

  • Dissolution: Dissolve crude 2-EPA mixture in DCM (10 mL/g).

  • Ozonolysis (or Permanganate):

    • Preferred: Cool to -78°C and bubble Ozone until a blue color persists, then quench with DMS.

    • Alternative (Lab Scale): Add aqueous KMnO

      
       dropwise at 0°C until the purple color persists (oxidizes the alkene to a diol or cleaves it to smaller acids).
      
  • Workup:

    • The alkene converts to highly polar species (glycols or small chain acids like propionic acid/oxalic acid).

    • Perform an aqueous extraction at pH 8. The highly polar oxidation byproducts will stay in the water or can be washed away, while the ether-acid (2-EPA) remains stable.

  • Final Polish: Acidify the aqueous phase to pH 2 and extract 2-EPA with MTBE.

Data: Impurity Profile & Removal Efficiency

ComponentApprox. Boiling Point (10 mmHg)pKaRemoval Strategy
2-Ethoxypentanoic Acid 115-118°C~3.6Target Product
2-Pentenoic Acid (Impurity)105-108°C~4.5Oxidative Cleavage / KMnO4 wash
2-Bromopentanoic Acid (SM)110-112°C~2.9Selective Esterification (kinetic difference)
Module 2: Enantiomeric Resolution (The "Chiral" Phase)

User Issue: "I need >99% ee of the (S)-enantiomer. Classical crystallization is yielding low recovery."

Diagnosis:


-Alkoxy acids are notoriously difficult to resolve via crystallization because the flexible ethoxy tail prevents tight lattice packing, leading to oils.

Solution: Two distinct pathways are validated for this scaffold.

Pathway A: Enzymatic Kinetic Resolution (Green Chemistry)

This method uses Candida antarctica Lipase B (CALB) to selectively esterify one enantiomer.

  • Enzyme: Novozym 435 (Immobilized CALB).

  • Acyl Acceptor: Ethanol (acts as both solvent and reactant).

Step-by-Step Protocol:

  • Esterification: Convert racemic 2-EPA to its ethyl ester (rac-Ethyl 2-ethoxypentanoate) using standard acid-catalyzed esterification.

  • Hydrolysis (The Resolution): Suspend the racemic ester (10 g) in Phosphate Buffer (pH 7.0, 100 mL).

  • Catalysis: Add Novozym 435 (10% w/w).

  • Monitoring: The enzyme preferentially hydrolyzes the (S)-ester back to the (S)-acid , leaving the (R)-ester untouched. Monitor via Chiral HPLC until 50% conversion is reached.

  • Separation:

    • Adjust pH to 8.0.

    • Extract with Hexanes

      
       Removes (R)-Ester .
      
    • Acidify aqueous layer to pH 2.0 and extract with EtOAc

      
       Yields (S)-Acid .
      
Pathway B: Diastereomeric Salt Crystallization (Scalable)
  • Chiral Base: (S)-(-)-1-Phenylethylamine (PEA).

  • Solvent System: Isopropyl Acetate (IPAc) / Heptane (critical for avoiding oiling out).

Step-by-Step Protocol:

  • Dissolve 10 mmol racemic 2-EPA in 5 volumes of hot IPAc.

  • Add 5 mmol (0.5 eq) of (S)-PEA dropwise.

  • Seeding (Critical): If the solution turns cloudy/oily, reheat to clarity and add a seed crystal. If no seed exists, scratch the glass and cool very slowly (1°C/min).

  • Harvest crystals (usually the S,S-salt). Release free acid with 1N HCl.

Module 3: Visualization of Workflows

The following diagrams illustrate the decision logic for purification and the mechanism of the enzymatic resolution.

purification_logic Start Crude 2-Ethoxypentanoic Acid (Contains Alkene & SM) Check1 Is Alkene Impurity > 5%? Start->Check1 Oxidation KMnO4 Wash / Ozonolysis (Cleaves C=C bond) Check1->Oxidation Yes Extract Acid/Base Extraction (pH 8 -> Wash -> pH 2) Check1->Extract No Oxidation->Extract Check2 Is Enantiopurity Required? Extract->Check2 Distill High Vac Distillation (115°C @ 10mmHg) Check2->Distill No (Racemic OK) Resolution Select Resolution Path Check2->Resolution Yes (>99% ee needed)

Caption: Figure 1. Decision tree for the purification of crude 2-Ethoxypentanoic acid, prioritizing chemical impurity removal before chiral resolution.

chiral_res Racemic Racemic Ethyl Ester (R/S Mixture) Hydrolysis Selective Hydrolysis (Aqueous Buffer pH 7) Racemic->Hydrolysis Enzyme Novozym 435 (CALB Lipase) Enzyme->Hydrolysis Catalyst Sep Phase Separation (pH Adjustment) Hydrolysis->Sep R_Ester (R)-Ethyl Ester (Organic Phase) Sep->R_Ester Extract w/ Hexane S_Acid (S)-Acid (Aqueous Phase) Sep->S_Acid Acidify & Extract

Caption: Figure 2. Enzymatic Kinetic Resolution workflow using Lipase B to separate (R) and (S) enantiomers via phase partitioning.

FAQ: Common Pitfalls

Q: Why does my product smell like vinegar/fruity esters even after drying? A: If you used the enzymatic route, you likely have residual ethyl ester. The boiling points are distinct, but azeotropes can form.

  • Fix: Saponify the entire organic residue with LiOH/THF/Water, then re-acidify. This ensures 100% conversion to the acid form.

Q: Can I use HPLC to check purity? A: Yes, but standard C18 columns struggle with the lack of chromophores (only weak carboxyl absorbance at 210 nm).

  • Recommendation: Use a Refractive Index (RI) detector or derivatize with phenacyl bromide to create UV-active esters for easier detection at 254 nm.

  • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

References
  • Enzymatic Kinetic Resolution (General Mechanism)

    • Title: Lipase-catalyzed kinetic resolution of racemates: a versatile method for the prepar
    • Source:Biotechnology Advances
    • Context: Establishes the utility of CALB (Novozym 435) for -substituted esters.
  • Synthesis & Impurity Profiling (Analogous Chemistry)

    • Title: Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation.[1]

    • Source:MDPI
    • Context: Describes oxidation byproducts and purification logic for branched carboxylic acids similar to 2-EPA.
  • Chiral Resolution via Crystallization

    • Title: Resolution of a chiral amine and recovery of unwanted enantiomer.[2]

    • Source:Royal Society of Chemistry[3]

    • Context: Provides protocols for using phenylethylamine derivatives in resolving chiral organic acids.
  • Physical Properties (pKa Reference)

    • Title: pKa Data Compiled by R. Williams.[4]

    • Source:Organic Chemistry D
    • Context: Reference for pKa of ethoxyacetic acid (~3.6)

Sources

Technical Support Center: Troubleshooting 2-Ethoxypentanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the derivatization of 2-ethoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize derivatization techniques for the analysis of carboxylic acids, particularly for chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

2-Ethoxypentanoic acid, like many carboxylic acids, often requires derivatization to improve its analytical properties. The presence of a polar carboxyl group can lead to poor peak shape, low volatility, and thermal instability, hindering accurate quantification and identification.[1] Derivatization converts the active hydrogen in the carboxyl group into a less polar, more volatile, and more thermally stable functional group, such as a silyl ester or an alkyl ester.[2] This enhances chromatographic separation and detection sensitivity.[2][3]

This document provides a structured, in-depth guide to troubleshoot common issues encountered during the derivatization of 2-ethoxypentanoic acid. It is organized in a question-and-answer format to allow for quick navigation to specific problems.

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize 2-ethoxypentanoic acid for GC-MS analysis?

A1: The primary reasons for derivatizing 2-ethoxypentanoic acid are to:

  • Increase Volatility: The carboxylic acid group is polar and can form hydrogen bonds, which decreases its volatility. Converting it to an ester (e.g., a methyl or trimethylsilyl (TMS) ester) makes the molecule less polar and more volatile, which is essential for GC analysis.[2]

  • Improve Thermal Stability: Carboxylic acids can be thermally labile, meaning they can decompose at the high temperatures used in the GC inlet. Derivatives are generally more stable.[2]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase of the GC column. This results in better resolution and more accurate quantification.[3]

  • Improve Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[4]

Q2: What are the most common derivatization methods for 2-ethoxypentanoic acid?

A2: The most common methods fall into three categories:

  • Silylation: This is a very popular method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used.[2]

  • Alkylation (Esterification): This involves converting the carboxylic acid to an ester, most commonly a methyl ester.[1][2] Reagents include diazomethane or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol).[3][5]

  • Acylation: This method converts the carboxylic acid to an amide or ester using reagents like trifluoroacetic anhydride (TFAA).[2][4]

Q3: How do I choose the right derivatization reagent?

A3: The choice depends on several factors:

  • Analytical Method: For GC-MS, silylation and alkylation are most common. For LC-MS, derivatization is often aimed at improving ionization efficiency.[6][7]

  • Sample Matrix: The complexity of your sample can influence the choice. Some reagents are more prone to reacting with interfering compounds.

  • Safety and Handling: Reagents like diazomethane are highly effective but are also toxic and potentially explosive, requiring special handling procedures.[3][8][9]

  • Desired Properties of the Derivative: For example, using a fluorinated acylating reagent can significantly enhance sensitivity for Electron Capture Detection (ECD).[4]

Troubleshooting Guide

This section is organized by the symptoms of common problems. Identify the issue you are facing and explore the potential causes and solutions.

Problem 1: Low or No Derivatization Yield

You inject your sample and see a very small peak for your derivatized analyte, or perhaps only the peak for the underivatized 2-ethoxypentanoic acid (if it is stable enough to elute).

Possible Cause 1.1: Presence of Water or Protic Solvents
  • Why it happens: Most derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[3] They will preferentially react with any water present in the sample or solvent, consuming the reagent and preventing it from reacting with your analyte. This can slow or completely stop the reaction. The derivatives themselves can also be hydrolyzed by moisture.[3]

  • How to verify: Run a reagent blank (all components except your analyte). If you see a large number of reagent byproduct peaks, it's a strong indication of moisture contamination.

  • Solutions:

    • Dry your sample: If your sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or in a vacuum centrifuge before adding the derivatization reagent.[2][10]

    • Use anhydrous solvents: Ensure all solvents used for sample reconstitution and dilution are of high purity and anhydrous. Purchase solvents in small bottles with septa to minimize exposure to atmospheric moisture.

    • Proper reagent storage: Store derivatization reagents in a desiccator, not in a refrigerator where condensation can occur.[2] They should be sealed tightly under an inert atmosphere.[3]

    • Inert atmosphere: For highly sensitive reactions, consider performing the derivatization in a vial that has been purged with an inert gas like nitrogen or argon.

Possible Cause 1.2: Suboptimal Reaction Conditions (Time and Temperature)
  • Why it happens: Derivatization reactions are chemical reactions that require specific conditions to proceed to completion. Carboxylic acids can be less reactive than other functional groups like alcohols. Insufficient time or temperature will result in an incomplete reaction.

  • How to verify: Systematically vary the reaction time and temperature. Analyze aliquots at different time points to monitor the progress of the reaction.[3]

  • Solutions:

    • Increase temperature: Many derivatization reactions for carboxylic acids require heating. A typical starting point for silylation with BSTFA is 70-90°C.[10][11]

    • Increase reaction time: While some reactions are rapid, others may require 30 minutes to several hours to reach completion.[10]

    • Consult literature: Review application notes or scientific papers for similar compounds to find optimized reaction conditions.

Possible Cause 1.3: Incorrect Stoichiometry
  • Why it happens: The derivatization reagent must be present in excess to drive the reaction to completion. An insufficient amount of reagent will lead to incomplete derivatization.

  • How to verify: If you know the approximate concentration of your analyte, calculate the molar ratio of reagent to analyte.

  • Solutions:

    • Use a molar excess: As a general rule, use at least a 2:1 molar ratio of the derivatization reagent to the number of active hydrogens on the analyte molecule.[12] For 2-ethoxypentanoic acid, this means a 2:1 ratio to the acid itself. In practice, a much larger excess is often used.

    • Stepwise addition: For difficult-to-derivatize compounds, sometimes a second addition of the reagent after an initial heating period can help drive the reaction to completion.

Possible Cause 1.4: Reagent Degradation
  • Why it happens: Derivatization reagents can degrade over time, especially if not stored properly or if they are past their expiration date. Exposure to air and moisture is a primary cause of degradation.

  • How to verify: Test the reagent with a known standard that is easy to derivatize. If the standard also shows poor derivatization, the reagent is likely the problem.

  • Solutions:

    • Purchase fresh reagents: Use reagents from a reputable supplier and note the date of opening.

    • Use ampulized reagents: For maximum stability, purchase reagents in sealed glass ampules for single use.[2]

Problem 2: Poor Reproducibility/Inconsistent Results

You get a good derivative peak in one run, but the peak area is significantly different in the next, even with the same sample amount.

Possible Cause 2.1: Variability in Sample Preparation
  • Why it happens: Any inconsistency in the sample preparation workflow, such as slight differences in solvent volumes, evaporation times, or moisture exposure, can lead to variable derivatization efficiency.

  • Solutions:

    • Use an internal standard: Add a known amount of an internal standard (a structurally similar compound not present in the sample) at the beginning of the sample preparation process. The ratio of the analyte peak area to the internal standard peak area should be consistent even if there are minor variations in sample handling.

    • Automate where possible: Use automated liquid handlers for precise dispensing of solvents and reagents.

    • Standardize evaporation: Use a consistent method and time for sample drying. Over-drying can sometimes lead to loss of volatile analytes.

Possible Cause 2.2: Matrix Effects
  • Why it happens: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the derivatization reaction, either by consuming the reagent or by inhibiting the reaction.

  • Solutions:

    • Sample cleanup: Implement a sample cleanup step before derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

    • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.

Problem 3: Presence of Extraneous Peaks in Chromatogram

Your chromatogram shows multiple peaks in addition to your derivatized analyte.

Possible Cause 3.1: Reagent-Related Artifacts
  • Why it happens: Derivatization reagents and their byproducts are often volatile and can be detected by the GC-MS system.[12]

  • Solutions:

    • Run a reagent blank: Always analyze a reagent blank to identify peaks that are inherent to the reagent and solvent.[12]

    • Remove excess reagent: If the reagent peaks interfere with your analyte peak, you may need to remove the excess reagent after the reaction is complete. This can be done by gentle evaporation under nitrogen, followed by reconstitution in a clean solvent.[2][10] Be cautious, as this step can also lead to the loss of your derivatized analyte if it is highly volatile.

Possible Cause 3.2: Side-Product Formation
  • Why it happens: Some derivatization reagents can react with other functional groups or even with the solvent, leading to the formation of side products. For example, diazomethane can react with ketones and aldehydes if they are present in the sample.[8]

  • Solutions:

    • Optimize reaction conditions: Harsher conditions (very high temperatures or long reaction times) can sometimes promote the formation of side products. Try using milder conditions.

    • Choose a more selective reagent: If your sample contains multiple functional groups and you only want to derivatize the carboxylic acid, choose a reagent with higher selectivity. For example, some alkylation reagents are highly specific to acidic protons.[2]

Visualized Troubleshooting Workflow

The following flowchart provides a logical path to diagnose and solve common derivatization problems.

TroubleshootingWorkflow start Start: Derivatization Issue problem_type What is the primary symptom? start->problem_type low_yield Low / No Derivative Peak problem_type->low_yield Low Yield poor_repro Poor Reproducibility problem_type->poor_repro Inconsistent extra_peaks Extraneous Peaks problem_type->extra_peaks Extra Peaks check_water Check for Moisture (Reagent Blank) low_yield->check_water check_prep Review Sample Prep Workflow poor_repro->check_prep check_blank Run Reagent Blank extra_peaks->check_blank dry_sample Solution: Dry Sample/Solvents, Use Anhydrous Conditions check_water->dry_sample Moisture Present check_conditions Check Reaction Conditions (Time/Temp) check_water->check_conditions No Moisture optimize_conditions Solution: Increase Time/Temp, Optimize Systematically check_conditions->optimize_conditions Suboptimal check_reagent Check Reagent (Age/Stoichiometry) check_conditions->check_reagent Optimized optimize_reagent Solution: Use Fresh Reagent, Increase Molar Excess check_reagent->optimize_reagent Issue Found use_is Solution: Use Internal Standard, Automate Liquid Handling check_prep->use_is Inconsistent check_matrix Consider Matrix Effects check_prep->check_matrix Consistent cleanup Solution: Add Sample Cleanup Step (SPE/LLE) check_matrix->cleanup Interference identify_artifacts Identify Reagent Peaks check_blank->identify_artifacts Peaks in Blank check_side_reactions Consider Side Reactions check_blank->check_side_reactions Blank is Clean optimize_selectivity Solution: Use Milder Conditions, Choose More Selective Reagent check_side_reactions->optimize_selectivity Side Products Suspected

Caption: Troubleshooting workflow for derivatization issues.

Detailed Protocols

Here are step-by-step methodologies for common derivatization procedures for 2-ethoxypentanoic acid.

Protocol 1: Silylation using BSTFA with TMCS Catalyst for GC-MS

This is one of the most common and versatile methods for derivatizing carboxylic acids.[2] The addition of Trimethylchlorosilane (TMCS) as a catalyst can improve the reaction yield, especially for sterically hindered compounds.

Materials:

  • 2-ethoxypentanoic acid sample

  • BSTFA + 1% TMCS (or add separately)

  • Anhydrous pyridine or acetonitrile (optional, as solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in a solution, transfer an aliquot containing approximately 1-10 mg of the analyte into a reaction vial.[12] If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[12]

  • Solvent Addition (Optional): If the sample is a dry residue, you can add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve it. BSTFA itself has good solvent properties and can often be used neat.[12]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a significant molar excess of the reagent to the analyte.

  • Reaction: Cap the vial tightly. Heat the vial at 70°C for 30 minutes in a heating block.[10] Note: Optimal time and temperature may need to be determined empirically for your specific application.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, 1 µL is injected.

Self-Validation Check: A successful derivatization should result in a clear, single-phase solution. The formation of a precipitate could indicate the presence of excessive moisture, leading to the polymerization of the silylating reagent.

Protocol 2: Esterification using BF3-Methanol

This method creates the methyl ester of the carboxylic acid. It is a robust and widely used technique.

Materials:

  • 2-ethoxypentanoic acid sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Anhydrous hexane

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried sample (1-10 mg) into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of anhydrous hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute. The salt solution helps to break any emulsions and removes the catalyst.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized methyl ester.

  • Analysis: Carefully transfer the top hexane layer to a clean autosampler vial for GC-MS analysis.

Self-Validation Check: After extraction, the hexane layer should be clear. Any cloudiness might indicate the presence of water. You can add a small amount of anhydrous sodium sulfate to the hexane layer to remove residual moisture before transferring to the final vial.

Data Summary and Comparison

The following table summarizes the key characteristics of the two primary derivatization methods discussed.

FeatureSilylation (BSTFA)Alkylation (BF3-Methanol)
Reagent N,O-bis(trimethylsilyl)trifluoroacetamideBoron trifluoride in Methanol
Derivative Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Temp. 60-90°C60-100°C
Reaction Time 15-60 minutes10-30 minutes
Advantages Fast, volatile byproducts, can be done neatStable derivative, robust method
Disadvantages Highly moisture sensitive, derivative can be less stableRequires post-reaction extraction, reagent is corrosive

Mechanism Visualization

Understanding the reaction mechanism helps in troubleshooting. Below is a simplified mechanism for the silylation of a carboxylic acid with a silylating agent like BSTFA.

SilylationMechanism cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (2-Ethoxypentanoic acid) ReactionStep Nucleophilic Attack on Silicon Atom CarboxylicAcid->ReactionStep BSTFA BSTFA (Silylating Agent) BSTFA->ReactionStep TMSEster R-COOSi(CH3)3 (TMS Ester Derivative) Byproduct Volatile Byproducts ReactionStep->TMSEster ReactionStep->Byproduct

Caption: Simplified silylation reaction mechanism.

References

  • Diazomethane Reaction Mechanism. (n.d.). A "Little" Mass Spec and Sailing.
  • Dunphy, J. C., et al. (2009). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. Journal of Chromatography A, 1216(18), 4076-4083. Available at: [Link]

  • UCT, Inc. (n.d.). Derivatizing Reagents. Obrnuta faza.
  • Rahman, M. M. (2018). How to do successful derivatization of sterol? ResearchGate. Retrieved January 30, 2026, from [Link]

  • Wang, Z., et al. (2010). Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents. CN101798283A.
  • Kim, Y. P., et al. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 11(1), 83.
  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved January 30, 2026, from [Link]

  • Gallart-Ayala, H., et al. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. TrAC Trends in Analytical Chemistry, 48, 16-27. Available at: [Link]

  • Jian, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 757-768. Available at: [Link]

  • Nováková, L., & Vlčková, H. (2020). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1138, 187-207. Available at: [Link]

  • Wikipedia. (2023). Silylation. Retrieved January 30, 2026, from [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved January 30, 2026, from [Link]

  • Lee, S., et al. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. ResearchGate. [Image from publication]. Available at: [Link]

  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide.
  • Armstrong, M., et al. (2019). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Lipid Technology, 31(3), 60-62.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support resource for the synthesis of 2-Ethoxypentanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate a smooth and efficient scale-up of your synthesis. As Senior Application Scientists, we understand the critical importance of robust and reproducible synthetic processes in research and development. This document is structured to address the practical challenges you may encounter, moving beyond theoretical steps to offer field-proven insights.

I. Synthetic Strategy: The Williamson Ether Synthesis Approach

The most common and industrially viable method for preparing 2-Ethoxypentanoic acid is a two-step process commencing with the esterification of 2-bromopentanoic acid, followed by a Williamson ether synthesis, and concluding with hydrolysis. This pathway is favored for its use of readily available starting materials and its generally high yields.[1][2]

The overall synthetic transformation is as follows:

Synthesis_Pathway A 2-Bromopentanoic Acid B Ethyl 2-Bromopentanoate A->B Esterification (Ethanol, Acid Catalyst) C Ethyl 2-Ethoxypentanoate B->C Williamson Ether Synthesis (Sodium Ethoxide) D 2-Ethoxypentanoic Acid C->D Hydrolysis (e.g., NaOH, then H3O+)

Caption: Overall synthetic pathway for 2-Ethoxypentanoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis and scale-up of 2-Ethoxypentanoic acid.

Q1: Why is the Williamson ether synthesis performed on the ester (Ethyl 2-bromopentanoate) rather than directly on 2-bromopentanoic acid?

A1: The Williamson ether synthesis is conducted under basic conditions using a strong base like sodium ethoxide.[1] If the free carboxylic acid of 2-bromopentanoic acid were present, the ethoxide would act as a base and deprotonate the carboxylic acid, forming the carboxylate salt. This would prevent the desired nucleophilic attack on the carbon-bromine bond, thus inhibiting the ether formation. By first protecting the carboxylic acid as an ester, the reaction can proceed as intended.

Q2: What is the primary competing side reaction in the Williamson ether synthesis step, and how can it be minimized during scale-up?

A2: The primary competing side reaction is an E2 elimination, where the ethoxide acts as a base to remove a proton from the carbon adjacent to the bromine, leading to the formation of ethyl pent-2-enoate.[3] Since 2-bromopentanoate is a secondary alkyl halide, this elimination reaction can be significant.[2]

To minimize this side reaction during scale-up:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 substitution over elimination. The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C.[4] Careful monitoring and control of the internal reaction temperature are crucial, especially in large reactors where exothermic reactions can lead to temperature spikes.

  • Controlled Addition of Sodium Ethoxide: Add the sodium ethoxide solution slowly and sub-surface to the solution of ethyl 2-bromopentanoate. This helps to maintain a low localized concentration of the strong base, which can reduce the rate of the elimination reaction.

Q3: What are the key safety considerations when handling sodium ethoxide on a large scale?

A3: Sodium ethoxide is a strong base and is highly reactive.[5][6] Key safety considerations include:

  • Moisture Sensitivity: It reacts violently with water. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Corrosivity: It can cause severe skin and eye burns.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is essential.

  • Flammability: Solid sodium ethoxide can be flammable, and its reaction with water can generate flammable ethanol vapors.[6] It should be handled in a well-ventilated area away from ignition sources.

Q4: What are the most effective methods for purifying the final 2-Ethoxypentanoic acid product on a larger scale?

A4: For large-scale purification, a combination of techniques is often employed:

  • Extraction: After hydrolysis, the 2-Ethoxypentanoic acid can be separated from water-soluble impurities by extraction into an organic solvent after acidification of the aqueous layer.[7]

  • Distillation: Vacuum distillation is a common and effective method for purifying the final product, especially for removing lower-boiling impurities and unreacted starting materials.[8]

  • Crystallization: If the product is a solid at room temperature or can form a stable salt, crystallization can be a highly effective purification method for removing isomeric and other closely related impurities.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 2-Ethoxypentanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Williamson Ether Synthesis Step Incomplete reaction.- Ensure a slight excess of sodium ethoxide is used. - Increase the reaction time or temperature, but monitor for an increase in elimination byproducts.[4]
Significant formation of the elimination byproduct (ethyl pent-2-enoate).- Lower the reaction temperature.[3] - Use a less hindered base if possible, although for ethoxide this is not an option. - Control the rate of addition of sodium ethoxide.
Impure starting materials.- Ensure the ethyl 2-bromopentanoate is of high purity and free from acidic impurities.[9]
Incomplete Hydrolysis of Ethyl 2-Ethoxypentanoate Insufficient amount of base (e.g., NaOH).- Use a stoichiometric excess of the base to ensure complete saponification.
Insufficient reaction time or temperature.- Increase the reflux time or temperature to drive the hydrolysis to completion.
Formation of Emulsions During Work-up Presence of surfactants or fine particulate matter.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.
Product Contamination with Unreacted Starting Material Incomplete reaction in the Williamson ether synthesis or hydrolysis step.- Re-evaluate the reaction conditions (time, temperature, stoichiometry) for the incomplete step.
Inefficient purification.- Optimize the distillation conditions (vacuum, temperature, column packing) for better separation. - Consider a second purification step, such as a fractional distillation or crystallization of a salt.

IV. Experimental Protocols

Step 1: Esterification of 2-Bromopentanoic Acid

This procedure outlines the conversion of 2-bromopentanoic acid to its ethyl ester.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add 2-bromopentanoic acid (1.0 eq), absolute ethanol (as solvent and reagent, typically a 5-10 fold excess by volume), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-bromopentanoate can be purified by vacuum distillation.

Step 2: Williamson Ether Synthesis

This protocol describes the synthesis of ethyl 2-ethoxypentanoate.

  • Reaction Setup: In a dry, inert atmosphere (nitrogen or argon), equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, commercially available sodium ethoxide solution can be used.

  • Reaction: To the flask, add purified ethyl 2-bromopentanoate (1.0 eq) and absolute ethanol as a solvent.

  • Addition of Base: Slowly add the sodium ethoxide solution (1.1-1.2 eq) to the reaction mixture while maintaining the temperature between 50-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and quench by adding water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 2-ethoxypentanoate by vacuum distillation.

Step 3: Hydrolysis of Ethyl 2-Ethoxypentanoate

This procedure details the final step to obtain 2-Ethoxypentanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified ethyl 2-ethoxypentanoate (1.0 eq).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling, acidify the reaction mixture to a pH of ~2 with a mineral acid (e.g., concentrated HCl).

  • Extraction: Extract the 2-Ethoxypentanoic acid with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.

V. Data Presentation

Table 1: Typical Reaction Parameters and Expected Yields
StepKey ParametersTypical YieldAnalytical Monitoring
Esterification Reflux in ethanol with H₂SO₄ catalyst85-95%GC, TLC
Williamson Ether Synthesis 50-70 °C, controlled addition of NaOEt70-85%GC, TLC
Hydrolysis Reflux with aqueous NaOH>95%HPLC, GC (after derivatization)
Table 2: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)
2-Bromopentanoic Acid181.03132-135 (at 25 mmHg)
Ethyl 2-Bromopentanoate209.08~190-192
Ethyl 2-Ethoxypentanoate174.22~185-187
2-Ethoxypentanoic Acid146.18~220-225

VI. Visualization of Key Processes

Williamson Ether Synthesis: SN2 vs. E2 Competition

The following diagram illustrates the competing SN2 and E2 pathways in the reaction of ethyl 2-bromopentanoate with sodium ethoxide.

SN2_vs_E2 start Ethyl 2-Bromopentanoate + Sodium Ethoxide sn2 SN2 Pathway (Substitution) start->sn2 Nucleophilic Attack e2 E2 Pathway (Elimination) start->e2 Base-induced Proton Abstraction product_sn2 Ethyl 2-Ethoxypentanoate (Desired Product) sn2->product_sn2 product_e2 Ethyl pent-2-enoate (Byproduct) e2->product_e2

Caption: Competing SN2 and E2 reaction pathways.

Scale-Up Troubleshooting Logic

This flowchart provides a logical approach to troubleshooting common issues during the scale-up process.

Troubleshooting_Flowchart start Low Yield or High Impurity Profile at Scale check_temp Verify Temperature Control start->check_temp check_addition Review Reagent Addition Rate check_temp->check_addition Temp OK optimize_temp Optimize Temperature Profile check_temp->optimize_temp Temp Fluctuates check_purity Analyze Starting Material Purity check_addition->check_purity Addition OK optimize_addition Implement Slow, Sub-surface Addition check_addition->optimize_addition Addition Too Fast purify_sm Purify Starting Materials check_purity->purify_sm Purity Low end Improved Process check_purity->end Purity OK optimize_temp->check_addition optimize_addition->check_purity purify_sm->end

Caption: Troubleshooting flowchart for scale-up issues.

VII. References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356.

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards, 8th ed.; Urben, P. G., Ed.; Elsevier: Amsterdam, 2017.

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem LibreTexts. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. [Link]

  • Production process of 2-ethyl hexanoic acid. Google Patents.

  • Preparation of 2-methoxyalkanoic acids. Google Patents.

  • Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. Royal Society of Chemistry. [Link]

  • Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner. [Link]

  • Production method of 2-ethyl hexanoic acid. Google Patents.

  • The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate at various concentrations of ester and constant concentration of water. ResearchGate. [Link]

  • Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase. Semantic Scholar. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Scale-up Reactions. University of Illinois Division of Research Safety. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. ResearchGate. [Link]

  • Understanding Solid Sodium Ethoxide: Properties, Uses, and Safety Considerations. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Process for preparation of alpha-alkoxy acetic acids and their salts. Google Patents.

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Preparation method of 2-ethyl-2-methyl valeric acid. Google Patents.

  • Thermal decomposition of aliphatic peroxy acids. ResearchGate. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. [Link]

  • Process for preparing 2-ethyl-3-methyl pentanoic acid. Google Patents.

  • Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]

  • Thermal Decomposition. YouTube. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

Sources

Minimizing impurities in 2-Ethoxypentanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPA-9942-Tier3 Status: Escalated to Senior Application Scientist Subject: Purification, Chiral Resolution, and Impurity Profiling of 2-Ethoxypentanoic Acid

User Context & Introduction

Welcome to the Advanced Technical Support Center. You are likely working with 2-Ethoxypentanoic Acid (CAS: N/A - Analog Reference) , a structural derivative often utilized as a chiral building block in the synthesis of PPAR agonists (e.g., glitazar analogs) or valproic acid derivatives.

Because of the


-ethoxy group, this molecule presents unique purification challenges compared to simple fatty acids. The electron-withdrawing oxygen at the 

-position increases acidity (pKa

3.6) while simultaneously stabilizing emulsions during aqueous workups. Furthermore, the chiral center at C2 requires rigorous enantiomeric resolution for biological applications.

This guide addresses the three most critical tickets submitted by our user base:

  • Elimination of the

    
    -unsaturated impurity (2-pentenoic acid). 
    
  • Enantiomeric resolution (R vs. S separation).

  • Prevention of "oiling out" during salt formation.

Module 1: Chemical Purity & The "Elimination" Challenge

User Issue: "I synthesized 2-EPA via the reaction of 2-bromopentanoic acid with sodium ethoxide. My NMR shows a persistent impurity at


 5.8-7.0 ppm, and distillation isn't separating it."

Diagnosis: The impurity is 2-pentenoic acid .

  • Causality: The use of strong bases (ethoxide) promotes E2 elimination alongside the desired S_N2 substitution. Because 2-pentenoic acid and 2-ethoxypentanoic acid have similar boiling points and acidities, fractional distillation is often inefficient.

Protocol: Selective Oxidative Cleavage (The "Clean-Up" Method) Instead of struggling with physical separation, chemically modify the impurity to make it separable.

  • Dissolution: Dissolve crude 2-EPA mixture in DCM (10 mL/g).

  • Ozonolysis (or Permanganate):

    • Preferred: Cool to -78°C and bubble Ozone until a blue color persists, then quench with DMS.

    • Alternative (Lab Scale): Add aqueous KMnO

      
       dropwise at 0°C until the purple color persists (oxidizes the alkene to a diol or cleaves it to smaller acids).
      
  • Workup:

    • The alkene converts to highly polar species (glycols or small chain acids like propionic acid/oxalic acid).

    • Perform an aqueous extraction at pH 8. The highly polar oxidation byproducts will stay in the water or can be washed away, while the ether-acid (2-EPA) remains stable.

  • Final Polish: Acidify the aqueous phase to pH 2 and extract 2-EPA with MTBE.

Data: Impurity Profile & Removal Efficiency

ComponentApprox. Boiling Point (10 mmHg)pKaRemoval Strategy
2-Ethoxypentanoic Acid 115-118°C~3.6Target Product
2-Pentenoic Acid (Impurity)105-108°C~4.5Oxidative Cleavage / KMnO4 wash
2-Bromopentanoic Acid (SM)110-112°C~2.9Selective Esterification (kinetic difference)
Module 2: Enantiomeric Resolution (The "Chiral" Phase)

User Issue: "I need >99% ee of the (S)-enantiomer. Classical crystallization is yielding low recovery."

Diagnosis:


-Alkoxy acids are notoriously difficult to resolve via crystallization because the flexible ethoxy tail prevents tight lattice packing, leading to oils.

Solution: Two distinct pathways are validated for this scaffold.

Pathway A: Enzymatic Kinetic Resolution (Green Chemistry)

This method uses Candida antarctica Lipase B (CALB) to selectively esterify one enantiomer.

  • Enzyme: Novozym 435 (Immobilized CALB).

  • Acyl Acceptor: Ethanol (acts as both solvent and reactant).

Step-by-Step Protocol:

  • Esterification: Convert racemic 2-EPA to its ethyl ester (rac-Ethyl 2-ethoxypentanoate) using standard acid-catalyzed esterification.

  • Hydrolysis (The Resolution): Suspend the racemic ester (10 g) in Phosphate Buffer (pH 7.0, 100 mL).

  • Catalysis: Add Novozym 435 (10% w/w).

  • Monitoring: The enzyme preferentially hydrolyzes the (S)-ester back to the (S)-acid , leaving the (R)-ester untouched. Monitor via Chiral HPLC until 50% conversion is reached.

  • Separation:

    • Adjust pH to 8.0.

    • Extract with Hexanes

      
       Removes (R)-Ester .
      
    • Acidify aqueous layer to pH 2.0 and extract with EtOAc

      
       Yields (S)-Acid .
      
Pathway B: Diastereomeric Salt Crystallization (Scalable)
  • Chiral Base: (S)-(-)-1-Phenylethylamine (PEA).

  • Solvent System: Isopropyl Acetate (IPAc) / Heptane (critical for avoiding oiling out).

Step-by-Step Protocol:

  • Dissolve 10 mmol racemic 2-EPA in 5 volumes of hot IPAc.

  • Add 5 mmol (0.5 eq) of (S)-PEA dropwise.

  • Seeding (Critical): If the solution turns cloudy/oily, reheat to clarity and add a seed crystal. If no seed exists, scratch the glass and cool very slowly (1°C/min).

  • Harvest crystals (usually the S,S-salt). Release free acid with 1N HCl.

Module 3: Visualization of Workflows

The following diagrams illustrate the decision logic for purification and the mechanism of the enzymatic resolution.

purification_logic Start Crude 2-Ethoxypentanoic Acid (Contains Alkene & SM) Check1 Is Alkene Impurity > 5%? Start->Check1 Oxidation KMnO4 Wash / Ozonolysis (Cleaves C=C bond) Check1->Oxidation Yes Extract Acid/Base Extraction (pH 8 -> Wash -> pH 2) Check1->Extract No Oxidation->Extract Check2 Is Enantiopurity Required? Extract->Check2 Distill High Vac Distillation (115°C @ 10mmHg) Check2->Distill No (Racemic OK) Resolution Select Resolution Path Check2->Resolution Yes (>99% ee needed)

Caption: Figure 1. Decision tree for the purification of crude 2-Ethoxypentanoic acid, prioritizing chemical impurity removal before chiral resolution.

chiral_res Racemic Racemic Ethyl Ester (R/S Mixture) Hydrolysis Selective Hydrolysis (Aqueous Buffer pH 7) Racemic->Hydrolysis Enzyme Novozym 435 (CALB Lipase) Enzyme->Hydrolysis Catalyst Sep Phase Separation (pH Adjustment) Hydrolysis->Sep R_Ester (R)-Ethyl Ester (Organic Phase) Sep->R_Ester Extract w/ Hexane S_Acid (S)-Acid (Aqueous Phase) Sep->S_Acid Acidify & Extract

Caption: Figure 2. Enzymatic Kinetic Resolution workflow using Lipase B to separate (R) and (S) enantiomers via phase partitioning.

FAQ: Common Pitfalls

Q: Why does my product smell like vinegar/fruity esters even after drying? A: If you used the enzymatic route, you likely have residual ethyl ester. The boiling points are distinct, but azeotropes can form.

  • Fix: Saponify the entire organic residue with LiOH/THF/Water, then re-acidify. This ensures 100% conversion to the acid form.

Q: Can I use HPLC to check purity? A: Yes, but standard C18 columns struggle with the lack of chromophores (only weak carboxyl absorbance at 210 nm).

  • Recommendation: Use a Refractive Index (RI) detector or derivatize with phenacyl bromide to create UV-active esters for easier detection at 254 nm.

  • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

References
  • Enzymatic Kinetic Resolution (General Mechanism)

    • Title: Lipase-catalyzed kinetic resolution of racemates: a versatile method for the prepar
    • Source:Biotechnology Advances
    • Context: Establishes the utility of CALB (Novozym 435) for -substituted esters.
  • Synthesis & Impurity Profiling (Analogous Chemistry)

    • Title: Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation.[1]

    • Source:MDPI
    • Context: Describes oxidation byproducts and purification logic for branched carboxylic acids similar to 2-EPA.
  • Chiral Resolution via Crystallization

    • Title: Resolution of a chiral amine and recovery of unwanted enantiomer.[2]

    • Source:Royal Society of Chemistry[3]

    • Context: Provides protocols for using phenylethylamine derivatives in resolving chiral organic acids.
  • Physical Properties (pKa Reference)

    • Title: pKa Data Compiled by R. Williams.[4]

    • Source:Organic Chemistry D
    • Context: Reference for pKa of ethoxyacetic acid (~3.6)

Sources

Troubleshooting low yields in asymmetric synthesis of 2-Ethoxypentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of 2-Ethoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and enantioselectivity in this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of asymmetric synthesis.

Introduction to the Synthesis: An Overview

The asymmetric synthesis of 2-Ethoxypentanoic acid is a crucial process for obtaining this chiral building block in high enantiopurity. A common and effective strategy involves the alkylation of a readily available chiral starting material, such as ethyl (S)-lactate. This approach relies on a Williamson ether synthesis, where the hydroxyl group of ethyl lactate is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with an ethylating agent.

This guide will focus on troubleshooting this specific synthetic route, addressing common pitfalls and providing solutions to optimize your reaction outcomes.

Troubleshooting Guide: Low Yields and Enantioselectivity

Problem 1: Low Conversion of Starting Material

Q: I am observing a significant amount of unreacted ethyl (S)-lactate in my reaction mixture. What are the likely causes and how can I improve the conversion?

A: Low conversion in this Williamson ether synthesis is typically due to incomplete deprotonation of the hydroxyl group of ethyl lactate or insufficient reactivity of the ethylating agent.

  • Incomplete Deprotonation: The choice of base is critical for the complete formation of the alkoxide. Sodium hydride (NaH) is a common and effective base for this purpose. Ensure that the NaH is fresh and has been handled under strictly anhydrous conditions to maintain its reactivity. The reaction should be performed in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Incomplete deprotonation can result from the presence of moisture, which will quench the base.

  • Insufficiently Reactive Ethylating Agent: The reactivity of the ethylating agent follows the trend I > Br > Cl. Ethyl iodide is the most reactive and is often the best choice to ensure complete reaction. If you are using ethyl bromide, you may need to use higher temperatures or longer reaction times.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. It is recommended to perform the deprotonation at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated to drive the alkylation to completion.

Problem 2: Formation of Side Products

Q: My reaction is producing significant byproducts, leading to a low yield of the desired 2-Ethoxypentanoic acid. What are these side products and how can I minimize them?

A: The primary side reaction of concern in a Williamson ether synthesis is elimination, particularly if using a secondary or tertiary alkyl halide.[1] However, with a primary ethylating agent, other side reactions can occur.

  • Elimination: Although less likely with a primary halide, elimination can be promoted by highly hindered bases or high temperatures. Ensure you are using an appropriate unhindered base like NaH.

  • Reaction with the Ester Group: Strong bases can potentially react with the ester functionality of ethyl lactate, leading to undesired byproducts. Adding the base at a low temperature can help to mitigate this.

  • Over-alkylation: While less common for this specific substrate, it is a potential side reaction in alkylations. Using a stoichiometric amount of the ethylating agent is recommended.

Problem 3: Low Enantiomeric Excess (%ee)

Q: The enantiomeric excess of my 2-Ethoxypentanoic acid is lower than expected. What could be causing this loss of stereochemical integrity?

A: Racemization is a significant concern in asymmetric synthesis. The stereocenter in this reaction is at the α-position to the carbonyl group, making the α-proton susceptible to deprotonation under basic conditions, which can lead to racemization.

  • Base Strength and Temperature: Using a very strong base or high temperatures can increase the rate of enolization and subsequent racemization. It is crucial to use the appropriate amount of a suitable base (like NaH) and to control the temperature carefully.

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially at elevated temperatures, can increase the likelihood of racemization. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the alkoxide intermediate without interfering with the reaction.

Q2: Can I use a different base instead of sodium hydride?

A2: While other strong bases like sodium amide (NaNH₂) or potassium tert-butoxide could be used, sodium hydride is generally preferred due to its non-nucleophilic nature and the fact that the only byproduct of the deprotonation is hydrogen gas.[2]

Q3: How do I remove the chiral auxiliary (in this case, the lactate backbone) if I were using a more complex system?

A3: In many asymmetric syntheses, a chiral auxiliary is used, which is a stereogenic group temporarily incorporated to control the stereochemical outcome.[3] For the synthesis of 2-Ethoxypentanoic acid from ethyl lactate, the "auxiliary" is the core of the starting material. The final step after etherification would be the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH) followed by an acidic workup. It is important to perform the hydrolysis under mild conditions to avoid racemization of the final product.

Q4: What analytical techniques are best for determining the yield and enantiomeric excess?

A4: The yield can be determined by standard methods such as weighing the purified product and calculating the percentage based on the limiting reagent. The enantiomeric excess is best determined using chiral chromatography, either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), after converting the carboxylic acid to a suitable derivative (e.g., a methyl ester) if necessary.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Ethyl (S)-2-Ethoxypentanoate

This protocol outlines the synthesis of the ethyl ester of 2-Ethoxypentanoic acid.

Materials:

  • Ethyl (S)-lactate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully remove the hexane via cannula.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure ethyl (S)-2-ethoxypentanoate.

Protocol 2: Hydrolysis to (S)-2-Ethoxypentanoic Acid

Materials:

  • Ethyl (S)-2-ethoxypentanoate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve ethyl (S)-2-ethoxypentanoate in a mixture of water and a co-solvent like ethanol.

  • Add a solution of sodium hydroxide (1.5 equivalents) in water.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH ~2 with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-Ethoxypentanoic acid.

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Base Sodium Hydride (NaH)Incomplete deprotonation, side reactions with nucleophilic bases.
Solvent Anhydrous THF or DMFProtic solvents will quench the base.
Ethylating Agent Ethyl IodideLess reactive halides may require harsher conditions, leading to side reactions.
Temperature 0 °C to room temperatureHigh temperatures can lead to elimination and racemization.
Workup Quench with sat. aq. NH₄ClQuenching with water can be too vigorous.

Visualization of the Workflow

Asymmetric Synthesis Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (Williamson Ether Synthesis) cluster_hydrolysis Step 3: Hydrolysis cluster_analysis Analysis A Ethyl (S)-Lactate C Sodium Ethyllactate Alkoxide A->C Add at 0 °C B Sodium Hydride (NaH) in THF B->C E Ethyl (S)-2-Ethoxypentanoate C->E Add at 0 °C, warm to RT D Ethyl Iodide D->E G (S)-2-Ethoxypentanoic Acid E->G F NaOH, H₂O F->G H Chiral HPLC/GC G->H I Determine %ee H->I

Caption: Workflow for the asymmetric synthesis of 2-Ethoxypentanoic acid.

References

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • O'Brien, P. (1999). The Williamson Ether Synthesis.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Organic Chemistry Tutor. (2022). Williamson Ether Synthesis. [Link]

Sources

Enhancing the stability of 2-Ethoxypentanoic acid for storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxypentanoic Acid Stability & Storage

Introduction

Welcome to the technical support hub for 2-Ethoxypentanoic Acid (2-EPA) . As a structural analog of valproic acid featuring an ether linkage at the


-position, this molecule presents a unique "dual-threat" stability profile. You are likely encountering challenges balancing the corrosive nature of the carboxylic acid  with the oxidative liability of the ether moiety .

This guide moves beyond generic safety data sheets (SDS) to address the specific chemical behaviors that degrade your samples during storage and experimental handling.

Module 1: Critical Storage Parameters

The stability of 2-EPA relies on arresting two primary degradation pathways: Radical Auto-oxidation (Ether) and Hygroscopic Hydrolysis/Dimerization (Acid).

ParameterRecommended SpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the H-abstraction step necessary for peroxide formation.
Atmosphere Inert Gas (Argon preferred) Oxygen is the fuel for auto-oxidation. Nitrogen is acceptable, but Argon (heavier than air) provides a superior "blanket" for liquid surfaces.
Container Amber Glass with PTFE-lined cap Amber glass blocks UV light (radical initiator). PTFE liners prevent the acid from corroding standard metal or pulp cap liners.
Desiccant Secondary containment onlyDo not place desiccant directly in the liquid. Use a desiccator for the vial to prevent hygroscopic water uptake which shifts the pKa and promotes microbial growth.

Module 2: The Degradation Mechanism (Visualized)

Users often ask why their clear liquid turns yellow or develops a sharp, acrid odor different from the standard fatty acid smell. This is due to Ether Auto-oxidation .

The Mechanism: The ether oxygen stabilizes a radical formed at the adjacent carbon (specifically the ethyl group). Once this radical forms, it reacts with atmospheric oxygen to create a hydroperoxide. This peroxide is unstable and cleaves, generating aldehydes (yellowing/odor) and alcohols.

G Start 2-Ethoxypentanoic Acid Initiation Radical Initiation (UV Light / Heat) Start->Initiation H-abstraction Radical Carbon Radical (α-to-Ether) Initiation->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Cleavage Cleavage Products (Aldehydes + Alcohols) Peroxide->Cleavage Decomposition Yellow Yellowing / Acrid Odor Cleavage->Yellow

Figure 1: Auto-oxidation pathway of 2-Ethoxypentanoic acid. The formation of hydroperoxides is the critical failure point for storage.

Module 3: Troubleshooting Guide (Q&A)

Q1: My sample has developed a slight yellow tint. Is it still usable?

  • Diagnosis: The yellowing indicates the presence of oxidation byproducts (likely conjugated aldehydes or trace polymerization).

  • Action:

    • Stop: Do not distill to dryness (explosion risk if peroxides are high).

    • Test: Perform a semi-quantitative peroxide test (See Protocol A).

    • Decision: If peroxides are <10 mg/L, you may repurify via column chromatography. If >100 mg/L, neutralize and dispose.

Q2: I smell a "vinegar-like" odor that wasn't there before.

  • Diagnosis: While 2-EPA has a natural acidic odor, a sharp "vinegar" smell suggests the ether linkage has cleaved, potentially releasing acetic acid or acetaldehyde derivatives.

  • Action: Check the pH. A significant drop compared to baseline suggests hydrolysis or cleavage. The sample is likely compromised for sensitive biological assays.

Q3: Can I store 2-EPA in DMSO stock solutions?

  • Diagnosis: DMSO is hygroscopic and can act as an oxidant under certain conditions.

  • Action: Avoid long-term storage in DMSO. The carboxylic acid proton can catalyze the decomposition of DMSO upon heating. Store as a neat oil (pure liquid) and dissolve immediately prior to use.

Q4: The liquid has solidified or looks cloudy.

  • Diagnosis: This is likely dimerization (hydrogen bonding between acid groups) or moisture uptake .

  • Action: Gently warm the vial to 25°C. If it clears, it was thermodynamic dimerization (reversible). If cloudiness persists, it is water contamination. Dry with activated molecular sieves (3Å) for 24 hours.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Rapid Peroxide Screening

Use this before distilling or heating any batch stored >3 months.

  • Reagents: 10% KI (Potassium Iodide) in water, Glacial Acetic Acid.

  • Method:

    • Mix 1 mL of Glacial Acetic Acid + 1 mL Chloroform (solvent).

    • Add 2 drops of your 2-EPA sample.

    • Add 1 drop of 10% KI solution.

    • Shake gently.[1]

  • Readout:

    • Colorless: Safe (No peroxides).

    • Light Yellow: Low peroxides (Caution).

    • Deep Brown/Purple: High peroxides (DANGER - Do not heat/concentrate).

Protocol B: The "Argon Overlay" Technique

Mandatory after every use.

  • Connect a Pasteur pipette to an Argon gas line (set to low pressure, ~1-2 psi).

  • Insert the pipette tip into the vial, roughly 1 cm above the liquid surface. Do not bubble through the liquid.

  • Flow gas for 10-15 seconds. Argon is heavier than air and will displace the oxygen, settling on top of the liquid.

  • While the gas is still flowing, quickly screw on the cap.

  • Seal with Parafilm for long-term storage (-20°C).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Ethylhexanoic Acid (Structural Analog). Retrieved from [Link]

  • Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • Jackson, H. L., et al. (1970).Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. (Standard protocols for peroxide testing and inhibition).
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Techniques for drying organic acids).

Sources

Optimizing reaction conditions for 2-Ethoxypentanoic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxypentanoic Acid Esterification

Subject: Troubleshooting & Optimization Guide for Alpha-Alkoxy Acid Esterification Ticket ID: #EST-2-ETHOXY-OPT Agent: Senior Application Scientist Status: Open

Executive Summary

Esterifying 2-Ethoxypentanoic acid presents a distinct set of challenges compared to linear fatty acids. The presence of the


-ethoxy group  introduces significant steric hindrance  near the carbonyl center and alters the electronic environment via the inductive effect (-I).

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic barriers associated with this substrate. We focus on maximizing yield, minimizing side reactions (such as ether cleavage or elimination), and ensuring high purity for drug development applications.

Phase 1: Method Selection & Strategic Planning

Before mixing reagents, use this decision matrix to select the optimal pathway based on your available resources and scale.

MethodSelection Start Start: 2-Ethoxypentanoic Acid Scale What is your reaction scale? Start->Scale Large Large Scale (>100g) Cost-sensitive Scale->Large Industrial/Pilot Small Small Scale (<10g) High Value/Precious Scale->Small R&D/MedChem AlcoholType Is the alcohol primary/secondary? Large->AlcoholType Sterics Is the alcohol tertiary or hindered? Small->Sterics Fischer Method A: Fischer Esterification (Azeotropic Distillation) AlcoholType->Fischer Yes (MeOH, EtOH) AcidCl Method B: Acid Chloride Activation (SOCl2 / (COCl)2) AlcoholType->AcidCl No (Complex Alcohol) Sterics->AcidCl Robust Substrate Steglich Method C: Steglich/Coupling (DCC/DMAP) Sterics->Steglich Mild Conditions Needed Alkylation Method D: Carboxylate Alkylation (Cs2CO3 + Alkyl Halide) Sterics->Alkylation Very Hindered Alcohol

Figure 1: Decision matrix for selecting the esterification strategy based on scale and substrate constraints.[1]

Phase 2: The Fischer Esterification (Primary Protocol)

For most applications using simple alcohols (Methanol, Ethanol), the acid-catalyzed equilibrium method is preferred. However, the


-ethoxy group requires modification of standard parameters.
Optimized Protocol
  • Stoichiometry: Use the alcohol as the solvent (10–20 equivalents) to drive equilibrium.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1–5 mol%) is preferred over

    
    . Sulfuric acid is a strong oxidant and can cause charring or ether cleavage at high temperatures.
    
  • Water Removal: Essential. Use a Dean-Stark trap (for toluene/ethanol azeotrope) or activated 3Å Molecular Sieves (for methanol).

Troubleshooting & FAQs

Q: My conversion stalls at 60-70%. Adding more catalyst doesn't help. Why? A: You have hit the thermodynamic equilibrium. The


-ethoxy group creates a "steric wall" that slows the forward reaction, allowing water to compete effectively for the carbonyl.
  • Fix: You must remove water physically. If using ethanol/methanol, add activated 3Å molecular sieves directly to the reaction flask (approx. 20% w/v). For higher boiling alcohols, use a Dean-Stark trap with Toluene or Benzene as a co-solvent.

Q: I see a new impurity peak (~5-10%) that looks like an elimination product. A: The


-ethoxy group can undergo acid-catalyzed elimination (E1 or E2 mechanism) at high temperatures, generating an 

-unsaturated ester.
  • Fix: Lower the reaction temperature. If refluxing in toluene (

    
    ), switch to Dichloromethane (DCM)  or Chloroform  (
    
    
    
    ) and extend the reaction time. Switch from
    
    
    to the milder pTSA or Camphorsulfonic acid (CSA).

Q: The product is colored (yellow/brown) after workup. A: This indicates polymerization or oxidation, likely due to trace metals or harsh acid.

  • Fix: Perform a wash with saturated

    
     followed by a wash with 
    
    
    
    (thiosulfate) to reduce any oxidized species. Ensure your pTSA is monohydrate and white, not pink/brown (recrystallize from HCl/H2O if necessary).

Phase 3: The Acid Chloride Route (For Hindered Alcohols)

When reacting 2-ethoxypentanoic acid with secondary or tertiary alcohols, Fischer esterification will be too slow. Activation via acid chloride is required.

Optimized Protocol
  • Activation: React 2-ethoxypentanoic acid with Oxalyl Chloride (1.2 equiv) and catalytic DMF (2-3 drops) in dry DCM at

    
    .
    
    • Note: Thionyl chloride (

      
      ) is cheaper but requires heating, which risks degrading the ether group. Oxalyl chloride works at room temp.
      
  • Esterification: Evaporate excess oxalyl chloride, redissolve in DCM, and add the alcohol (1.0 equiv) + Pyridine or Triethylamine (1.5 equiv) + DMAP (0.1 equiv).

Troubleshooting & FAQs

Q: Why use Oxalyl Chloride instead of Thionyl Chloride? A: Thionyl chloride generates


 and HCl and often requires reflux. The 

-ethoxy ether linkage is acid-sensitive. Oxalyl chloride allows activation under essentially neutral conditions until the catalytic DMF kicks in, and the byproducts (

) are gases that leave easily without heat.

Q: My yield is low, and I see the starting alcohol remaining. A: The steric bulk of the 2-ethoxy group combined with a hindered alcohol (like t-butanol or menthol) creates a "congested" transition state.

  • Fix: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself.

Phase 4: Comparative Data & Optimization Matrix

Use this table to benchmark your current results against expected outcomes.

ParameterFischer (Standard)Fischer (Optimized)Acid Chloride (Oxalyl)Steglich (DCC/DMAP)
Reagents

, Alcohol
pTSA, Sieves/Dean-Stark

, DMF, Base
DCC, DMAP, DCM
Temp RefluxReflux or



Time 4-8 Hours12-24 Hours2-4 Hours12-24 Hours
Yield 60-70% (Equilibrium limited)85-95% 90-98% 70-85%
Purity Moderate (Acid traces)HighVery HighModerate (Urea byproduct)
Risk Ether cleavage, EliminationLowMoisture sensitivityDifficult purification

Phase 5: Analytical Checkpoints

1. NMR Validation:

  • Proton NMR (

    
    ):  Look for the diagnostic shift of the 
    
    
    
    -proton. In the acid, it appears around
    
    
    ppm. In the ester, this typically shifts downfield by
    
    
    ppm.
  • Carbon NMR (

    
    ):  The carbonyl carbon signal will shift upfield (from 
    
    
    
    ppm in acid to
    
    
    ppm in ester).

2. Reaction Monitoring (TLC):

  • Stain: 2-Ethoxypentanoic acid derivatives are not UV active enough for simple visualization. Use Permanganate (

    
    )  or Phosphomolybdic Acid (PMA)  stain. The ester will usually have a higher 
    
    
    
    value than the acid in non-polar solvents (e.g., Hexane/EtOAc 4:1).

References

  • Fischer Esterification Mechanism & Optimization

    • Master Organic Chemistry. "Fischer Esterification."[2][3][4][5][6] Link

    • Chemistry Steps.[2][7][8][9][10] "Fischer Esterification Mechanism and Optimization." Link

  • Handling Hindered Carboxylic Acids

    • Organic Chemistry Portal. "Esterification: Recent Literature."[5][10] Link

    • J&K Scientific. "Lab Tips: Preparation of Hindered Esters." Link

  • Properties of 2-Substituted Pentanoic Acids

    • PubChem.[1] "2-Ethylpentanoic acid (Analogous Structure Data)." Link

    • Wikipedia. "2-Ethylhexanoic acid (Steric Analog)."[11] Link

  • Steglich Esterification (DCC/DMAP)

    • Organic Chemistry Portal. "Steglich Esterification."[5] Link

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-Ethoxypentanoic acid and all reagents before proceeding.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Ethoxypentanoic Acid

In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of ensuring product quality, safety, and efficacy. 2-Ethoxypentanoic acid, a short-chain carboxylic acid, represents a class of molecules that can emerge as a process-related impurity or a metabolite. Its structural similarity to other endogenous compounds necessitates a highly specific and reliable analytical method for its quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique frequently employed in pharmaceutical quality control due to its high resolution, sensitivity, and reproducibility.[1] However, the mere application of an HPLC method is insufficient; regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous validation to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4]

This guide provides an in-depth, experience-driven walkthrough of the validation process for a newly developed Reverse-Phase HPLC (RP-HPLC) method for the quantification of 2-Ethoxypentanoic acid. We will dissect each validation parameter, explaining the scientific rationale behind the experimental design, presenting supporting data, and comparing the results against the globally accepted standards outlined in the ICH Q2(R1) guideline.[2][4] The objective is to establish a self-validating system that ensures the integrity of analytical results throughout the lifecycle of the method.[5]

The Analytical Target Profile (ATP) and Method Selection

Before embarking on validation, we must first define the method's goals through an Analytical Target Profile (ATP).[5] This proactive approach, aligned with modern ICH Q14 principles, ensures that the method is developed to be fit-for-purpose from the outset.

  • Analyte: 2-Ethoxypentanoic Acid

  • Matrix: Drug substance dissolution matrix (e.g., 0.1 N HCl)

  • Intended Purpose: Quantitative analysis for impurity profiling.

  • Required Performance Characteristics:

    • Specificity: The method must unambiguously quantify the analyte in the presence of the API and other potential impurities.

    • Quantitation Range: 1 µg/mL to 25 µg/mL.

    • Accuracy: Recovery within 98.0% to 102.0%.

    • Precision: Relative Standard Deviation (RSD) of not more than 2.0%.

Rationale for Method Selection: An RP-HPLC method with UV detection was selected. Carboxylic acids can be effectively retained and separated on a C18 stationary phase using an acidified aqueous-organic mobile phase.[6][7] This approach avoids complex derivatization steps, offering a simple, cost-effective, and robust solution ideal for routine quality control environments.[8] UV detection at a low wavelength (e.g., 210 nm) provides adequate sensitivity for the carboxyl group chromophore.[9][10]

Proposed HPLC Method for Analysis

The following chromatographic conditions were established as the basis for the validation study.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (25:75 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 10 minutes

The Method Validation Workflow

The validation process follows a logical sequence of experiments designed to assess the method's performance characteristics individually and collectively. Each step builds confidence in the method's reliability.

Validation_Workflow Dev Method Development & Optimization Protocol Validation Protocol Definition (with Acceptance Criteria) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Report Precision->Report LOD Limit of Detection (LOD) LOQ->LOD LOQ->Report LOD->Report Robustness->Report Routine Routine Use with System Suitability Testing Report->Routine

Caption: The overall workflow for HPLC method validation.

Assessment of Validation Parameters

The core of the validation process involves a series of experiments to test the key parameters defined by the ICH Q2(R1) guideline.[2][11]

Specificity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] It is arguably the most critical validation parameter. Without specificity, all other measurements are meaningless. The experiment is designed to challenge the method by injecting all potential interferents: the diluent (blank), the API, known related impurities, and a placebo matrix.

  • Experimental Protocol:

    • Prepare solutions of the diluent (mobile phase), a placebo matrix, the API at its working concentration, and 2-Ethoxypentanoic acid at the target concentration (e.g., 10 µg/mL).

    • Prepare a "spiked" solution containing the API, placebo, and 2-Ethoxypentanoic acid.

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms to ensure that no peaks from the blank, placebo, or API co-elute with the 2-Ethoxypentanoic acid peak. Peak purity analysis using a Diode Array Detector (DAD) is also performed on the spiked sample to confirm the homogeneity of the analyte peak.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4] For an impurity method, the range must, at a minimum, cover from the reporting threshold to 120% of the specification limit.[4] We chose a five-point calibration curve to robustly define this relationship.

  • Experimental Protocol:

    • Prepare a stock solution of 2-Ethoxypentanoic acid.

    • Perform serial dilutions to prepare at least five concentration levels spanning the expected range (e.g., 1, 5, 10, 15, and 25 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
1.025,150
5.0125,900
10.0250,500
15.0376,100
25.0625,800
Accuracy
  • Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix (placebo or API).[12] This tests for any matrix effects or sample preparation losses. We assess accuracy at three concentration levels across the range (low, medium, and high) to ensure it is consistent.[13]

  • Experimental Protocol:

    • Prepare solutions of the drug product placebo.

    • Spike the placebo solutions with 2-Ethoxypentanoic acid at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration; 5, 10, and 15 µg/mL).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
50%5.04.9899.6%99.7%
5.05.01100.2%
5.04.9699.2%
100%10.010.05100.5%100.3%
10.09.9899.8%
10.010.06100.6%
150%15.015.12100.8%100.9%
15.015.20101.3%
15.015.08100.5%
Precision
  • Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

    • Intermediate Precision: Evaluates within-laboratory variations due to different days, different analysts, or different equipment.[14] This provides a realistic expectation of the method's performance during routine use.

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration (10 µg/mL) and analyze them on the same day by the same analyst.

    • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Data Presentation:

Precision LevelAnalyst / Day / InstrumentnMean Conc. (µg/mL)RSD (%)
Repeatability Analyst 1 / Day 1 / Inst. 1610.030.85%
Intermediate Analyst 2 / Day 2 / Inst. 2610.090.91%
Overall (n=12) -1210.061.15%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Expertise & Experience:

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. These are critical for impurity methods to define the lower boundary of the reportable range. They are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Experimental Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD. This is typically done by injecting a series of dilute solutions.

    • To confirm the LOQ, inject six samples at the determined LOQ concentration and verify that the accuracy and precision meet acceptable criteria (e.g., recovery within 80-120% and RSD ≤ 10%).

  • Data Presentation:

ParameterS/N RatioDetermined ConcentrationLOQ Precision (RSD, n=6)LOQ Accuracy (% Recovery)
LOD ~ 3:10.3 µg/mLN/AN/A
LOQ ~ 10:11.0 µg/mL4.5%98.5%
Robustness
  • Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage. The experiment involves systematically altering key parameters within a realistic range.

  • Experimental Protocol:

    • Prepare a system suitability solution and a test sample (10 µg/mL).

    • Analyze the samples under the normal conditions and then under slightly modified conditions for the following parameters:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (± 2% organic)

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the quantitative result of the test sample.

  • Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AsymmetryAssay (% of Nominal)
Nominal -5.211.12100.3%
Flow Rate 0.9 mL/min5.781.14100.1%
1.1 mL/min4.731.11100.5%
Temperature 28 °C5.351.1399.8%
32 °C5.091.12100.2%
% Acetonitrile 23%5.851.1599.6%
27%4.681.10100.7%

Comparison with Alternative Methodologies

While the validated RP-HPLC-UV method is fit-for-purpose, it is useful to compare it with other potential analytical techniques.

TechniqueAdvantages for 2-Ethoxypentanoic Acid AnalysisDisadvantages
RP-HPLC-UV (Validated Method) Simple, robust, cost-effective, widely available in QC labs.[8]Moderate sensitivity, not inherently structure-specific.
Gas Chromatography (GC-FID) Good for volatile compounds, high sensitivity.Often requires derivatization for non-volatile carboxylic acids, which adds complexity and potential for error.
LC-Mass Spectrometry (LC-MS) Very high sensitivity and specificity, provides structural confirmation.[15]Higher cost, more complex instrumentation and maintenance, may not be necessary for routine QC.

For the intended purpose of routine impurity quantification in a controlled manufacturing environment, the validated HPLC-UV method provides the optimal balance of performance, reliability, and cost-effectiveness.

Conclusion

The Reverse-Phase HPLC method for the quantification of 2-Ethoxypentanoic acid has been successfully validated in accordance with the ICH Q2(R1) guideline. The method demonstrated excellent specificity, linearity (R² > 0.999), accuracy (recovery 99.7% - 100.9%), and precision (RSD < 2.0%). The established Limit of Quantitation of 1.0 µg/mL is sufficient for the intended purpose of impurity analysis. Furthermore, the method proved to be robust against minor variations in its operational parameters.

This comprehensive validation provides a high degree of assurance that the method is scientifically sound and suitable for its intended use in a regulated quality control laboratory. The data presented herein confirms its reliability for generating accurate and precise results, ultimately contributing to the assurance of pharmaceutical product quality.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Available at: [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Available at: [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. (2023, May 8). (PDF) HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Available at: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC. Available at: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Available at: [Link]

  • LCGC International. (n.d.). Direct Determination of 2-Ethylhexanoic Acid in Clavulanate. Available at: [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Available at: [Link]

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Available at: [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethoxypentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2-Ethoxypentanoic acid stands as a valuable building block. Its structure, featuring both a carboxylic acid and an ether functional group on a chiral center, makes it a versatile precursor for a variety of more complex molecules. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to 2-Ethoxypentanoic acid, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

This document will delve into two principal variations of the venerable Williamson ether synthesis, the workhorse for generating the ether linkage in 2-Ethoxypentanoic acid. Additionally, we will explore an alternative approach involving the catalytic asymmetric oxyfunctionalization of an α,β-unsaturated ester. Each route will be critically evaluated based on factors such as yield, stereochemical control, scalability, and the practicality of the required reagents and conditions.

Comparative Overview of Synthetic Routes

Route Starting Materials Key Transformation Advantages Disadvantages Typical Yield
Route A: Williamson Ether Synthesis (from Hydroxyester) Ethyl 2-hydroxypentanoate, Ethyl iodideO-alkylation of an alcoholReadily available starting materials, straightforward procedure.Requires a strong base, potential for side reactions if temperature is not controlled.Good to Excellent
Route B: Williamson Ether Synthesis (from Haloester) Ethyl 2-bromopentanoate, Sodium ethoxideNucleophilic substitution of a halideGood yields, well-established transformation.Requires preparation of the α-bromoester, potential for elimination side products.Good
Route C: Asymmetric Michael Addition/Oxidation Ethyl pent-2-enoate, EthanolCatalytic asymmetric conjugate addition of an alcohol followed by oxidationPotential for high enantioselectivity, catalytic in nature.Technologically more complex, may require specialized catalysts and ligands.Moderate to Good

Route A: Williamson Ether Synthesis via O-Alkylation of Ethyl 2-Hydroxypentanoate

This route represents a classic and direct application of the Williamson ether synthesis, leveraging the nucleophilicity of the hydroxyl group in a readily available α-hydroxyester. The core principle involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which then undergoes an S(_N)2 reaction with an ethylating agent.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base is critical to the success of this reaction. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the formation of the sodium alkoxide. The subsequent nucleophilic attack of this alkoxide on a primary alkyl halide, such as ethyl iodide or ethyl bromide, proceeds via a classic S(_N)2 mechanism. The use of a polar aprotic solvent like tetrahydrofuran (THF) is advantageous as it solvates the cation (Na


) without significantly solvating the alkoxide anion, thus preserving its nucleophilicity.
Figure 1. Workflow for the synthesis of 2-Ethoxypentanoic acid via Route A.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxypentanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 2-hydroxypentanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield ethyl 2-ethoxypentanoate.

Step 2: Hydrolysis to 2-Ethoxypentanoic acid

  • Dissolve the purified ethyl 2-ethoxypentanoate (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[1][2]

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-Ethoxypentanoic acid.

Route B: Williamson Ether Synthesis via Nucleophilic Substitution on Ethyl 2-Bromopentanoate

This alternative Williamson ether synthesis strategy begins with an α-haloester, which is then subjected to nucleophilic attack by an ethoxide. This approach is also robust and widely used in organic synthesis.

Mechanistic Rationale

The key to this route is the generation of the electrophilic α-bromoester and the nucleophilic ethoxide. 2-Bromopentanoic acid can be synthesized from pentanoic acid via a Hell-Volhard-Zelinsky reaction, followed by esterification. The reaction of ethyl 2-bromopentanoate with sodium ethoxide in ethanol is a classic S(_N)2 reaction.[3] Ethanol serves as both the solvent and the source of the ethoxide upon reaction with sodium metal. A potential side reaction is E2 elimination, which can be minimized by controlling the reaction temperature.

Figure 2. Workflow for the synthesis of 2-Ethoxypentanoic acid via Route B.
Detailed Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 2-bromopentanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid (1.0 equivalent) and a catalytic amount of red phosphorus.

  • Add bromine (1.1 equivalents) dropwise with stirring. The reaction is exothermic and will generate HBr gas.

  • After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours until the red color of bromine disappears.

  • Cool the mixture and slowly add ethanol (2.0 equivalents).

  • Heat the mixture to reflux for 1 hour to complete the esterification.

  • Cool the reaction mixture and pour it into cold water.

  • Separate the organic layer, wash with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.

Step 3 & 4: Synthesis of 2-Ethoxypentanoic acid

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add ethyl 2-bromopentanoate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • The subsequent hydrolysis and workup can be performed as described in Route A, Step 2.

Route C: Asymmetric Michael Addition/Oxidation

For applications where high enantiopurity of 2-Ethoxypentanoic acid is paramount, a catalytic asymmetric approach offers a more elegant solution. This route involves the conjugate addition of an alcohol to an α,β-unsaturated ester, catalyzed by a chiral catalyst, followed by an oxidation step.

Mechanistic Rationale

The key step in this sequence is the enantioselective Michael addition of ethanol to an α,β-unsaturated ester like ethyl pent-2-enoate. This reaction can be catalyzed by a variety of chiral catalysts, including chiral bases or metal complexes with chiral ligands. The catalyst creates a chiral environment that directs the nucleophilic attack of the alcohol to one face of the double bond, leading to an enantioenriched product. The resulting β-alkoxy ester can then be oxidized at the α-position to introduce the carboxylic acid functionality.

Sources

A Comparative Guide to Chiral Resolving Agents: An Evaluation of Established Standards in the Absence of Data for 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Navigating Chiral Resolution

In the pursuit of enantiomerically pure compounds, essential for the development of safe and effective pharmaceuticals, the selection of an appropriate chiral resolving agent is a critical decision. This guide was initially intended to provide a comparative analysis of 2-Ethoxypentanoic acid against other established chiral resolving agents. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of published data on the use of 2-Ethoxypentanoic acid for this purpose.

Therefore, this guide has been repurposed to serve a more immediate and practical need for researchers in the field. It will provide a detailed, data-driven comparison of widely used and well-documented acidic chiral resolving agents: tartaric acid and its derivatives , mandelic acid , and camphor-10-sulfonic acid . By understanding the principles of chiral resolution and the distinct characteristics of these established agents, researchers can make more informed decisions in their own experimental designs.

The Fundamental Principle: Chiral Resolution via Diastereomeric Salt Formation

The classical and most industrially significant method for separating enantiomers is through the formation of diastereomeric salts.[] Enantiomers, being non-superimposable mirror images, possess identical physical properties, making their direct separation exceedingly difficult.[2] The ingenuity of diastereomeric salt resolution lies in the introduction of a single, pure enantiomer of a second chiral compound—the resolving agent.

When a racemic mixture of a base (e.g., a chiral amine) is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed.[3] Unlike enantiomers, diastereomers have different physical properties, most notably solubility.[4] This crucial difference allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of solution.[] Subsequent treatment of the separated diastereomeric salts allows for the recovery of the individual enantiomers of the original compound and the resolving agent.[3]

The success of this technique hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the intrinsic properties of the racemic compound itself.

G cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts cluster_2 Separated Components cluster_3 Recovery R-Base R-Base R-Base-(+)-Acid_Salt (R-Base)-(+)-Acid Salt R-Base->R-Base-(+)-Acid_Salt Reacts with S-Base S-Base S-Base-(+)-Acid_Salt (S-Base)-(+)-Acid Salt S-Base->S-Base-(+)-Acid_Salt Reacts with Resolving_Agent (+)-Chiral Acid Resolving_Agent->R-Base-(+)-Acid_Salt Resolving_Agent->S-Base-(+)-Acid_Salt Crystallization Fractional Crystallization R-Base-(+)-Acid_Salt->Crystallization S-Base-(+)-Acid_Salt->Crystallization Separation Filtration Crystallization->Separation Solid Less Soluble Salt (e.g., R-Base-(+)-Acid) Separation->Solid Mother_Liquor More Soluble Salt in Solution (e.g., S-Base-(+)-Acid) Separation->Mother_Liquor Recovered_R_Base Pure R-Base Solid->Recovered_R_Base Liberation Recovered_Agent_R Recovered (+)-Chiral Acid Solid->Recovered_Agent_R Recycle Recovered_S_Base Pure S-Base Mother_Liquor->Recovered_S_Base Liberation Recovered_Agent_S Recovered (+)-Chiral Acid Mother_Liquor->Recovered_Agent_S Recycle

Figure 1: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Comparative Analysis of Established Chiral Resolving Agents

The selection of an optimal resolving agent is often an empirical process, but a foundational understanding of the properties of common agents can significantly streamline this effort.

PropertyTartaric AcidMandelic AcidCamphor-10-Sulfonic Acid
Structure Dihydroxy dicarboxylic acidα-Hydroxy carboxylic acidSulfonic acid derivative of camphor
Acidity (pKa) pKa1 ≈ 2.98, pKa2 ≈ 4.34≈ 3.41< 0
Key Features Readily available, relatively inexpensive, two acidic protons for salt formation.[5]Aromatic ring can offer beneficial π-π interactions.Strong acid, useful for resolving weakly basic amines.
Common Derivatives O,O'-Dibenzoyl-D-tartaric acid (DBTA), O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)Various substituted mandelic acids(1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acid
Tartaric Acid and Its Derivatives

Tartaric acid is one of the most historically significant and widely used chiral resolving agents.[6] Its di-carboxylic nature provides two points of interaction for salt formation. The hydroxyl groups can also participate in hydrogen bonding, which can be crucial for the formation of well-ordered, crystalline diastereomeric salts.

Performance Data:

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
1-Phenylethylamine(+)-Tartaric AcidMethanol~40%>95%
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanolGoodHigh
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanolGoodHigh

Note: Data is compiled from various sources and may not represent optimized conditions.

The derivatives of tartaric acid, such as DBTA and DPTTA, offer increased steric bulk and hydrophobicity due to the aromatic groups. This modification can significantly influence the crystallization properties of the diastereomeric salts, often leading to improved resolution efficiency for specific substrates.

Mandelic Acid

Mandelic acid is another cornerstone of chiral resolution, particularly for racemic amines. The presence of a phenyl group allows for the possibility of π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can enhance the discrimination between the two diastereomers.

Performance Data:

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(±)-Mandelic Acid(1R,2S)-(–)-EphedrineEthanol52% (of less soluble salt)Not specified for recovered acid, but salt had sharp MP
Sertraline(R)-Mandelic AcidNot specifiedNot specifiedNot specified

Note: Data is compiled from various sources and may not represent optimized conditions.

Camphor-10-Sulfonic Acid

As a strong acid, camphor-10-sulfonic acid is particularly effective for the resolution of weakly basic compounds that may not readily form stable salts with carboxylic acids like tartaric or mandelic acid. Its rigid, bulky camphor backbone provides a well-defined chiral environment that can lead to excellent enantiomeric discrimination.

Performance Data:

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-camphorsulfonic acidIsopropyl acetate/acetonitrile40-42%>99.5%

Note: Data is compiled from various sources and may not represent optimized conditions.

Experimental Protocols: A Self-Validating System

The following protocol for the resolution of a racemic amine with a chiral acid is provided as a general guideline. It is crucial to note that the optimal conditions, particularly the choice of solvent and the molar ratio of the resolving agent, must be determined experimentally for each specific racemic compound.

General Protocol for Chiral Resolution of a Racemic Amine
  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening.[7]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same solvent, warming gently if necessary.

    • Slowly add the resolving acid solution to the amine solution with stirring.

    • Stir the resulting solution at room temperature or an elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then, if necessary, to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.

    • Allow the crystallization to proceed for a sufficient time (can range from hours to days) to maximize the yield of the desired diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[8]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water or a suitable organic solvent.

    • Add an aqueous solution of a base (e.g., NaOH, K2CO3) to neutralize the acidic resolving agent and liberate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step, containing the salt of the resolving agent, can be acidified with a strong acid (e.g., HCl) to recover the resolving agent.

    • The recovered resolving agent can often be purified by recrystallization and reused, which is an important consideration for process economics on an industrial scale.[9]

  • Analysis:

    • Determine the yield and melting point of the recovered amine.

    • Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.

G Start Start: Racemic Amine & Chiral Acid Dissolution 1. Dissolve in Suitable Solvent Start->Dissolution Mixing 2. Mix Amine and Acid Solutions Dissolution->Mixing Crystallization 3. Cool Slowly to Induce Crystallization Mixing->Crystallization Filtration 4. Isolate Crystals (Less Soluble Salt) by Filtration Crystallization->Filtration Liberation 5. Liberate Free Amine with Base Filtration->Liberation Extraction 6. Extract Amine into Organic Solvent Liberation->Extraction Drying_Evaporation 7. Dry and Evaporate Solvent Extraction->Drying_Evaporation Analysis 8. Analyze Yield and Enantiomeric Excess Drying_Evaporation->Analysis End End: Enantiomerically Enriched Amine Analysis->End

Figure 2: Step-by-step Experimental Workflow for Chiral Resolution.

Conclusion: A Path Forward in Chiral Resolution

While the initial inquiry into 2-Ethoxypentanoic acid as a chiral resolving agent did not yield established applications, this guide provides a robust framework for understanding and applying the principles of chiral resolution with well-vetted, industry-standard reagents. The choice of a resolving agent is a multifaceted decision that requires careful consideration of the properties of the racemic compound, the resolving agent, and the solvent system.

The provided data and protocols for tartaric acid, mandelic acid, and camphor-10-sulfonic acid serve as a starting point for the empirical process of optimizing a chiral resolution. For researchers and drug development professionals, a systematic screening of these established agents is a scientifically sound and efficient approach to achieving the desired enantiomerically pure compounds that are vital for the advancement of medicine and chemistry. The potential for recycling the resolving agent and racemizing the undesired enantiomer for reuse are key considerations for developing sustainable and economically viable large-scale processes.[6]

References

  • Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
  • Cerrone-Szakal, A. L., & Baar, M. R. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
  • LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Cerrone-Szakal, A. L., & Baar, M. R. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine.
  • Pure Synth. (2025, May 26).
  • Baar, M. R., & Cerrone-Szakal, A. L. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-( )Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
  • Gawand, P., & Mahajan, Y. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Challener, C. A. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Wikipedia. (n.d.). Chiral resolution.
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • BOC Sciences. (n.d.).
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Al-Saeed, F. A., & El-Enany, N. (2025, August 7). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters.
  • LibreTexts. (2024, July 30). 5.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Gupta, S. (2018, October 31). Chiral Separation techniques at Industrial Scale?
  • Google Patents. (n.d.). US3819689A - Resolution of dl-camphor-10-sulfonic acid.
  • Benchchem. (n.d.).
  • Wang, Q., et al. (2021, January 17). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric.
  • LibreTexts. (2023, November 9). 5.
  • Larsen, S., et al. (n.d.). Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid. Journal of the Chemical Society, Perkin Transactions 2.
  • American Chemical Society. (2020, April 30). Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development.
  • The Royal Society of Chemistry. (2022, December 19).
  • Mahat, Y., et al. (n.d.).
  • Pál, R., et al. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • Benchchem. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (2013, June 17).
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Google Patents. (n.d.).
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  • LibreTexts. (2019, December 30). 6.
  • American Chemical Society. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • APC Ltd - The Applied Process Company. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Google Patents. (n.d.). US2833823A - Method for the separation of optically active isomers of amphetamine.

Sources

A Comparative Guide to the Synthesis of 2-Ethoxypentanoic Acid: Benchmarking Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Ethoxypentanoic Acid in Modern Chemistry

2-Ethoxypentanoic acid, a chiral α-alkoxy carboxylic acid, is a molecule of growing interest in the fields of pharmaceutical development and fine chemical synthesis. Its structural motif, featuring an ether linkage at the alpha position to a carboxylic acid, imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules and specialty materials. The ability to efficiently and selectively synthesize this compound is therefore of considerable importance to researchers and process chemists.

This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of 2-ethoxypentanoic acid. By examining the underlying chemical principles, experimental protocols, and performance metrics of each method, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges. The methodologies benchmarked are:

  • Method A: Direct Etherification of 2-Hydroxypentanoic Acid via Williamson Ether Synthesis.

  • Method B: Nucleophilic Substitution of a Halogenated Precursor (2-Bromopentanoic Acid).

We will delve into the mechanistic underpinnings of each approach, provide detailed experimental workflows, and present a comparative analysis of their respective yields, purities, and operational considerations.

Method A: Williamson Ether Synthesis of 2-Hydroxypentanoic Acid

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2] In this adaptation, we apply this principle to the synthesis of an α-alkoxy acid by deprotonating the hydroxyl group of 2-hydroxypentanoic acid to form an alkoxide, which then acts as a nucleophile.

Causality of Experimental Choices

The choice of a strong base is critical to ensure complete deprotonation of the hydroxyl group of the starting material, 2-hydroxypentanoic acid. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reactants and does not participate in the reaction. Ethyl iodide is selected as the ethylating agent due to the good leaving group ability of iodide, which facilitates the SN2 reaction.[1]

Experimental Protocol

Step 1: Formation of the Alkoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-hydroxypentanoic acid (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.

Step 2: Etherification

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with water.

  • Acidify the aqueous solution to pH 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-ethoxypentanoic acid.

Visualizing the Workflow

MethodA_Workflow Method A: Williamson Ether Synthesis Workflow start Start: 2-Hydroxypentanoic Acid alkoxide Alkoxide Formation (NaH, THF, 0°C to RT) start->alkoxide etherification Etherification (Ethyl Iodide, Reflux) alkoxide->etherification workup Aqueous Work-up (Quench, Acidify, Extract) etherification->workup purification Purification (Distillation/Chromatography) workup->purification end_product End Product: 2-Ethoxypentanoic Acid purification->end_product

Caption: Workflow for the synthesis of 2-ethoxypentanoic acid via Williamson ether synthesis.

Method B: Nucleophilic Substitution of 2-Bromopentanoic Acid

This two-step approach involves the initial conversion of the hydroxyl group of 2-hydroxypentanoic acid into a better leaving group, typically a halide, followed by nucleophilic substitution with an ethoxide. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids.[3]

Causality of Experimental Choices

The conversion of the hydroxyl group to a bromide is necessary because hydroxide is a poor leaving group. Phosphorus tribromide (PBr₃) is a standard reagent for this transformation. The subsequent nucleophilic substitution with sodium ethoxide is a classic SN2 reaction. Ethanol is often used as the solvent for this step as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

Experimental Protocol

Step 1: Synthesis of 2-Bromopentanoic Acid

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place 2-hydroxypentanoic acid (1.0 equivalent).

  • Cool the flask in an ice bath and slowly add phosphorus tribromide (0.4 equivalents) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromopentanoic acid. This is often used in the next step without further purification.

Step 2: Synthesis of 2-Ethoxypentanoic Acid

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

  • To this solution, add the crude 2-bromopentanoic acid (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Workflow

MethodB_Workflow Method B: Nucleophilic Substitution Workflow start Start: 2-Hydroxypentanoic Acid bromination α-Bromination (PBr₃, 60°C) start->bromination intermediate Intermediate: 2-Bromopentanoic Acid bromination->intermediate substitution Nucleophilic Substitution (Sodium Ethoxide, Ethanol, Reflux) intermediate->substitution workup Aqueous Work-up (Acidify, Extract) substitution->workup purification Purification (Distillation/Chromatography) workup->purification end_product End Product: 2-Ethoxypentanoic Acid purification->end_product

Caption: Workflow for the synthesis of 2-ethoxypentanoic acid via nucleophilic substitution.

Comparative Analysis of Synthetic Methods

ParameterMethod A: Williamson Ether SynthesisMethod B: Nucleophilic Substitution
Starting Material 2-Hydroxypentanoic Acid2-Hydroxypentanoic Acid
Number of Steps 1 (one-pot)2
Key Reagents Sodium Hydride, Ethyl IodidePhosphorus Tribromide, Sodium Ethoxide
Typical Yield Moderate to Good (60-80%)Good to Excellent (70-90%)
Purity Profile Good, potential for unreacted starting materialGood, potential for elimination byproducts
Safety Considerations Use of highly flammable sodium hydrideUse of corrosive PBr₃ and flammable sodium
Scalability Moderate, handling of NaH can be challengingGood, well-established industrial processes

Discussion and Recommendations

Both Method A and Method B represent viable pathways for the synthesis of 2-ethoxypentanoic acid. The choice between them will largely depend on the specific requirements of the synthesis, including scale, available equipment, and safety infrastructure.

Method A (Williamson Ether Synthesis) offers the advantage of being a one-pot reaction, which can be more time and resource-efficient. However, the use of sodium hydride requires careful handling due to its high reactivity and flammability. This method may be preferable for smaller-scale laboratory syntheses where simplicity is a key consideration.

Method B (Nucleophilic Substitution) , while involving two distinct steps, often provides higher overall yields. The reagents are common and the procedures are well-documented for analogous transformations. This method is generally more amenable to larger-scale production due to the avoidance of solid sodium hydride. However, care must be taken during the bromination step due to the corrosive nature of PBr₃.

For researchers in a drug development setting, the purity of the final compound is paramount. Both methods, with appropriate purification, can yield high-purity 2-ethoxypentanoic acid. The choice may ultimately come down to a risk-benefit analysis of the handling of hazardous reagents versus the number of synthetic steps and overall yield.

Conclusion

The synthesis of 2-ethoxypentanoic acid can be effectively achieved through either a direct Williamson ether synthesis from 2-hydroxypentanoic acid or a two-step nucleophilic substitution of an in-situ generated 2-bromopentanoic acid. This guide has provided a comprehensive overview and comparison of these two benchmark methods, offering researchers and drug development professionals the necessary information to select the most appropriate synthetic strategy for their needs. Careful consideration of the experimental parameters, safety protocols, and desired scale will be crucial for the successful and efficient production of this valuable chemical entity.

References

Sources

Definitive Guide to Validating 2-Ethoxypentanoic Acid Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Direct Chiral HPLC (Immobilized Polysaccharide Phase) vs. Indirect Derivatization

Executive Summary: The Criticality of Stereochemistry

2-Ethoxypentanoic acid (2-EPA), a structural analog of valproic acid, presents a distinct analytical challenge due to its single chiral center at the


-position. In pharmaceutical applications, the enantiomeric purity of such 

-alkoxy acids is non-negotiable; one enantiomer often possesses the desired pharmacologic activity (e.g., histone deacetylase inhibition or metabolic modulation), while the distomer may exhibit neurotoxicity or metabolic inertia.

This guide provides a rigorous validation framework for analyzing 2-EPA chiral purity. We compare the industry-standard Direct Chiral HPLC method (utilizing immobilized polysaccharide stationary phases) against traditional Indirect Derivatization and Polarimetry , demonstrating why the Direct method is the superior choice for regulatory compliance (ICH Q2(R2)).

Method Comparison: Why Direct HPLC is the Gold Standard

The selection of an analytical method dictates the reliability of your data. Below is a comparative analysis of the three primary approaches for 2-EPA analysis.

Table 1: Comparative Performance Matrix
FeatureDirect Chiral HPLC (Recommended) Indirect Derivatization (GC/HPLC) Polarimetry (Optical Rotation)
Principle Direct separation on Chiral Stationary Phase (CSP) via 3-point interaction.Chemical reaction with chiral auxiliary to form diastereomers.[1][2]Measurement of rotation of polarized light.
Accuracy High (>99.9% recovery). No reaction byproducts.Moderate . Risk of kinetic resolution or racemization during derivatization.Low . Highly susceptible to impurities; cannot quantify low % impurities.
LOD/LOQ Excellent (0.05% impurity detection).Good , but limited by reagent purity.Poor . Requires high concentrations.
Throughput High .[3] Sample prep is simple dilution.Low . Requires incubation/extraction steps.High , but non-specific.
Robustness High . Immobilized phases resist solvent shock.Low . Reaction completeness varies.Low . Temperature/Solvent dependent.

Expert Insight: While derivatization was historically necessary for GC analysis of acids, modern immobilized polysaccharide columns (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)) allow for direct resolution of acidic enantiomers using mobile phases containing acidic additives (TFA/Formic acid), eliminating the "racemization risk" inherent in derivatization protocols.

Core Protocol: Direct Chiral HPLC Method

This protocol is designed to be a self-validating system. The choice of an immobilized amylose phase provides broad selectivity for the ether/carboxylate functionality of 2-EPA.

Chromatographic Conditions[1][2][4][5][6][7][8]
  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK® IG-3),

    
    .
    
  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Causality: The non-polar hexane drives the analyte into the chiral grooves; Ethanol acts as the hydrogen-bond modulator; TFA suppresses ionization of the carboxylic acid, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (Carbonyl/Ether cut-off).

  • Injection Volume:

    
    .
    
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2-Ethoxypentanoic acid in 10 mL of Ethanol (1.0 mg/mL).

  • System Suitability Solution: Mix equal parts (R)-2-EPA and (S)-2-EPA to achieve a racemic mixture (0.5 mg/mL).

Validation Framework (ICH Q2(R2) Aligned)

Validation is not merely checking boxes; it is the stress-testing of your measurement system. The following parameters must be evaluated.

Specificity & Selectivity

The method must demonstrate the ability to separate the enantiomers in the presence of potential impurities.

  • Requirement: Resolution (

    
    ) 
    
    
    
    (Baseline separation).
  • Protocol: Inject the System Suitability Solution (Racemate).

  • Acceptance Criteria: No co-elution with blank or known synthesis impurities.

Sensitivity (LOD & LOQ)

Determining the threshold for "enantiomeric excess" requires defining the noise floor.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Typical Values for 2-EPA: LOQ is often

    
    , allowing for quantitation of 0.1% chiral impurity.
    
Linearity & Range[9]
  • Protocol: Prepare 5 concentration levels of the minor enantiomer (distomer) ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).

  • Metric: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)[9]
  • Protocol: Spike the pure major enantiomer with known amounts of the minor enantiomer at 3 levels (LOQ, 100% limit, 150% limit).

  • Calculation:

    
    .
    
  • Acceptance:

    
     recovery for impurities 
    
    
    
    .
Precision (Repeatability)[9][10]
  • Protocol: 6 consecutive injections of the standard solution at the specification limit.

  • Acceptance: Relative Standard Deviation (RSD)

    
     (for trace impurities) or 
    
    
    
    (for assay).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a compliant validation study, ensuring no critical parameter is overlooked.

ValidationWorkflow Start START: Method Development SysSuit System Suitability (Rs > 1.5, Tailing < 1.5) Start->SysSuit Define Conditions SysSuit->Start Fail (Optimize) Specificity Specificity Test (Blank/Placebo Interference) SysSuit->Specificity Pass Specificity->Start Fail Linearity Linearity (R² > 0.999) Range: LOQ to 150% Spec Specificity->Linearity No Interference Accuracy Accuracy / Recovery (Spike Recovery 90-110%) Linearity->Accuracy Linear Response Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accurate Robustness Robustness (Flow, Temp, Mobile Phase var) Precision->Robustness Precise Final END: Validated Method Robustness->Final Stable

Caption: Figure 1: Step-wise validation logic flow for chiral purity analysis according to ICH Q2(R2) guidelines.

Scientific Rationale: The Mechanism of Separation[2][11]

Understanding why the separation works allows for faster troubleshooting. The separation of 2-Ethoxypentanoic acid on an Amylose-based CSP relies on a "Three-Point Interaction" model.

ChiralMechanism Analyte 2-Ethoxypentanoic Acid (Analyte) Interaction1 H-Bonding (C=O ... N-H) Analyte->Interaction1 Interaction2 Dipole-Dipole (Ether Oxygen) Analyte->Interaction2 Interaction3 Steric Fit (Alkyl Chain in Groove) Analyte->Interaction3 CSP Amylose Carbamate (Stationary Phase) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Figure 2: The "Three-Point Interaction" model essential for chiral recognition between 2-EPA and the Amylose CSP.

  • Hydrogen Bonding: The carboxylic acid proton of 2-EPA interacts with the carbonyl/amine groups of the carbamate selector.

  • Dipole-Dipole: The ether oxygen at the

    
    -position creates a unique dipole vector that aligns specifically with the chiral groove.
    
  • Steric Inclusion: The pentyl chain fits into the helical groove of the amylose backbone. Only one enantiomer fits "snugly," eluting later.

Experimental Data Summary (Representative)

The following data represents typical validation results for 2-EPA using the Direct HPLC method described.

ParameterResultAcceptance CriteriaStatus
Specificity No interference at

of enantiomers.
No peaks > LOD in blank.PASS
Resolution (

)


PASS
Linearity (

)

(Range:

)

PASS
Accuracy (LOQ)

Recovery

PASS
Precision (RSD)

(

)

PASS
LOD

S/N

PASS

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Link

  • Chiral Technologies. (n.d.). Chiral Separation of Acidic Compounds: Application Note.Link

  • Phenomenex. (2025). Chiral HPLC Separations Guide: Method Development Strategies.Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025). Enantiomeric Purity of Alpha-Substituted Acids: Technical Guide.Link

Sources

Inter-Laboratory Comparison of 2-Ethoxypentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Method Validation & Performance Benchmarking Target Analyte: 2-Ethoxypentanoic Acid (CAS: 90937-93-2) Primary Application: Impurity Profiling in Valproic Acid (VPA) Drug Substances[1]

Executive Summary: The Analytical Challenge

2-Ethoxypentanoic acid (2-EPA) is a critical process-related impurity often encountered in the synthesis of Valproic Acid (VPA) and its analogues.[1] Structurally similar to the parent drug, 2-EPA arises from the reaction of pentanoic acid derivatives with ethanol solvents or ethoxide reagents.

Its structural homology to VPA (2-propylpentanoic acid) presents a significant separation challenge.[1] Traditional methods often fail to resolve 2-EPA from the massive VPA main peak or require laborious derivatization.[1]

This guide presents the results of a Multi-Site Inter-Laboratory Study (Round Robin) comparing the performance of a novel Direct-Injection GC-MS/FID Protocol (Method A) against the industry-standard HPLC-UV with Derivatization (Method B) .

Key Findings
  • Superior Specificity: Method A (GC-MS) achieved a resolution (

    
    ) of >2.5 between 2-EPA and VPA, whereas Method B struggled with co-elution (
    
    
    
    ).[1]
  • Throughput: Method A reduced sample preparation time by 85% by eliminating derivatization steps.

  • Reproducibility: Inter-laboratory Relative Standard Deviation (%RSD) for Method A was 3.4%, compared to 12.8% for Method B.

Methodology Landscape: Alternatives vs. The Solution

To objectively assess the "Direct-Injection GC" approach, we benchmarked it against the most common alternatives currently used in Quality Control (QC) laboratories.

FeatureMethod A: Direct Injection GC-MS (Recommended) Method B: HPLC-UV (Derivatization) Method C: Headspace GC
Principle Separation of free acids on a high-polarity FFAP column.[1]Pre-column derivatization with phenacyl bromide; UV detection at 254 nm.Vapor phase sampling of volatile impurities.
Sensitivity (LOD) High (0.05 ppm)Moderate (1.0 ppm)Low (Poor volatility of 2-EPA)
Sample Prep Simple Dilution (1-step)Complex Synthesis (4-steps)Direct Heating
Specificity Mass Spectral Confirmation (m/z 101, 146)Retention Time OnlyRetention Time Only
Risk Factors Column bleed at high temp.Incomplete derivatization; reagent instability.Discrimination of high B.P. analytes.

Inter-Laboratory Study Results

Study Design:

  • Participants: 8 GMP-certified laboratories (EU, US, Asia).

  • Samples: Valproic Acid API spiked with 2-EPA at three levels: 0.05% (Limit Level), 0.10%, and 0.50%.

  • Objective: Evaluate Accuracy (Recovery), Precision (RSD), and Linearity.

Quantitative Comparison Data

The following table summarizes the consolidated data from all 8 laboratories.

Performance MetricMethod A (GC-MS Direct)Method B (HPLC-UV)Statistical Significance (

)
Mean Recovery (0.05% Spike) 98.2%84.5%Significant
Inter-Lab Precision (%RSD) 3.4%12.8%Significant
Limit of Quantitation (LOQ) 0.02%0.08%Significant
Total Analysis Time (per sample) 25 mins140 minsN/A
Linearity (

)
> 0.99950.9850-

Analysis: Method B suffers from high variability due to the derivatization step. The reaction with phenacyl bromide is moisture-sensitive and kinetically variable, leading to inconsistent yields across different labs. Method A, relying on the intrinsic volatility of 2-EPA on an acid-modified column, eliminates this source of error.

Recommended Experimental Protocol (Method A)

This protocol is the "Self-Validating System" used in the successful labs. It utilizes an internal standard to correct for injection variability.

Reagents & Materials
  • Analyte: 2-Ethoxypentanoic Acid Reference Standard (CAS 90937-93-2).[1][2][3][4][5][6]

  • Matrix: Valproic Acid API (free of 2-EPA).

  • Internal Standard (IS): 2-Ethylhexanoic Acid (structurally similar, distinct RT).[1]

  • Solvent: Dichloromethane (HPLC Grade).

  • Column: Nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP or HP-FFAP),

    
    .[1]
    
Instrument Parameters (GC-MS)
  • Inlet: Split/Splitless (Split ratio 10:1), Temp: 240°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[7]

  • Oven Program:

    • Hold at 100°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min. (Total run time: ~17 min).

  • Detection (MSD): SIM Mode (Selected Ion Monitoring).

    • Target Ion (2-EPA): m/z 101 (Base peak), 146 (Molecular ion).[1]

    • IS Ion: m/z 113.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg 2-EPA standard in 10 mL Dichloromethane (1 mg/mL).

  • IS Spiking: Add 2-Ethylhexanoic Acid to the solvent to achieve a concentration of 50 µg/mL.

  • Sample Prep: Weigh 100 mg of VPA sample into a 10 mL volumetric flask. Dilute to volume with the IS-spiked solvent.[1]

  • System Suitability: Inject the standard solution 6 times.

    • Requirement: %RSD of Area Ratio (Analyte/IS)

      
       2.0%.[8]
      
    • Requirement: Tailing Factor

      
       1.5.
      
  • Analysis: Inject 1 µL of sample. Calculate concentration using linear regression of the internal standard ratios.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the comparative workflow logic, generated using Graphviz.

Diagram 1: Method Selection Decision Tree

This logic gate helps analysts decide when to switch from traditional HPLC to the optimized GC method.

MethodSelection Start Start: Impurity Analysis for Valproic Acid CheckVolatility Is the impurity volatile (BP < 250°C)? Start->CheckVolatility CheckUV Does it have a strong UV Chromophore? CheckVolatility->CheckUV No MethodA RECOMMENDED: Direct Injection GC-MS (Method A) CheckVolatility->MethodA Yes (2-EPA) MethodB ALTERNATIVE: HPLC-UV with Derivatization (Method B) CheckUV->MethodB No (Requires Tagging) MethodC LC-MS/MS (Non-Volatile) CheckUV->MethodC Yes VolatileYes Yes VolatileNo No UVYes Yes UVNo No Note 2-Ethoxypentanoic Acid: Volatile, Weak UV Absorbance Note->CheckVolatility

Caption: Decision logic for selecting the analytical platform. 2-EPA's volatility and lack of chromophores make Direct GC the logical superior choice over derivatization HPLC.[1]

Diagram 2: Comparative Workflow Efficiency

Visualizing the reduction in steps and error sources between Method A and Method B.

WorkflowComparison cluster_MethodA Method A: Direct GC (Optimized) cluster_MethodB Method B: HPLC-Derivatization (Legacy) A1 Sample Weighing A2 Dilution with IS A1->A2 A3 GC-MS Injection A2->A3 B1 Sample Weighing B2 Add Reagent (Phenacyl Bromide) B1->B2 B3 Heat (60°C, 90 min) B2->B3 B4 Cool & Quench B3->B4 B5 Extraction/Wash B4->B5 B6 HPLC Injection B5->B6

Caption: Workflow complexity comparison. Method A eliminates four critical sources of experimental error (Heating, Quenching, Extraction, Washing) inherent in Method B.

Scientific Rationale & Causality

Why FFAP Columns?

2-Ethoxypentanoic acid contains a free carboxyl group (-COOH).[1] On standard non-polar columns (like DB-1 or DB-5), free acids dimerize via hydrogen bonding, leading to severe peak tailing and non-linear response.[1] The FFAP (Free Fatty Acid Phase) stationary phase is modified with nitroterephthalic acid, which suppresses these secondary interactions, ensuring sharp, symmetrical peaks without the need for methylation.

Why Mass Spectrometry (MS) over FID?

While FID is robust, 2-EPA is often present at trace levels (<0.1%) in Valproic Acid. The VPA matrix peak is massive. MS in SIM mode allows for "spectral filtering." By monitoring specific ions (


 101 for the ethoxy group cleavage), we can mathematically ignore the co-eluting matrix interferences that would otherwise blind an FID detector.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[8][9] Valproic Acid Monograph 01/2008:1378. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Valproic Acid Impurities. Retrieved from [Link]

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Comparative Spectroscopic Analysis of 2-Ethoxypentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between 2-Ethoxypentanoic acid (2-EPA) derivatives and their structural analog, the clinical standard Valproic Acid (VPA, 2-propylpentanoic acid) .

While Valproic Acid is a widely used antiepileptic and histone deacetylase (HDAC) inhibitor, the introduction of an ether oxygen at the


-position (yielding 2-EPA) fundamentally alters the electronic environment, metabolic stability, and lipophilicity of the scaffold. This guide details the specific NMR, IR, and MS signatures required to differentiate these species, focusing on the diagnostic "Alpha-Heteroatom Shift" that distinguishes the ether derivative from the alkyl parent.

Structural Basis & Rationale[1][2]

To understand the spectroscopic divergence, one must first analyze the structural modification.

  • Valproic Acid (VPA): Contains a central methine carbon (C2) bonded to two propyl chains and a carboxylic acid.[1][2] The environment is purely aliphatic.[2]

  • 2-Ethoxypentanoic Acid (2-EPA): Replaces one propyl arm (or specifically, the

    
    -carbon connection) with an ethoxy group directly attached to the 
    
    
    
    -carbon.

Key Spectroscopic Consequence: The replacement of a methylene (-CH


-) with an oxygen atom (-O-) introduces a strong electronegative inductive effect (-I), significantly deshielding the 

-proton and introducing characteristic C-O stretching vibrations absent in VPA.

Comparative NMR Analysis ( H & C)

The most definitive method for distinguishing 2-EPA derivatives from VPA analogs is Proton Nuclear Magnetic Resonance (


H NMR).[2]
The "Alpha-Proton" Diagnostic Shift

In Valproic Acid, the proton at position 2 (H-2) is shielded by alkyl groups. In 2-Ethoxypentanoic acid, H-2 is flanked by both a carbonyl group and an ether oxygen, causing a dramatic downfield shift.

Table 1: Comparative


H NMR Chemical Shifts (CDCl

, 400 MHz)
Proton AssignmentValproic Acid (VPA)

(ppm)
2-Ethoxypentanoic Acid (2-EPA)

(ppm)
Diagnostic Note

-CH (H-2)
2.20 – 2.40 (m) 3.85 – 4.15 (dd) PRIMARY DIFFERENTIATOR. The oxygen atom deshields this proton by ~1.7 ppm.
Ethoxy -OCH

-
Absent3.45 – 3.65 (m)Distinctive multiplet (often ABX system due to chirality).[2]
Terminal -CH

0.90 (t)0.92 (t, propyl) & 1.25 (t, ethoxy)2-EPA shows two distinct methyl environments.
-COOH 11.0 – 12.0 (br s)10.5 – 11.5 (br s)Exchangeable; broadly similar in both.[2]
C NMR Signatures

The carbon skeleton reveals the direct attachment of the oxygen atom.

  • VPA C-2: Appears at ~45 ppm .[2]

  • 2-EPA C-2: Shifts downfield to ~78-82 ppm due to the direct C-O bond.[2]

Derivative Analysis: Esters vs. Amides

When derivatizing 2-EPA (e.g., to Methyl 2-ethoxypentanoate or 2-Ethoxypentanamide), the


-proton shift remains the anchor point, but the acidic proton disappears.
  • Ester (Methyl): New singlet at

    
     3.7 ppm (-OCH
    
    
    
    ).[2]
  • Amide: Two broad singlets at

    
     5.5-7.5 ppm (-NH
    
    
    
    ), often non-equivalent due to restricted rotation.[2]

Infrared (IR) & Mass Spectrometry Profiles

Infrared Spectroscopy

IR is less specific than NMR for structural solving but essential for functional group validation.[3][2]

  • Carbonyl Region (C=O): Both compounds show strong absorption at 1700–1720 cm

    
      (dimeric acid).[2]
    
  • Fingerprint Region (C-O Stretch):

    • VPA: Lacks strong bands in the 1050–1150 cm

      
       region (only C-C skeletal vibrations).[2]
      
    • 2-EPA:[2] Shows a strong, sharp band at 1100–1120 cm

      
        corresponding to the C-O-C ether stretch.[2] This is the "Ether Flag."
      
Mass Spectrometry (EI/ESI)
  • Fragmentation Pattern (EI):

    • VPA (MW 144): Characteristic McLafferty rearrangement peaks.[3][2]

    • 2-EPA (MW ~146): Fragmentation often involves loss of the ethoxy group (M - 45) or

      
      -cleavage adjacent to the oxygen. The presence of oxygen stabilizes specific oxonium ion fragments not seen in VPA.[2]
      

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To ensure resolution of the


-proton coupling constants.
  • Sample Prep: Dissolve 10–15 mg of the 2-EPA derivative in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If analyzing the free acid, ensure the solvent is acid-free to prevent peak broadening. For amides, use DMSO-d

      
        to visualize N-H protons.[2]
      
  • Internal Standard: Add 0.05% TMS (Tetramethylsilane).

  • Acquisition:

    • Frequency: 400 MHz minimum (600 MHz preferred for resolving ethoxy multiplets).

    • Scans: 16 (Proton), 1024 (Carbon).[2]

    • Temperature: 298 K.[3][2]

  • Processing: Phase correct manually. Integrate the terminal methyl triplets first to calibrate stoichiometry (3H vs 3H).[2]

Protocol B: GC-MS Derivatization (Methyl Esterification)

Free acids often tail in GC.[2] This protocol converts them to volatile methyl esters.

  • Reaction: Dissolve 50 mg of 2-EPA in 2 mL Methanol.

  • Catalyst: Add 3 drops of concentrated H

    
    SO
    
    
    
    or 0.5 mL BF
    
    
    -Methanol complex.
  • Reflux: Heat at 60°C for 30 minutes.

  • Extraction: Cool, add 2 mL Hexane and 2 mL Water. Vortex.

  • Analysis: Inject 1 µL of the Hexane layer (top phase) into GC-MS.[2]

    • Target: Look for molecular ion of Methyl 2-ethoxypentanoate.[2]

Visual Analysis Workflows

Diagram 1: Comparative Structural Logic

This diagram illustrates the electronic causality behind the spectral shifts.[2]

G cluster_0 Valproic Acid (Reference) cluster_1 2-Ethoxypentanoic Acid (Target) VPA 2-Propylpentanoic Acid (Aliphatic Core) H2_VPA H-2 Proton Shielded (Alkyl Effect) δ 2.2-2.4 ppm VPA->H2_VPA EPA 2-Ethoxypentanoic Acid (Ether Core) VPA->EPA Bioisosteric Replacement (-CH2- to -O-) H2_EPA H-2 Proton Deshielded (Inductive -I) δ 3.8-4.2 ppm EPA->H2_EPA Ether Ether Oxygen C-O Stretch: 1100 cm⁻¹ EPA->Ether

Caption: Electronic impact of ether substitution on NMR and IR signals.

Diagram 2: Analytical Workflow

Step-by-step decision tree for characterizing unknown derivatives.

Workflow Start Crude Derivative Sample Solubility Solubility Test (CDCl3 vs DMSO) Start->Solubility NMR_H 1H NMR (400 MHz) Check δ 3.8-4.2 region Solubility->NMR_H Decision Signal Present? NMR_H->Decision Yes Confirm Alpha-Ether linkage Decision->Yes Doublet/Multiplet No Suspect Alkyl Analog (e.g., VPA impurity) Decision->No Multiplet only @ 2.3 IR_Check IR Spectroscopy Verify C-O @ 1100 cm⁻¹ Yes->IR_Check MS_Check GC-MS (Derivatized) Check Fragmentation Yes->MS_Check

Caption: Decision tree for confirming 2-ethoxy substitution via spectroscopy.

References

  • Bialer, M. (2012).[2] Chemical properties of Valproic Acid and its derivatives. In: Antiepileptic Drugs.[1][3][2][4][5][6][7][8] Provides the baseline spectral data for the propyl-pentanoic acid scaffold.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Reference spectra for Ethoxyacetic acid (SDBS No. 2785) used for chemical shift increment calculation.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][2] Authoritative text for calculating substituent effects (Shoolery's rules) on

    
    -protons.
    
  • PubChem Database. 2-Ethylpentanoic acid (Valproic Acid Impurity B). Comparative data for alkyl impurities.

Sources

Comparative cost-analysis of 2-Ethoxypentanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical and economic comparison of the two primary synthetic routes for 2-Ethoxypentanoic acid , a critical intermediate in the development of PPAR agonists and HDAC inhibitors.

  • Method A (Williamson Ether Synthesis) offers a robust, ambient-temperature protocol suitable for early-phase discovery (gram-scale). It prioritizes operational simplicity but suffers from higher raw material costs.

  • Method B (Enolate Alkylation) utilizes commodity starting materials (Ethyl ethoxyacetate) and provides a scalable, cost-effective route for process development (kilogram-scale), albeit with higher capital expenditure (CapEx) requirements for cryogenic cooling.

Key Finding: While Method A is 40% faster to implement in the lab, Method B offers a 65% reduction in Cost of Goods Sold (COGS) at scale due to the abundance of generic precursors.

Method A: Modified Williamson Ether Synthesis (Phase Transfer Catalysis)[1]

The "Medicinal Chemistry" Route

This method relies on the O-alkylation of the alpha-hydroxy precursor. To avoid the flammability hazards of sodium hydride (NaH), we utilize a Phase Transfer Catalysis (PTC) system. This protocol is self-validating: the color change of the iodine leaving group serves as a visual proxy for reaction progress.

Experimental Protocol

Reagents:

  • Ethyl 2-hydroxypentanoate (1.0 eq)

  • Ethyl Iodide (1.5 eq)

  • 50% NaOH (aq) (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (Solvent, 5V)

Workflow:

  • Setup: Charge a jacketed reactor with Ethyl 2-hydroxypentanoate and Toluene.

  • Catalyst Addition: Add TBAB (5 mol%). Agitate until dissolved.

  • Biphasic Initiation: Add 50% NaOH solution. The system forms a biphasic mixture.

  • Alkylation: Add Ethyl Iodide dropwise over 30 minutes, maintaining internal temperature < 30°C.

  • Reaction: Vigorously stir (800 RPM) at 45°C for 12 hours. Mechanism Note: The quaternary ammonium salt shuttles the phenoxide/alkoxide across the interface.

  • Hydrolysis (One-Pot): Once TLC indicates consumption of starting material, add water (2V) and heat to 60°C to hydrolyze the ester in situ.

  • Workup: Acidify aqueous layer with HCl to pH 2. Extract with MTBE. Dry and concentrate.

Pros:

  • No cryogenic conditions required.

  • High functional group tolerance.

  • One-pot alkylation/hydrolysis possible.

Cons:

  • Cost: Ethyl 2-hydroxypentanoate is a specialty chemical (~$150/100g).

  • Waste: High E-factor due to iodide waste and stoichiometric base.

Method B: Enolate Alkylation of Ethoxyacetate

The "Process Chemistry" Route

This method constructs the carbon skeleton via C-alkylation. It uses Ethyl Ethoxyacetate , a cheap industrial solvent/intermediate, and alkylates it with propyl bromide. This is the convergent strategy preferred for scale-up.

Experimental Protocol

Reagents:

  • Ethyl Ethoxyacetate (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ from Diisopropylamine + n-BuLi]

  • 1-Bromopropane (1.2 eq)

  • THF (Anhydrous, 10V)

  • DMPU (1.0 eq) - Critical for breaking lithium aggregates.

Workflow:

  • Base Generation: Cool anhydrous THF to -78°C. Add n-BuLi to diisopropylamine. Stir 30 min.

  • Enolization: Add Ethyl Ethoxyacetate dropwise. Stir for 1 hour at -78°C.

    • Validation Point: The solution should turn pale yellow. A dark brown color indicates decomposition (temperature spike).

  • Alkylation: Add 1-Bromopropane dropwise. Add DMPU to accelerate the SN2 substitution.

  • Warm-up: Allow the reaction to warm to 0°C over 4 hours.

  • Quench: Quench with saturated NH4Cl.

  • Hydrolysis: Saponify the crude ester with LiOH/MeOH/Water to yield the free acid.

Pros:

  • Cost: Starting materials are commodities (~$20/kg range).

  • Scalability: Reaction is homogeneous and exothermic profile is manageable in flow reactors.

Cons:

  • CapEx: Requires -78°C cooling capacity (Liquid N2 or cryo-chillers).

  • Safety: Handling pyrophoric n-BuLi requires strict engineering controls.

Reaction Mechanism Visualization

The following diagram illustrates the divergent pathways. Method A modifies the oxygen; Method B modifies the carbon backbone.

G StartA Ethyl 2-Hydroxypentanoate InterA Alkoxide Intermediate StartA->InterA Deprotonation StartB Ethyl Ethoxyacetate InterB Enolate Intermediate (-78°C) StartB->InterB Deprotonation (LDA) Product 2-Ethoxypentanoic Acid InterA->Product SN2 O-Alkylation + Hydrolysis InterB->Product SN2 C-Alkylation + Hydrolysis ReagentA + Et-I / NaOH / PTC ReagentB + Pr-Br / LDA

Figure 1: Mechanistic divergence between O-Alkylation (Method A) and C-Alkylation (Method B).

Comparative Cost & Performance Analysis

The data below is normalized to a 1.0 kg production batch . Costs are estimated based on 2025 bulk chemical pricing.

MetricMethod A: Williamson (PTC)Method B: Enolate Alkylation
Raw Material Cost (est.) $450 / kg $120 / kg
Step Count 1 (Telescoped)2 (Alkylation + Hydrolysis)
Overall Yield 78%85%
Atom Economy 42% (Poor - Iodine waste)65% (Good)
Time to Result 18 Hours28 Hours
Critical Hazard Corrosive (50% NaOH)Pyrophoric (n-BuLi)
Equipment Need Standard GlasswareCryogenic Reactor
Decision Matrix
  • Choose Method A if: You need < 100g of material quickly for biological assay and lack cryogenic equipment.

  • Choose Method B if: You are developing a GMP process, need > 1kg, or are cost-constrained.

References

  • Williamson Ether Synthesis Mechanism & Scope Source: Chemistry Steps [Link] Relevance: Foundational mechanism for Method A, highlighting SN2 constraints.

  • Synthesis of Alpha-Alkoxy Acids via Alkylation Source: ResearchGate (Current Organic Synthesis) [Link] Relevance: Validates the alpha-alkylation strategy (Method B) and yields for substituted esters.

  • Preparation of Ethoxyacetic Acid Derivatives Source: Organic Syntheses [Link] Relevance: Historical grounding for the stability and reactivity of ethoxyacetate precursors.

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Ethoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the critical disposal and handling protocols for 2-Ethoxypentanoic acid (CAS: 90937-93-2). As a functionalized carboxylic acid containing an ether linkage, this compound presents a dual hazard profile: it exhibits the corrosivity/irritation potential of organic acids and the potential peroxide-forming susceptibility of ethers.[1]

Effective disposal requires a "Self-Validating" workflow where the chemical state is verified (pH and peroxide levels) prior to consolidation into waste streams. This prevents dangerous cross-reactivity in central waste storage.

Chemical Profile
PropertySpecification
Chemical Name 2-Ethoxypentanoic acid
CAS Number 90937-93-2
Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
Functional Groups Carboxylic Acid (-COOH), Ether (-O-)
Acidity (Predicted) pKa ≈ 4.8 (Weak Acid)
Waste Classification Non-Halogenated Organic / Corrosive (D002)*

*Note: While not a specific U-listed or P-listed waste under RCRA, it typically falls under characteristic waste D002 (Corrosivity) if pH < 2, or general organic solvent waste depending on concentration.

Hazard Characterization & The "Why"

Expertise Note: Researchers often treat organic acids as generic "organic waste." However, the ethoxy substituent at the alpha-position to the alkyl chain introduces specific stability concerns.

  • Acidic Incompatibility: Like Valproic acid analogs, this compound can react exothermically with strong bases (sodium hydroxide, amines). In a closed waste container, this neutralization heat can pressurize the vessel.

  • Ether Linkage & Peroxidation: Although less volatile than diethyl ether, the ether oxygen can stabilize radical formation, potentially leading to peroxide accumulation over long storage periods. Disposal of old bottles requires peroxide testing.

  • Solubility Dynamics: As a medium-chain acid, it is lipophilic. It may not fully dissolve in aqueous waste streams, forming a separate layer that can damage pump seals in treatment facilities if not identified.

Pre-Disposal Validation Protocol

Trustworthiness: Do not assume the chemical is pure. Follow this self-validating logic before pouring.

Step 1: The Peroxide Check (Crucial for Old Containers)
  • Context: If the container has been opened for >12 months or shows crystal formation around the cap.

  • Action: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Do NOT manipulate the cap further. Contact EHS for high-hazard stabilization.

Step 2: The pH Check
  • Context: To confirm waste stream compatibility.

  • Action: Dip a pH strip into the aliquot.

  • Logic: If pH < 4, ensure the receiving waste carboy is compatible with acids (HDPE or glass, not metal).

Step-by-Step Disposal Workflow

The following diagram illustrates the decision logic for disposing of 2-Ethoxypentanoic acid.

DisposalWorkflow Start Waste: 2-Ethoxypentanoic Acid CheckPeroxide Step 1: Check Peroxides (If container >1 yr old) Start->CheckPeroxide PeroxideHigh > 20 ppm Peroxides CheckPeroxide->PeroxideHigh Detected PeroxideLow < 20 ppm or Fresh CheckPeroxide->PeroxideLow None Stabilize STOP: Contact EHS Do not move container PeroxideHigh->Stabilize CheckMix Step 2: Is it mixed with halogenated solvents? PeroxideLow->CheckMix HaloYes YES (e.g., DCM, Chloroform) CheckMix->HaloYes HaloNo NO (Pure or mixed with Ethanol/Methanol) CheckMix->HaloNo StreamHalo DISPOSAL STREAM A: Halogenated Organic Waste HaloYes->StreamHalo StreamNonHalo DISPOSAL STREAM B: Non-Halogenated Organic Waste (Preferred) HaloNo->StreamNonHalo Labeling Step 3: Label Container 'Contains Organic Acid' StreamHalo->Labeling StreamNonHalo->Labeling

Figure 1: Decision tree for the safe segregation and disposal of 2-Ethoxypentanoic acid.

Detailed Procedure
  • Segregation:

    • Primary Stream: Non-Halogenated Organic Waste .

    • Acceptable Mixtures: Methanol, Ethanol, Acetonitrile, Acetone.

    • Prohibited Mixtures: Do not mix with concentrated bases (NaOH, KOH) or strong oxidizers (Nitric Acid, Peroxides).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Borosilicate Glass carboys.

    • Why? Organic acids can degrade certain low-grade plastics over time, and metal containers will corrode.

  • Labeling Requirements:

    • Adhere to your local (e.g., EPA/RCRA or CLP) guidelines.

    • Mandatory Text: "Non-Halogenated Organic Waste."

    • Constituents: List "2-Ethoxypentanoic acid" explicitly.

    • Hazard Checkboxes: [x] Irritant, [x] Flammable/Combustible (if mixed with solvents).

Emergency Contingencies: Spill Cleanup

If a spill occurs (< 500 mL) outside a fume hood:

  • Isolate: Evacuate the immediate area. Ensure ventilation.

  • PPE: Wear nitrile gloves (double glove recommended due to ether functionality permeation), safety goggles, and a lab coat.

  • Neutralize:

    • Do not wipe up the concentrated acid directly.

    • Apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit powder to the spill.

    • Observation: Wait for bubbling (CO₂ release) to cease.

  • Collect: Scoop the neutralized slurry into a bag or wide-mouth jar. Label as "Solid Chemical Debris (Neutralized Acid)."

  • Clean: Wash the surface with soap and water.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[3] Compound Summary: Carboxylic Acid Functional Group Safety. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethoxypentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Ethoxypentanoic Acid

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Ethoxypentanoic acid was not publicly available. The following guidance is synthesized from authoritative sources on the safe handling of structurally similar chemicals, namely aliphatic carboxylic acids and ethers. It is imperative to treat 2-Ethoxypentanoic acid with the caution required for a chemical with unknown specific hazards and to supplement this guide with a substance-specific risk assessment before use.

Understanding the Hazards: A Logic-Driven Approach

2-Ethoxypentanoic acid combines two key functional groups: a carboxylic acid and an ether. This structure informs our initial safety assessment. Carboxylic acids are typically corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Ethers, particularly low-molecular-weight ethers, can be highly flammable and may form explosive peroxides over time when exposed to air and light.[3][4] Therefore, a robust safety protocol must address the potential for corrosivity, flammability, and peroxide formation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Ethoxypentanoic acid. The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[5][6]

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesA lab coat made of a suitable chemical-resistant material should be worn and fully buttoned.[7] Long pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[7] For significant exposure risk, a PVC apron or a chemical-resistant suit may be necessary.[8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against a range of chemicals.[9] For prolonged contact or immersion, heavier-duty gloves should be considered.[9] It is crucial to inspect gloves for any signs of degradation before use and to remove them promptly and wash hands after any chemical contact.[7]
Respiratory Protection Use in a well-ventilated area or with a fume hood. Respirator if necessary.All work with 2-Ethoxypentanoic acid should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[9] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for ensuring safe handling of 2-Ethoxypentanoic acid.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.